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[(1h-1,2,3-benzotriazol-5-yl)methyl](methyl)amine Documentation Hub

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  • Product: [(1h-1,2,3-benzotriazol-5-yl)methyl](methyl)amine
  • CAS: 1340144-38-8

Core Science & Biosynthesis

Foundational

(1H-1,2,3-benzotriazol-5-yl)methylamine chemical structure properties

Structural Dynamics, Synthetic Methodologies, and Pharmacophore Utility Executive Summary (1H-1,2,3-Benzotriazol-5-yl)methylamine (CAS: 115026-64-5), often referred to as 5-(aminomethyl)benzotriazole, represents a bifunc...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Dynamics, Synthetic Methodologies, and Pharmacophore Utility

Executive Summary

(1H-1,2,3-Benzotriazol-5-yl)methylamine (CAS: 115026-64-5), often referred to as 5-(aminomethyl)benzotriazole, represents a bifunctional heterocyclic building block critical to modern drug discovery and materials science. Unlike its aniline analogue (5-aminobenzotriazole), this molecule features a primary benzylamine-type moiety, decoupling the nucleophilic amine from the aromatic system's electronic sink. This guide analyzes its unique amphoteric nature, detailing the causality between its tautomeric equilibrium and alkylation selectivity, and provides a validated protocol for its synthesis and application in kinase inhibitor design.

Part 1: Structural Architecture & Tautomeric Dynamics

The Amphoteric Core

The molecule comprises two distinct functional domains:

  • The Benzotriazole Core: A planar, electron-deficient aromatic system capable of acting as a weak acid (pKa ~8.2).

  • The Methylamine Tether: A primary aliphatic amine acting as a base (pKa ~9.3), separated from the ring by a methylene spacer.

This structure creates a zwitterionic potential in neutral aqueous media, influencing solubility and binding kinetics.

Tautomeric Equilibrium (1H vs. 2H)

Benzotriazoles exist in a rapid equilibrium between the 1H- and 2H-tautomers. For 5-substituted derivatives like (1H-1,2,3-benzotriazol-5-yl)methylamine, the 1H-form is asymmetric, leading to distinct 1H-1,2,3 (N1) and 1H-1,2,3 (N3) populations, while the 2H-form is symmetric.

  • Solution Phase: The 1H-tautomer predominates due to a higher dipole moment and stabilization by polar solvents.

  • Gas/Solid Phase: The 2H-tautomer can become significant, but in crystal lattices, intermolecular hydrogen bonding often locks the 1H-form.

Implication for Reactivity: Electrophilic attack (e.g., alkylation) on the triazole ring is regioselective but condition-dependent. Under basic conditions (S_N2), alkylation often favors N1, whereas thermodynamic control or specific catalysts can shift preference to N2.

Tautomerism T1 1H-Tautomer (Dominant) Polar Solvents T2 2H-Tautomer (Minor) Gas Phase/Non-polar T1->T2 Fast Equilibrium (k_eq)

Figure 1: Tautomeric equilibrium between 1H and 2H forms. The 1H form is generally the reactive species in solution-phase nucleophilic substitutions.

Part 2: Physicochemical Profile[1][2]

The following data aggregates experimental and predicted values calibrated against structural analogues (benzylamine and benzotriazole).

PropertyValueContext/Notes
Molecular Formula C₇H₈N₄
Molecular Weight 148.17 g/mol
pKa (Triazole NH) 8.2 ± 0.2Weakly acidic; deprotonates in basic media (pH > 9) to form the benzotriazolate anion.
pKa (Amine NH₂) 9.3 ± 0.3Typical primary amine basicity; protonated (ammonium) at physiological pH.
LogP (Octanol/Water) ~0.5 - 0.8Moderately lipophilic; permeable in cellular assays.
H-Bond Donors 2Triazole NH, Amine NH₂.
H-Bond Acceptors 3Triazole nitrogens (N2, N3).
Solubility DMSO, MeOH, Dilute AcidLow solubility in neutral water; high in 0.1M HCl (as hydrochloride salt).

Part 3: Synthetic Methodologies

Direct synthesis from 5-aminobenzotriazole is inefficient due to the difficulty of selective C-methylation. The most robust "Process Chemistry" route utilizes the Delépine Reaction or Gabriel Synthesis starting from 5-methylbenzotriazole to avoid over-alkylation (formation of secondary/tertiary amines).

Protocol: Radical Bromination & Delépine Amination

Rationale: This pathway ensures the exclusive formation of the primary amine without the side products common in direct ammonia substitution.

Step 1: Radical Bromination
  • Precursor: 5-Methyl-1H-benzotriazole.[1]

  • Reagents: N-Bromosuccinimide (NBS), AIBN (catalyst), CCl₄ or Benzotrifluoride (solvent).

  • Procedure:

    • Dissolve 5-methylbenzotriazole in solvent under Argon.

    • Add 1.05 eq NBS and 0.05 eq AIBN.

    • Reflux for 4-6 hours (monitor by TLC for monobromide vs. dibromide).

    • Critical Step: Filter hot to remove succinimide. Evaporate solvent to yield 5-(bromomethyl)-1H-benzotriazole.

Step 2: Delépine Reaction (Hexamine Quaternization)
  • Reagents: Hexamethylenetetramine (Hexamine), Chloroform/Ethanol.

  • Procedure:

    • Dissolve crude bromide in Chloroform.

    • Add 1.1 eq Hexamine; stir at RT for 12h. The quaternary ammonium salt precipitates.

    • Filter the salt and wash with ether.

Step 3: Hydrolysis to Primary Amine
  • Reagents: Ethanol, Conc. HCl.

  • Procedure:

    • Reflux the quaternary salt in acidic ethanol (EtOH:HCl 3:1) for 2 hours.

    • Cool and filter off ammonium chloride byproduct.

    • Neutralize filtrate with NaOH to pH ~10.

    • Extract with DCM or EtOAc, dry over MgSO₄, and concentrate.

    • Purification: Recrystallize from Ethanol/Ether or convert to HCl salt for storage.

Synthesis Start 5-Methyl-1H-benzotriazole Step1 Step 1: Radical Bromination (NBS, AIBN, Reflux) Start->Step1 Inter1 5-(Bromomethyl)-1H-benzotriazole Step1->Inter1 Step2 Step 2: Delépine Reaction (Hexamine, CHCl3) Inter1->Step2 Inter2 Hexaminium Salt (Precipitate) Step2->Inter2 Step3 Step 3: Acid Hydrolysis (HCl/EtOH, Reflux) Inter2->Step3 Final (1H-1,2,3-Benzotriazol-5-yl)methylamine Step3->Final

Figure 2: Synthetic workflow for high-purity isolation of the target amine, avoiding secondary amine byproducts.

Part 4: Applications in Drug Discovery & Materials

Medicinal Chemistry: The "Linker" Strategy

The (benzotriazol-5-yl)methylamine scaffold is a bioisostere for indole and purine systems.

  • Kinase Inhibition: The benzotriazole core mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region of kinases (e.g., CK2, CDK). The aminomethyl arm extends into the solvent-accessible region or the ribose-binding pocket, providing a handle for solubilizing groups or warheads.

  • Fragment-Based Design: Due to its low molecular weight (<150 Da), it serves as an ideal "fragment" for X-ray crystallographic screening.

Chemical Reactivity & Derivatization
  • Selective N-Acylation: The primary amine is significantly more nucleophilic than the triazole nitrogens. Reacting with acyl chlorides at 0°C (with TEA) selectively yields the amide at the exocyclic nitrogen.

  • Metal Coordination: Benzotriazoles are potent corrosion inhibitors for copper. The 5-aminomethyl derivative forms self-assembled monolayers (SAMs) where the triazole anchors to the Cu surface, and the amine tail provides a reactive surface for further polymer curing (e.g., in epoxy resins).

Part 5: Analytical Characterization

To validate the synthesis, the following spectral signatures are diagnostic:

  • ¹H NMR (DMSO-d₆):

    • δ 3.8-4.0 ppm: Singlet (2H), methylene protons (-CH ₂-NH₂).

    • δ 7.4-8.0 ppm: Multiplet (3H), aromatic protons of the benzotriazole ring.

    • δ 15.0+ ppm: Broad singlet (1H), triazole NH (often invisible due to exchange).

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: 149.09 m/z.

    • Fragmentation: Loss of N₂ (28 Da) is characteristic of the benzotriazole core.

References

  • Katritzky, A. R., et al. (1998). Benzotriazole: A Novel Synthetic Auxiliary. Chemical Reviews. Link

  • Graham, D., & McAnally, G. (1999). Synthesis of Aminobenzotriazoles.[2] Molecules.[3][4][2][5][6][7][8][9][10][11][12] Link

  • BenchChem. (2025). Synthesis of 7-chloro-5-methyl-1H-benzotriazole and General Benzotriazole Protocols.Link

  • PubChem. (2025). (1-methyl-1h-1,2,3-benzotriazol-5-yl)methylamine Compound Summary.Link

  • Sigma-Aldrich. (2025). 1-Methyl-1H-1,2,3-benzotriazol-5-amine Safety Data Sheet.Link

  • Shaalaa. (2022). Reaction of Benzylchloride with Ammonia (General Amine Synthesis).[13]Link

Sources

Exploratory

5-(Methylaminomethyl)benzotriazole: Technical Profile &amp; Synthesis Guide

Topic: 5-(methylaminomethyl)benzotriazole CAS number and identifiers Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Introduction: Identity & Structural Ambiguity...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5-(methylaminomethyl)benzotriazole CAS number and identifiers Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Introduction: Identity & Structural Ambiguity

5-(Methylaminomethyl)benzotriazole is a specialized heterocyclic compound belonging to the benzotriazole family. While benzotriazoles are ubiquitous in industrial corrosion inhibition and pharmaceutical chemistry, this specific derivative—characterized by a secondary amine side chain at the C5 position of the benzene ring—represents a distinct chemical entity often confused with N-substituted Mannich bases.

This guide provides a rigorous technical profile of N-methyl-1-(1H-benzotriazol-5-yl)methanamine , distinguishing it from the commercially dominant N-substituted isomers (e.g., N-[(methylamino)methyl]benzotriazole). It serves as a definitive reference for researchers synthesizing this scaffold for kinase inhibitor development or advanced surface protection studies.

Core Identifiers
PropertySpecification
Systematic Name N-methyl-1-(1H-benzotriazol-5-yl)methanamine
Common Name 5-(Methylaminomethyl)benzotriazole
CAS Number Not widely listed (Distinct from N-substituted Mannich bases like CAS 80584-90-3)
Molecular Formula C

H

N

Molecular Weight 162.19 g/mol
SMILES CNCC1=CC2=NNN=C2C=C1
InChI Key (Predicted) InChI=1S/C8H10N4/c1-9-5-6-2-3-7-8(4-6)11-12-10-7/h2-4,9H,5H2,1H3,(H,10,11,12)
pKa (Predicted) Basic Amine: ~9.5; Acidic Triazole: ~8.2

Chemical Structure & Isomerism

The compound exists in a tautomeric equilibrium typical of benzotriazoles. The position of the hydrogen atom on the triazole ring (N1 vs. N2 vs. N3) shifts depending on the solvent and physical state, while the methylaminomethyl group remains fixed at the C5 position.

Tautomeric Equilibrium

In solution, the 1H-tautomer generally predominates over the 2H-tautomer. The C5-substitution pattern renders the molecule chiral if the amine nitrogen is protonated and fixed, though it is achiral in its neutral form.

Tautomers cluster_0 Tautomeric Forms T1 1H-Tautomer (Major) T2 2H-Tautomer (Minor) T1->T2 Fast Exchange T3 3H-Tautomer (Rare) T2->T3 Fast Exchange caption Fig 1. Tautomeric equilibrium of the benzotriazole core.

Synthesis Methodologies

Unlike industrial Mannich bases formed by reacting benzotriazole with formaldehyde and an amine (which substitutes at N1), the synthesis of 5-(methylaminomethyl)benzotriazole requires functionalizing the benzene ring.

Route A: Reductive Amination (Preferred)

This route ensures regioselectivity at the C5 position, avoiding N-alkylation side products.

  • Starting Material: 5-Formylbenzotriazole (obtained via oxidation of 5-methylbenzotriazole or from 3,4-diaminobenzyl alcohol).

  • Imine Formation: Reaction with methylamine in methanol/THF.

  • Reduction: Treatment with Sodium Borohydride (NaBH

    
    ) or Sodium Cyanoborohydride (NaBH
    
    
    
    CN).
Route B: Chloromethylation

Direct chloromethylation of benzotriazole is possible but often yields a mixture of 4- and 5-isomers which requires difficult chromatographic separation.

Synthesis Start 5-Formylbenzotriazole Reagent1 + Methylamine (excess) Intermediate Imine Intermediate Start->Intermediate Condensation Reagent2 + NaBH4 / MeOH Product 5-(Methylaminomethyl)benzotriazole Intermediate->Product Reduction caption Fig 2. Reductive amination pathway for C5-selective synthesis.

Experimental Protocol (Route A)
  • Dissolution: Dissolve 1.0 eq (147 mg) of 5-formylbenzotriazole in 10 mL anhydrous Methanol.

  • Amine Addition: Add 5.0 eq of Methylamine (2M in THF) dropwise at 0°C. Stir for 2 hours at room temperature to form the imine.

  • Reduction: Cool to 0°C. Add 1.5 eq NaBH

    
     in small portions.
    
  • Workup: Quench with water, extract with EtOAc, dry over MgSO

    
    , and concentrate.
    
  • Purification: Flash chromatography (DCM:MeOH:NH

    
     90:10:1) to yield the product as a white solid.
    

Applications & Utility

Pharmaceutical Development

The 5-substituted benzotriazole scaffold is a privileged structure in kinase inhibitor design. The methylaminomethyl group serves as a solubilizing moiety and a hydrogen bond donor/acceptor, often interacting with the hinge region of ATP-binding pockets (e.g., in CK2 or VEGFR inhibitors).

Corrosion Inhibition (Advanced)

While N-substituted Mannich bases are the industry standard for copper protection (forming a film via the triazole nitrogens), the C-substituted derivative offers a different mode of action. The free triazole NH remains available for surface bonding, while the pendant amine can interact with acidic species or enhance solubility in polar media.

Comparison with Industrial Standards:

  • Industrial Standard: N-[(2-ethylhexyl)aminomethyl]tolutriazole (Irgamet 39). Substitution on Triazole Nitrogen.

  • Target Compound: 5-(methylaminomethyl)benzotriazole. Substitution on Benzene Ring.

Analytical Characterization

To validate the synthesis, the following spectral data should be observed:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       7.8–7.9 (d, 1H, Ar-H4)
      
    • 
       7.6 (s, 1H, Ar-H7)
      
    • 
       7.4 (d, 1H, Ar-H6)
      
    • 
       3.8 (s, 2H, Ar-CH 
      
      
      
      -N)
    • 
       2.3 (s, 3H, N-CH 
      
      
      
      )
  • MS (ESI+): m/z 163.1 [M+H]

    
    
    

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye). Potential sensitizer.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C. The secondary amine is prone to oxidation over long periods.

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.

References

  • Katritzky, A. R., et al. "Synthesis and properties of benzotriazole derivatives." Chemical Reviews, 1998, 98(2), 409-548. Link

  • Tolutriazole Mannich Bases (Industrial Context): "Corrosion Inhibitors for Copper and its Alloys." Ciba Specialty Chemicals (now BASF)
  • Synthesis of 5-substituted Benzotriazoles: "Regioselective synthesis of 5-substituted benzotriazoles via palladium-catalyzed coupling." Journal of Organic Chemistry, 2012. Link

  • Biological Activity: "Benzotriazole derivatives as potential antimicrobial agents."[1][2] European Journal of Medicinal Chemistry, 2015. Link

Sources

Foundational

Benzotriazole-5-ylmethylamine Derivatives: A Technical Guide to Synthesis and Biological Application

Executive Summary This technical guide examines the pharmacological utility of benzotriazole-5-ylmethylamine derivatives. Unlike the more common N-alkylated benzotriazoles (often unstable Mannich bases), derivatives subs...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide examines the pharmacological utility of benzotriazole-5-ylmethylamine derivatives. Unlike the more common N-alkylated benzotriazoles (often unstable Mannich bases), derivatives substituted at the C-5 position of the benzene ring via a methylamine linker offer superior hydrolytic stability and unique vectors for drug-target interactions. This guide details the synthetic pathways, structure-activity relationships (SAR), and validated biological activities (specifically kinase inhibition and antimicrobial efficacy) of this scaffold.

Structural Significance & Pharmacophore Analysis

The benzotriazole core is a bioisostere of the purine and indole rings, making it a privileged scaffold for designing ATP-competitive inhibitors.

The C-5 vs. N-1 Distinction
  • N-1/N-2 Substitution: Common in literature but suffers from rapid metabolic degradation and tautomeric ambiguity.

  • C-5 Substitution (The Focus): Functionalizing the 5-position with a methylamine linker (-CH2-NH-R) creates a stable "tail" that extends out of the ATP-binding pocket. This allows the molecule to reach solvent-exposed regions or hydrophobic back-pockets of enzymes (e.g., Casein Kinase 2), significantly enhancing selectivity and solubility.

Key Physicochemical Properties
  • Hydrogen Bonding: The triazole nitrogens (N2/N3) act as hydrogen bond acceptors.

  • Linker Flexibility: The methylene (-CH2-) spacer in the 5-ylmethylamine group allows rotational freedom, enabling the terminal amine substituents to adopt optimal binding conformations.

Synthetic Methodologies

To achieve the specific benzotriazole-5-ylmethylamine architecture (C-C bond formation), standard Mannich reactions on benzotriazole are insufficient as they favor N-alkylation. Two robust, self-validating protocols are recommended.

Protocol A: Reductive Amination (Preferred Route)

This route ensures regioselectivity at the C-5 position and allows for diverse R-group introduction.

Precursor: 1H-benzotriazole-5-carbaldehyde.

  • Imine Formation:

    • Reagents: 1H-benzotriazole-5-carbaldehyde (1.0 eq), Primary Amine (R-NH2, 1.1 eq), Dry Methanol.

    • Conditions: Reflux for 2–4 hours. Monitor via TLC (disappearance of aldehyde spot).

    • Mechanism:[1][2] Nucleophilic attack of the amine on the carbonyl carbon forms the Schiff base (imine).

  • Reduction:

    • Reagents: Sodium Borohydride (NaBH4, 2.0 eq) or Sodium Triacetoxyborohydride (STAB) for sensitive substrates.

    • Conditions: Add reducing agent at 0°C, then stir at RT for 6–12 hours.

    • Workup: Quench with water, extract with EtOAc. The C-5 methylamine linkage is chemically stable against hydrolysis.

Protocol B: Reduction of 5-Cyano or 5-Amide Precursors

Ideal for generating the primary amine (-CH2-NH2) building block.

  • Starting Material: 1H-benzotriazole-5-carbonitrile.

  • Reduction:

    • Reagents: LiAlH4 (in dry THF) or Raney Ni/H2 (50 psi).

    • Outcome: Yields 1H-benzotriazole-5-methanamine , a versatile intermediate for further derivatization (acylation, sulfonylation).

Visualization: Synthetic Workflow

SyntheticPathways Start 5-Methylbenzotriazole Oxidation Oxidation (KMnO4) Start->Oxidation Acid 5-Carboxylic Acid Oxidation->Acid Ester Methyl Ester Acid->Ester MeOH/H+ Alcohol 5-Hydroxymethyl Ester->Alcohol LiAlH4 Aldehyde 5-Carbaldehyde Alcohol->Aldehyde MnO2 or PCC RedAmin Reductive Amination (R-NH2 / NaBH4) Aldehyde->RedAmin Product Benzotriazole-5- ylmethylamine Derivative RedAmin->Product

Caption: Step-wise synthesis of 5-ylmethylamine derivatives via the aldehyde intermediate, ensuring C-5 regioselectivity.

Biological Activity & Therapeutic Applications[2][3][4][5][6][7][8][9]

A. Protein Kinase Inhibition (Oncology)

The most potent application of C-substituted benzotriazoles is in the inhibition of Casein Kinase 2 (CK2) and CDKs .

  • Mechanism: The benzotriazole core mimics the adenine moiety of ATP. The 5-ylmethylamine substituent extends into the enzyme's ribose-binding pocket or the solvent interface.

  • Data Highlights:

    • Derivatives with hydrophobic groups on the amine (e.g., benzyl, substituted phenyl) show IC50 values in the low micromolar to nanomolar range .

    • Selectivity: Unlike broad-spectrum kinase inhibitors, 5-substituted variants often show reduced off-target toxicity because the 5-position vector is less conserved across the kinome than the hinge-binding region.

B. Antimicrobial & Antifungal Activity

Benzotriazole-5-ylmethylamine derivatives exhibit broad-spectrum activity, particularly when the amine is functionalized with heterocyclic moieties (e.g., oxadiazoles, thiazoles).

  • Targets: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), Candida albicans (Fungal).

  • Mechanism: Disruption of cell membrane integrity and inhibition of bacterial DNA gyrase. The cationic nature of the amine at physiological pH aids in penetrating the bacterial cell wall.

C. Antiviral Activity (Enteroviruses)

Recent studies identify 5-substituted benzotriazoles as inhibitors of Coxsackievirus B5 (CVB5) .[3]

  • SAR Insight: The presence of the benzotriazole ring is critical for viral capsid binding, preventing the virus from uncoating or attaching to the host cell.

Quantitative Activity Summary
Therapeutic AreaTarget / OrganismCompound ClassActivity Metric (Approx.)[4][5][6][7]Reference
Oncology Casein Kinase 2 (CK2)4,5,6,7-Tetrabromo-benzotriazole analogsKi: 0.40 – 2.0 µM[1]
Antimicrobial S. aureus (MRSA)5-(aminomethyl)-oxadiazole hybridsMIC: 12.5 – 25 µg/mL[2]
Antiviral Coxsackievirus B55,6-dichloro-benzotriazole derivativesEC50: 6 – 18.5 µM[3]
Antifungal C. albicansN-alkylated benzotriazole derivativesMIC: 25 – 50 µg/mL[4]

Experimental Protocol: Kinase Inhibition Assay

To ensure reproducibility in testing these derivatives against CK2.

  • Reagents: Recombinant human CK2 holoenzyme, synthetic peptide substrate (e.g., RRRDDDSDDD), [γ-32P]ATP.

  • Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl2.

  • Procedure:

    • Incubate enzyme (10-20 ng) with inhibitor (variable concentration) in buffer for 10 min at 30°C.

    • Initiate reaction by adding ATP mixture (10 µM unlabeled ATP + 0.5 µCi [γ-32P]ATP) and substrate.

    • Incubate for 10–20 min at 30°C.

    • Termination: Spot 20 µL onto P81 phosphocellulose paper. Wash 3x with 0.75% phosphoric acid.

    • Quantification: Scintillation counting.

  • Validation: Use TBBt (4,5,6,7-tetrabromo-1H-benzotriazole) as a positive control (IC50 ≈ 0.4 µM).

Visualization: Mechanism of Action (Kinase Binding)

MOA Benzotriazole Benzotriazole Core (Scaffold) Hinge Kinase Hinge Region (ATP Binding Site) Benzotriazole->Hinge H-Bonds (N2/N3) Linker 5-ylmethylamine Linker (-CH2-NH-) Benzotriazole->Linker C-5 Attachment Inhibition Inhibition of Phosphorylation Hinge->Inhibition Blocks ATP HydroPocket Hydrophobic Back-Pocket (Selectivity Region) Linker->HydroPocket Positions R-Group HydroPocket->Inhibition Stabilizes Complex

Caption: Schematic of the benzotriazole derivative blocking the ATP site while exploiting the hydrophobic pocket for selectivity.[8]

References

  • Synthesis, in vitro antiproliferative activity and kinase profile of new benzimidazole and benzotriazole derivatives. Source: PubMed / Elsevier (2017) URL:[Link]

  • Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. Source: Journal for Research in Applied Sciences and Biotechnology (2024) URL:[Link]

  • Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. Source: Molecules / MDPI (2023) URL:[Link]

  • Benzotriazole: An overview on its versatile biological behavior. Source: European Journal of Medicinal Chemistry (2014) URL:[6][Link]

  • 1-Methyl-1H-benzotriazole-5-methanamine (Chemical Structure Reference). Source: Mitachieve / Commercial Database URL:[Link]

Sources

Exploratory

The 1H-Benzotriazole-5-methanamine Scaffold: A Technical Guide to Synthesis and Medicinal Application

The following technical guide details the 1H-benzotriazole-5-methanamine scaffold, designed for researchers in medicinal chemistry and drug discovery. Executive Summary The 1H-benzotriazole-5-methanamine scaffold represe...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the 1H-benzotriazole-5-methanamine scaffold, designed for researchers in medicinal chemistry and drug discovery.

Executive Summary

The 1H-benzotriazole-5-methanamine scaffold represents a high-value pharmacophore in modern drug design. While the parent benzotriazole ring is a well-established bioisostere for purines and indoles (privileged structures in kinase and protease inhibition), the 5-methanamine substitution offers a critical "exit vector." This primary amine handle serves two distinct roles: it acts as a solubilizing group in zwitterionic designs and provides a synthetically accessible point for fragment growing into the solvent-exposed regions of ATP-binding pockets.

This guide provides a comprehensive analysis of the scaffold’s synthesis, chemical stability, and application in Structure-Activity Relationship (SAR) campaigns.

Part 1: Strategic Utility in Medicinal Chemistry

The "Privileged" Nature of the Scaffold

The benzotriazole core mimics the purine ring of adenosine triphosphate (ATP), making it a natural ligand for the human kinome.

  • H-Bonding Network: The triazole nitrogens (N2/N3) act as hydrogen bond acceptors, while the N1-H serves as a donor. This allows the scaffold to anchor to the "hinge region" of kinase active sites (e.g., interacting with the backbone carbonyls/amines of residues like Val, Leu, or Met).

  • The 5-Position Vector: In many kinase crystal structures (e.g., CK2, CDK2), the 5- and 6-positions of the benzotriazole core point toward the solvent front. Functionalizing the 5-position with a methanamine group allows the molecule to:

    • Form Salt Bridges: The primary amine (pKa ~9-10) is protonated at physiological pH, allowing interaction with conserved Asp or Glu residues often found at the rim of the active site.

    • Improve ADME: The ionization increases aqueous solubility, addressing a common liability of flat, aromatic kinase inhibitors.

Bioisosterism and Scaffold Hopping

The 1H-benzotriazole-5-methanamine is a bioisostere for:

  • 5-aminomethylindole: Common in GPCR ligands (e.g., serotonin mimics).

  • 6-aminomethylpurine: Directly mimicking the adenosine structure.

Part 2: Synthetic Protocols & Causality

To ensure reproducibility and scalability, we prioritize the Carboxylic Acid Reduction Route over radical bromination of 5-methylbenzotriazole. Radical bromination often yields mixtures of mono-, di-, and tri-brominated species that are difficult to purify. The amide reduction route is self-validating via TLC/LCMS and avoids hazardous radical initiators.

Validated Synthetic Route (DOT Diagram)

SyntheticRoute Start 3,4-Diaminobenzoic Acid Step1 Cyclization (NaNO2, AcOH) Start->Step1 Diazotization Inter1 1H-Benzotriazole-5-carboxylic acid Step1->Inter1 Step2 Amidation (CDI, NH4OH) Inter1->Step2 Activation Inter2 1H-Benzotriazole-5-carboxamide Step2->Inter2 Step3 Reduction (BH3·THF) Inter2->Step3 Hydride Transfer Final 1H-Benzotriazole-5-methanamine Step3->Final

Caption: Step-wise synthesis of 1H-benzotriazole-5-methanamine prioritizing regio-control and purity.

Detailed Experimental Methodology

Step 1: Synthesis of 1H-Benzotriazole-5-carboxylic acid

  • Rationale: Diazotization of the diamine effects immediate cyclization.

  • Protocol: Dissolve 3,4-diaminobenzoic acid (10.0 g, 65.7 mmol) in 50% acetic acid (100 mL). Cool to 0°C. Add NaNO₂ (5.0 g, 72.3 mmol) in water dropwise. The internal temperature must remain <5°C to prevent diazonium decomposition. Stir for 1h. The product precipitates as a tan solid. Filter, wash with cold water, and dry.

  • Checkpoint: LCMS should show [M+H]+ = 164.1.

Step 2: Amide Formation

  • Rationale: Carbonyldiimidazole (CDI) is used over thionyl chloride to avoid handling the potentially unstable acid chloride of the benzotriazole.

  • Protocol: Suspend the acid (5.0 g, 30.6 mmol) in anhydrous DMF (50 mL). Add CDI (5.5 g, 33.7 mmol) portion-wise (gas evolution!). Stir at RT for 2h until CO₂ evolution ceases. Add 28% aqueous NH₄OH (20 mL) slowly. Stir for 4h. Pour into ice water. Collect the precipitate.

Step 3: Reduction to Amine

  • Rationale: Borane-THF (BH₃·THF) is preferred over LiAlH₄ for chemoselectivity, avoiding reduction of the triazole ring itself.

  • Protocol: Suspend the amide (3.0 g, 18.5 mmol) in dry THF (30 mL) under Argon. Add BH₃·THF (1.0 M, 55 mL) dropwise at 0°C. Reflux for 4h.

  • Quench (Critical): Cool to 0°C. Carefully add MeOH to destroy excess borane. Add 6M HCl (20 mL) and reflux for 1h to break the boron-amine complex. Neutralize with NaOH to pH >10 and extract with DCM/iPrOH (3:1).

  • Yield: Expect ~60-70% overall yield.[1]

Part 3: Medicinal Chemistry Application & Data[2][3][4]

Quantitative SAR: Kinase Selectivity Profile

The following table illustrates the impact of the 5-methanamine group compared to the unsubstituted benzotriazole in a generic ATP-competitive assay (e.g., against CK2, a common target).

CompoundR-Group (Pos 5)CK2 IC50 (nM)Solubility (pH 7.4)LogD
Ref 1 -H450< 10 µM2.1
Ref 2 -CH3380< 5 µM2.4
Target -CH2-NH2 120 > 200 µM 0.8
Deriv A -CH2-NH-Acetyl21080 µM1.5

Note: Data is representative of typical scaffold optimization trends. The amine significantly lowers LogD and improves potency via electrostatic interactions.

Mechanism of Action: The "Anchor and Reach" Model

The 1H-benzotriazole-5-methanamine operates via a dual-mechanism:

  • Hinge Binding: The triazole NH forms a hydrogen bond with the kinase hinge region (e.g., Val116 in CK2).

  • Solvent Reach: The 5-methanamine extends out of the hydrophobic pocket, interacting with the "gatekeeper" or surface residues.

Decision Tree for Scaffold Optimization (DOT Diagram)

OptimizationTree Core 1H-Benzotriazole-5-methanamine Check1 Solubility Issue? Core->Check1 Check2 Potency Issue? Core->Check2 PathA Keep free amine (Form HCl salt) Check1->PathA High Solubility Needed PathB Reductive Amination (Add solubilizing heterocycle) Check1->PathB Moderate Solubility PathC Acylate Amine (Target specific hydrophobic pocket) Check2->PathC H-Bond Acceptor Needed PathD Rigidify Linker (Cyclize to tetrahydroquinoline) Check2->PathD Conformational Restriction

Caption: Strategic decision matrix for optimizing the 5-methanamine lead.

References

  • Benzotriazole as a Privileged Scaffold

    • Title: Benzotriazole: An overview on its versatile biological behavior.[2][3][4]

    • Source: Briguglio, I., et al. European Journal of Medicinal Chemistry.
  • Synthetic Methodology (Carboxylic Acid Reduction)

    • Title: Reduction of Carboxylic Acids Using Esters of Benzotriazole as High-Reactivity Intermediates.[5][6][7]

    • Source: Morales-Serna, J. A., et al. Synthesis.[6]

  • Kinase Inhibition (CK2 Context)

    • Title: Design and synthesis of CK2 inhibitors: new polybromin
    • Source: Makowska, M., et al. Molecular and Cellular Biochemistry.
  • General Benzotriazole Reactivity

    • Title: Benzotriazole-mediated synthesis of heterocycles.[8][3][5][9][10]

    • Source: Katritzky, A. R.[1] Chemical Reviews.

Sources

Foundational

Comprehensive Technical Guide on the Physical Properties and Applications of N-methyl-1-(1H-benzotriazol-5-yl)methanamine

Executive Summary N-methyl-1-(1H-benzotriazol-5-yl)methanamine (CAS: 499770-77-3) is a highly specialized 1,5-disubstituted benzotriazole derivative. In modern drug discovery, it serves as a critical pharmacophoric build...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-methyl-1-(1H-benzotriazol-5-yl)methanamine (CAS: 499770-77-3) is a highly specialized 1,5-disubstituted benzotriazole derivative. In modern drug discovery, it serves as a critical pharmacophoric building block, specifically utilized in the synthesis of hexahydropyrazinotriazinedione compounds[1]. These complex macrocyclic structures act as reverse-turn mimetics and potent CYP3A4 inhibitors, offering significant therapeutic potential in oncology[2]. This whitepaper details the physicochemical profile, mechanistic utility, and self-validating analytical workflows required to handle this compound in a rigorous drug development setting.

Structural Elucidation & Physicochemical Profile

The molecular architecture of N-methyl-1-(1H-benzotriazol-5-yl)methanamine consists of a rigid, aromatic 1H-benzotriazole core substituted at the 5-position with a flexible N-methylmethanamine vector.

  • The Benzotriazole Core: Acts as a bioisostere for indole and benzimidazole. It possesses a unique tautomeric hydrogen-bond donor/acceptor network, allowing it to participate in robust

    
     stacking and dipole interactions within target protein pockets.
    
  • The N-methylmethanamine Vector: Provides a basic secondary amine that serves both as a solubility-enhancing moiety and a highly reactive nucleophilic handle for downstream macrocyclization.

Quantitative Physicochemical Data

To facilitate formulation and synthetic planning, the quantitative properties of the compound are summarized below[3],[1]:

PropertyValueAnalytical Context & Causality
Chemical Name N-methyl-1-(1H-benzotriazol-5-yl)methanamineStandardized IUPAC nomenclature.
CAS Registry Number 499770-77-3Unique chemical identifier[3].
Molecular Formula C

H

N

Defines the exact atomic composition.
Molecular Weight 162.19 g/mol Critical for precise LC-MS/MS calibration.
Melting Point 63 - 67 °CIndicates moderate crystal lattice energy; requires controlled thermal storage[3].
pKa (Predicted) ~8.2 (Core NH), ~9.5 (Amine)Dual ionizable centers dictate pH-dependent solubility profiles.
Physical State SolidTypically presents as a pale yellow to off-white powder.

Mechanistic Role in Drug Design: CYP3A4 Inhibition & Reverse-Turn Mimetics

The primary biomedical application of N-methyl-1-(1H-benzotriazol-5-yl)methanamine is its integration into hexahydropyrazinotriazinedione scaffolds[1].

The Causality of the Design: Protein-protein interactions (PPIs) are notoriously difficult to drug due to their large, flat interfaces. However, many PPIs rely on small, localized peptide secondary structures, such as


-turns or reverse-turns. By utilizing the rigid benzotriazole core of this compound, medicinal chemists can synthesize macrocycles that perfectly mimic the spatial geometry of a reverse-turn[2].

When applied to oncology, these reverse-turn mimetics have been engineered to act as potent inhibitors of CYP3A4 (Cytochrome P450 3A4)[4]. Inhibiting CYP3A4 is a proven strategy for "pharmacokinetic boosting"—preventing the rapid metabolic clearance of co-administered chemotherapeutic agents, thereby sustaining their therapeutic window and efficacy in cancer treatment[2].

G A N-methyl-1-(1H-benzotriazol-5-yl)methanamine (Core Scaffold) B 1H-Benzotriazole Ring (Aromatic Stacking & H-Bonding) A->B Motif 1 C N-Methylmethanamine Group (Basic Center, pKa ~9.5) A->C Motif 2 D Hexahydropyrazinotriazinedione Synthesis (Reverse-Turn Mimetics) B->D Scaffold integration C->D Nucleophilic handle E CYP3A4 Inhibition (Oncology Therapeutics) D->E Pharmacological Target

Caption: Structural mapping of N-methyl-1-(1H-benzotriazol-5-yl)methanamine to its pharmacological targets.

Experimental Workflows & Analytical Standardization

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale (causality) to explain why the specific technique is employed over alternatives.

Workflow S1 1. Sample Prep (Excess Solid + Buffer) S2 2. Equilibration (Shake-Flask, 24h, 37°C) S1->S2 S3 3. Phase Separation (Ultracentrifugation) S2->S3 S4 4. Quantification (LC-MS/MS & UV) S3->S4 S5 5. Data Validation (Thermodynamic Sol.) S4->S5

Caption: Self-validating experimental workflow for thermodynamic solubility determination.

Thermodynamic Solubility Profiling (Shake-Flask Method)

Causality & Rationale: Kinetic solubility assays (e.g., DMSO solvent-shift) frequently overestimate solubility due to transient supersaturation. Because N-methyl-1-(1H-benzotriazol-5-yl)methanamine is utilized in highly precise structural biology assays, true thermodynamic equilibrium is mandatory. Furthermore, phase separation is achieved via ultracentrifugation rather than syringe filtration; the lipophilic benzotriazole core is prone to non-specific adsorption onto standard PTFE/Nylon filter membranes, which would artificially depress the quantified concentration.

Step-by-Step Methodology:

  • Preparation: Add 5 mg of solid N-methyl-1-(1H-benzotriazol-5-yl)methanamine to a 1.5 mL glass vial.

  • Buffer Addition: Add 1.0 mL of the target aqueous buffer (e.g., PBS, pH 7.4). The presence of visible excess solid confirms the potential for saturation.

  • Equilibration: Seal the vial and incubate in an orbital shaker at 37 °C for exactly 24 hours. Self-Validation Check: Measure the pH of the slurry post-equilibration. If the basic amine has shifted the buffer pH by >0.1 units, the assay must be repeated with a higher-capacity buffer.

  • Phase Separation: Transfer the suspension to a thick-walled tube and ultracentrifuge at 20,000

    
     for 30 minutes at 37 °C to pellet all undissolved microcrystals.
    
  • Quantification: Carefully aspirate the supernatant and dilute appropriately. Quantify using LC-MS/MS (monitoring the

    
     163.1 
    
    
    
    transition) against a standard calibration curve prepared in matching matrix.
Potentiometric pKa Determination

Causality & Rationale: This compound possesses two distinct ionizable centers. Spectrophotometric (UV-based) pKa determination is unreliable here because the protonation of the distal aliphatic amine does not induce a sufficient electronic shift in the benzotriazole chromophore. Potentiometric titration, which measures exact volumetric proton consumption, is the only authoritative method to map the zwitterionic micro-species.

Step-by-Step Methodology:

  • Standardization: Calibrate the glass pH electrode using standardized buffers at pH 4.01, 7.00, and 10.01 at a constant 25 °C.

  • Sample Dissolution: Dissolve 2.0 mg of the compound in 10 mL of 0.15 M KCl (to maintain constant ionic strength) under a nitrogen blanket to prevent CO

    
     absorption.
    
  • Acidimetric Titration: Titrate the solution with standardized 0.1 M HCl down to pH 2.0 to fully protonate both the amine and the benzotriazole core.

  • Alkalimetric Titration (Self-Validation): Reverse the titration using standardized 0.1 M KOH up to pH 11.0. Self-Validation Check: The hysteresis between the forward (acid) and reverse (base) titration curves must be

    
    . A larger deviation indicates compound degradation or precipitation.
    
  • Data Analysis: Calculate the macroscopic pKa values using the Bjerrum function derived from the first derivative of the titration curve.

References

  • JW Pharmaceutical Corp. "Compound of a reverse-turn mimetic and a production method and use therefor." US Patent 8,940,739 B2.
  • ChemBK. "(1-METHYL-1H-1,2,3-BENZOTRIAZOL-5-YL)METHYLAMINE - Physical Properties." ChemBK Database. Verified URL:[Link]

Sources

Exploratory

The Benzotriazole Advantage: Mastering Secondary Amine Intermediates in Medicinal Chemistry

-( -aminoalkyl)benzotriazoles Executive Summary: The "Chemical Chameleon" In the high-stakes environment of drug discovery, the stability of intermediates often wars with their reactivity. We frequently encounter unstabl...

Author: BenchChem Technical Support Team. Date: March 2026


-(

-aminoalkyl)benzotriazoles

Executive Summary: The "Chemical Chameleon"

In the high-stakes environment of drug discovery, the stability of intermediates often wars with their reactivity. We frequently encounter unstable imines or moisture-sensitive enamines that complicate library generation. Benzotriazole (Bt) methodology offers a sophisticated solution to this dichotomy.

This guide focuses on


-(

-aminoalkyl)benzotriazoles
—stable, crystalline secondary amine intermediates that act as "chemical chameleons." In the solid state, they are shelf-stable and easy to handle. In solution, they readily dissociate to generate highly reactive iminium ions, allowing for carbon-carbon and carbon-heteroatom bond formation that is difficult to achieve via standard reductive amination.

Mechanistic Foundation: The Iminium Equilibrium

To master this chemistry, one must understand that the benzotriazole adduct is not the final product, but a "masked" iminium ion. Unlike standard aminals which are often unstable, the benzotriazolyl group serves as a unique leaving group that stabilizes the molecule through extensive lone-pair delocalization while retaining the capacity to depart under mild thermal or Lewis acid conditions.

The Katritzky Equilibrium

The core principle relies on the equilibrium between the benzotriazole adduct and the iminium cation. In non-polar solvents, the equilibrium favors the covalent adduct (stable). In polar solvents or upon heating, the C-N bond weakens, releasing the benzotriazole anion (


) and generating the electrophilic iminium species.
Visualization: The Activation Pathway

BenzotriazoleMechanism Reactants Primary Amine + Aldehyde + Benzotriazole (BtH) Intermediate N-(α-aminoalkyl)benzotriazole (Crystalline Solid) Reactants->Intermediate Condensation (-H2O) Iminium Iminium Ion (Reactive Electrophile) Intermediate->Iminium Dissociation (Heat/Lewis Acid) Product Functionalized Amine (Drug Scaffold) Iminium->Product Nucleophilic Attack (Grignard/R-ZnX/H-)

Figure 1: The "Spring-Loaded" Mechanism. The stable intermediate dissociates to the reactive iminium ion only when triggered.

Synthetic Protocol: Preparation of the Intermediate

The synthesis of


-(

-aminoalkyl)benzotriazoles is a condensation reaction. As a Senior Scientist, I recommend the following protocol which prioritizes purity without chromatography.
Materials
  • Aldehyde (1.0 eq): Aliphatic or Aromatic.

  • Primary Amine (1.0 eq): Aniline or aliphatic amine.

  • Benzotriazole (1.0 eq): 1H-Benzotriazole (BtH).

  • Solvent: Ethanol (95%) or Methanol/Water mixture.

Step-by-Step Methodology
  • Solvent Selection: Dissolve the amine and benzotriazole in a minimal amount of Ethanol.

    • Expert Insight: Do not use anhydrous solvents if you want to drive precipitation. The product is often less soluble in wet ethanol than the reactants.

  • Addition: Add the aldehyde dropwise at room temperature (20-25°C).

    • Observation: A mild exotherm indicates immediate imine formation.

  • Equilibration: Stir the mixture for 2–12 hours.

    • Causality: While imine formation is fast, the attack of BtH on the imine to form the aminal requires time to reach thermodynamic equilibrium.

  • Isolation:

    • If a solid forms: Filter and wash with cold diethyl ether.

    • If oil forms: Cool to 0°C and triturate with hexane/ether (1:1).

    • Troubleshooting: If the oil persists, the "benzotriazole adduct" might be in equilibrium with the imine. Add a catalytic amount of acetic acid to push the reaction toward the adduct.

  • Drying: Vacuum dry at 40°C. Do not overheat , as this can reverse the reaction (retro-Mannich).

Strategic Applications in Drug Discovery[1][2][3]

Once you have the


-(

-aminoalkyl)benzotriazole, you have a versatile pivot point. Unlike reductive amination, which is limited to H-delivery, this intermediate allows for Carbon-Carbon bond formation.
Comparative Analysis: Bt-Method vs. Standard Reductive Amination
FeatureReductive Amination (NaCNBH3)Benzotriazole Method
Intermediate Stability Low (Imine hydrolyzes)High (Crystalline solid)
Nucleophile Scope Hydride (H-) onlyDiverse (R-MgX, R-ZnX, Enolates, H-)
Reaction Conditions Acidic/Buffer dependentNeutral/Basic (during displacement)
Purification Extraction/ChromatographyFiltration (often sufficient)
Atom Economy GoodExcellent (Bt is recyclable)
Workflow: Divergent Synthesis

The following diagram illustrates how a single Bt-intermediate can generate three distinct pharmacophore classes.

DivergentSynthesis BtIntermediate Bt-Intermediate (R-NH-CH(R')-Bt) RouteA Route A: Reduction (NaBH4) BtIntermediate->RouteA RouteB Route B: Grignard/Zinc (R''-MgX / R''-ZnX) BtIntermediate->RouteB RouteC Route C: Heterocycle (Cyclization) BtIntermediate->RouteC ProductA Secondary Amine (N-Alkylation) RouteA->ProductA H- substitution ProductB α-Substituted Amine (Chiral Centers) RouteB->ProductB C-C Bond Formation ProductC Tetrahydroisoquinoline (Cyclic Scaffold) RouteC->ProductC Intramolecular Trap

Figure 2: Divergent synthesis pathways from a single Benzotriazole intermediate.

Protocol: Nucleophilic Displacement (Route B)

This is the most powerful application, allowing the synthesis of branched amines that are impossible to make via direct reductive amination.

  • Preparation: Dissolve the

    
    -(
    
    
    
    -aminoalkyl)benzotriazole in anhydrous THF or Toluene.
  • Activation: Cool to 0°C.

  • Nucleophile Addition: Add the Grignard reagent (R-MgBr) or Organozinc reagent slowly.

    • Expert Insight: Organozinc reagents are preferred if functional group tolerance (e.g., esters, nitriles) is required on the scaffold. Grignards are faster but less tolerant.

  • Displacement: The Bt group departs as a stable anion, and the nucleophile attacks the transient iminium ion.

  • Workup: Quench with saturated

    
    . The Benzotriazole byproduct is water-soluble in basic conditions, simplifying removal.
    

Safety and Handling

While benzotriazole derivatives are generally stable, the parent compound (1H-Benzotriazole) and its derivatives must be handled with care.

  • Explosive Potential: Dry benzotriazole can be explosive under vacuum distillation conditions. However, the aminoalkyl derivatives described here are generally stable solids.

  • Skin Sensitization: Benzotriazoles are known sensitizers. Always use nitrile gloves and work in a fume hood.

  • Waste Disposal: Bt-containing waste should be segregated from general organic waste if possible, as it can chelate metals in waste streams.

References

  • Katritzky, A. R., & Rachwal, S. (2010). Synthesis of Heterocycles Mediated by Benzotriazole.[1][2][3][4] 1. Monocyclic Systems. Chemical Reviews, 110(3), 1564–1610. [Link]

  • Katritzky, A. R., Lan, X., Yang, J. Z., & Denisko, O. V. (1998). Properties and Synthetic Utility of N-Substituted Benzotriazoles. Chemical Reviews, 98(2), 409–548. [Link]

  • Singh, S. K., Manju, K., & Katritzky, A. R. (2005).[3] Benzotriazole mediated amino-, amido-, alkoxy- and alkylthio-alkylation.[3][5] Tetrahedron, 61(10), 2555-2581.[3] [Link]

  • Katritzky, A. R., & Drewniak, M. (1988).[6] The chemistry of benzotriazole.[1][3][4][6][7][8][9][10][11][12][13] Part 8. A novel two-step procedure for the N-alkylation of amides. Journal of the Chemical Society, Perkin Transactions 1, 2339-2344. [Link]

  • Beagle, J. K. (2015). Benzotriazole-Mediated Synthesis of Nitrogen-Containing Heterocycles.[1][3][13][14] In Topics in Heterocyclic Chemistry. Springer. [Link]

Sources

Foundational

Thermodynamic Stability of 5-Substituted Benzotriazole Derivatives: A Technical Guide for Rational Design

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary Benzotriazole and its derivatives serve as privileged scaffolds across medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

Benzotriazole and its derivatives serve as privileged scaffolds across medicinal chemistry, materials science, and corrosion engineering. The introduction of a substituent at the 5-position of the benzotriazole core fundamentally breaks the symmetry of the fused benzene ring, triggering complex tautomeric equilibria and altering the molecule's thermodynamic landscape.

As a Senior Application Scientist, I have structured this guide to move beyond theoretical overviews. Here, we will dissect the causality behind the thermodynamic stability of 5-substituted benzotriazoles, evaluate the electronic and steric forces driving their tautomerism, and provide field-proven, self-validating protocols for both computational and experimental characterization.

Structural Dynamics and Tautomeric Equilibrium

Benzotriazoles exist in a dynamic, solvent- and state-dependent equilibrium between their 1H, 2H, and 3H tautomeric forms. When a functional group is introduced at the 5-position, the electronic environment of the triazole ring is heavily modulated.

  • Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂) or carboxylic acid (-COOH) groups exert a strong inductive pull, stabilizing specific tautomers. For example, in 5,7-dinitrobenzotriazole (DBT), quantum chemical calculations reveal that the 1H-5,7-tautomer is thermodynamically favored by approximately 35 kJ/mol over the 1H-4,6 isomer in the gas phase[1].

  • Halogenation: The addition of a bromine atom at the 5-position creates a valuable substrate for cross-coupling reactions. The tautomerism in 5-Bromo-1H-benzotriazole dictates its reactivity profile during Suzuki and Buchwald-Hartwig aminations[2].

  • Electron-Donating Groups (EDGs): Substituents like hydroxyl (-OH) groups, as seen in 5-Hydroxybenzotriazole, alter the charge distribution, making the molecule a highly efficient reagent for amide bond formation with minimal racemization[3].

Tautomerism A 5-Substituted Benzotriazole Core B 1H-Tautomer (Thermodynamically Favored) A->B Equilibrium Shift C 2H-Tautomer (Kinetic/Solvent Dependent) A->C Equilibrium Shift D Electron-Withdrawing Groups (-NO2, -COOH) D->B Stabilizes via Inductive Effect E Electron-Donating Groups (-OH, -CH3) E->A Alters Charge Distribution

Fig 1. Tautomeric equilibrium logic of 5-substituted benzotriazoles based on electronic effects.

Thermodynamic Data and Substituent Effects

To rationally design 5-substituted benzotriazole derivatives, one must understand how specific functional groups influence bulk thermodynamic parameters. The table below synthesizes the structural and energetic profiles of key derivatives.

Table 1: Thermodynamic Parameters of Select 5-Substituted Benzotriazoles
Substituent (C5)Preferred Tautomer (Gas Phase)Relative StabilityPrimary Application
-Br 1HHigh (Inductively stabilized)Cross-coupling precursor[2]
-COOH 1HHigh (Strong EWG effect)Bioactive scaffold / Corrosion inhibitor[4]
-OH 1H / 3HSolvent dependentPeptide coupling reagent[3]
-NO₂ (with C7 -NO₂)1H-5,7Favored by ~35 kJ/molInsensitive energetic materials[1]
-F (Fluorinated alkyls)1HWeakens N-N bondLow-melting energetic crystals[5]

Experimental & Computational Protocols

To rigorously evaluate the thermodynamic stability of these derivatives, a dual computational-experimental approach is mandatory. The following protocols are designed as self-validating systems to ensure data integrity.

Workflow Start Compound Design & Synthesis DFT DFT Calculations (B3LYP/6-311++G**) Start->DFT DSC Differential Scanning Calorimetry (DSC) Start->DSC NMR Variable Temperature NMR Spectroscopy Start->NMR Data Thermodynamic Parameters (ΔG, ΔH, ΔS, Td) DFT->Data In Silico Validation DSC->Data Thermal Stability NMR->Data Tautomer Dynamics

Fig 2. Dual computational and experimental workflow for thermodynamic validation.

Protocol 1: Density Functional Theory (DFT) for Tautomeric Stability

Causality: DFT provides a quantum-mechanical basis for understanding the electronic distribution and relative ground-state energies of tautomers, which are often impossible to isolate experimentally due to rapid proton exchange.

  • Geometry Optimization: Construct the 1H, 2H, and 3H tautomers of the target 5-substituted benzotriazole. Optimize geometries using the B3LYP functional with a 6-311++G(d,p) basis set .

    • Why this basis set? The diffuse functions (++) are critical for accurately modeling the lone pairs on the three nitrogen atoms, while polarization functions (d,p) allow for the asymmetric electron distribution caused by the 5-substituent.

  • Self-Validation (Frequency Analysis): Perform vibrational frequency calculations at the same level of theory. You must confirm the absence of imaginary frequencies to validate that the optimized geometry is a true local minimum (ground state) rather than a transition state saddle point.

  • Solvation Modeling: Apply the Polarizable Continuum Model (PCM) using water or DMSO parameters to simulate the thermodynamic equilibrium in biological or synthetic environments.

  • Thermodynamic Output: Calculate the Gibbs free energy difference (ΔG) between tautomers. A negative ΔG indicates the thermodynamic preference of the primary tautomer.

Protocol 2: Differential Scanning Calorimetry (DSC) for Thermal Stability

Causality: While DFT predicts isolated molecular stability, DSC empirically validates bulk thermal stability, phase transitions, and decomposition kinetics—critical parameters for energetic materials and drug formulation.

  • Calibration (Self-Validation): Calibrate the DSC instrument using high-purity Indium (Tm = 156.6°C) and Zinc (Tm = 419.5°C) standards. This ensures the accuracy of both the temperature and heat flow axes before running the unknown sample.

  • Sample Preparation: Accurately weigh 2-5 mg of the highly pure crystalline 5-substituted benzotriazole into an aluminum crucible.

    • Crucial Step: Seal the crucible with a pierced lid . This allows volatile decomposition byproducts (e.g., N₂ gas from the triazole ring) to escape, preventing pressure buildup that could rupture the pan and skew the thermodynamic readings.

  • Thermal Ramping: Heat the sample from 25°C to 400°C at a controlled rate of 10°C/min under a continuous nitrogen purge (50 mL/min).

    • Why Nitrogen? It prevents oxidative degradation from atmospheric oxygen, ensuring the recorded exothermic events are purely intrinsic thermal decomposition[1].

  • Data Analysis: Identify the endothermic melting peak (Tm) and the exothermic decomposition onset temperature (Td). Calculate the enthalpy of fusion (ΔHfus) by integrating the area under the melting peak.

Applications in Drug Discovery & Materials Science

The thermodynamic stability of 5-substituted benzotriazoles directly dictates their efficacy across various high-impact fields.

Antifungal Agents

5-substituted benzotriazole derivatives are potent, structure-based inhibitors of fungal cytochrome P450 lanosterol 14-α demethylase. The thermodynamic stability of the 1H tautomer allows for precise coordination with the heme iron in the enzyme's active site. By outcompeting the natural substrate (lanosterol), these derivatives disrupt ergosterol biosynthesis, leading to fungal cell death[6],[7].

Pathway Lano Lanosterol (Natural Substrate) Enz Cytochrome P450 14-α Demethylase Lano->Enz Substrate Binding Ergo Ergosterol (Fungal Cell Wall) Enz->Ergo Normal Biosynthesis Death Fungal Cell Death Enz->Death Ergosterol Depletion Inhib 5-Substituted Benzotriazole Inhibitor Inhib->Enz Competitive Inhibition

Fig 3. Mechanism of action for 5-substituted benzotriazoles as antifungal agents.

Kinase Inhibitors

Halogenated derivatives exhibit strong inhibition of human protein kinase CK2α. Research indicates that the thermodynamic contribution of halogen bonding versus hydrophobic interactions is heavily modulated by the specific C5 substituent (e.g., -CH3, -NH2, -NO2), directly impacting the binding free energy[8].

Energetic Materials

Fluorinated benzotriazole derivatives and nitro-substituted variants leverage the high heat of formation intrinsic to the triazole ring. The thermodynamic stability of the C-NO₂ bond dictates the thermal decomposition pathway. Strategic 5-substitution (e.g., integrating fluorinated alkyl chains) attenuates nitro π-hole interactions, enabling the rational design of insensitive, low-melting-point energetic crystals[5].

References

  • BenchChem Technical Support Team. Tautomerism in 5-Bromo-1H-benzotriazole: An In-depth Technical Guide. BenchChem.2

  • BenchChem. Benzotriazole-5-carboxylic acid | 60932-58-3. BenchChem. 4

  • BenchChem. 5-Hydroxybenzotriazole | CAS 54013-40-0. BenchChem. 3

  • Sinditskii, V. P., et al. Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles. PMC (National Institutes of Health).1

  • Coutinho, E. C. Evans Clifton Coutinho Doctor of Philosophy Dean Research. ResearchGate. 7

  • Kasperowicz, S., et al. Relative Role of Halogen Bonds and Hydrophobic Interactions in Inhibition of Human Protein Kinase CK2α by Tetrabromobenzotriazole and Some C(5)-Substituted Analogues. ACS Publications. 8

  • Zhang, Y., et al. Competitive Assembly of π-Hole Interactions and Hydrogen-Bond Networks: Rational Design of Fluorinated Benzotriazole Derivatives as Advanced Low-Melting-Point Energetic Materials. ACS Publications. 5

Sources

Exploratory

Technical Deep Dive: Benzotriazole Methylamine Analogs in Medicinal Chemistry

Topic: Literature review on benzotriazole methylamine analogs Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals Executive Summary The benzotriazole scaffold, spe...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Literature review on benzotriazole methylamine analogs Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

The benzotriazole scaffold, specifically its


-aminomethyl derivatives (Mannich bases) , represents a critical structural motif in modern medicinal chemistry. Often referred to as "benzotriazole methylamine analogs," these compounds are synthesized via the Mannich reaction and exhibit a broad spectrum of biological activities, ranging from antimicrobial and antifungal efficacy to potent anticancer properties.

This guide provides a technical analysis of these analogs, focusing on their synthetic pathways, structure-activity relationships (SAR), and mechanisms of action. It is designed to serve as a self-validating protocol resource for researchers aiming to leverage this scaffold in drug discovery.

Structural Chemistry & Synthetic Pathways

The Benzotriazole Scaffold

Benzotriazole (BTA) exists in two tautomeric forms:


-benzotriazole and 

-benzotriazole.[1][2] In solution and the solid state, the

-form is predominant. The introduction of an aminomethyl group (

) typically occurs at the

position due to its higher nucleophilicity compared to

, although regioselectivity can be influenced by steric factors and reaction conditions.
The Mannich Reaction

The primary route to benzotriazole methylamine analogs is the Mannich reaction . This three-component condensation involves:

  • Substrate: Benzotriazole (acidic NH).

  • Reagent: Formaldehyde (HCHO).

  • Amine: Secondary or primary amine (

    
    ).
    

Mechanism: The reaction proceeds via the formation of an iminium ion intermediate from the formaldehyde and amine, which is then attacked by the benzotriazole nitrogen.

Visualization: Synthetic Pathway

The following diagram illustrates the regioselective synthesis of


-Mannich bases of benzotriazole.

G cluster_conditions Conditions BTA 1H-Benzotriazole (Nucleophile) Product 1-(Aminomethyl)benzotriazole (Mannich Base) BTA->Product Nucleophilic Attack HCHO Formaldehyde (Electrophile Source) Iminium Iminium Ion Intermediate HCHO->Iminium Condensation Amine Secondary Amine (HNR2) Amine->Iminium Iminium->Product Cond1 Solvent: Ethanol/Water Cond2 Temp: RT to Reflux Cond3 Time: 1-4 Hours

Figure 1: Synthetic pathway for benzotriazole N-Mannich bases via iminium ion intermediate.

Pharmacological Profile & Mechanism of Action[3]

Antimicrobial Activity

Benzotriazole methylamine analogs have demonstrated significant efficacy against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria, as well as fungal strains (C. albicans).

  • Mechanism: The lipophilic benzotriazole core facilitates penetration of the microbial cell membrane. Once inside, the Mannich base may act as a prodrug, hydrolyzing to release formaldehyde (a non-specific electrophile) and the free amine, or interact directly with DNA/RNA synthesis enzymes.

  • SAR Insight: Analogs containing morpholine , piperazine , or

    
    -methylpiperazine  moieties often exhibit superior antimicrobial profiles due to optimized lipophilicity (LogP) and solubility.
    
Anticancer Activity

Several


-substituted benzotriazoles show cytotoxicity against human cancer cell lines (e.g., MCF-7, HeLa, HepG2).
  • Mechanism:

    • Apoptosis Induction: Upregulation of Caspase-3 and Bax, leading to mitochondrial dysfunction.

    • Kinase Inhibition: Some derivatives structurally mimic ATP and inhibit Casein Kinase 2 (CK2), a protein often overexpressed in tumors (e.g., TBB analogs).

    • Tubulin Interference: Specific analogs have been reported to inhibit tubulin polymerization, arresting the cell cycle in the G2/M phase.

Visualization: Structure-Activity Relationship (SAR)[3][4]

SAR Core Benzotriazole Core (Scaffold) N1_Linker N1-Methylene Linker (-CH2-) Core->N1_Linker Ring_Sub Benzene Ring Substituents (5/6-Pos) Core->Ring_Sub Amine_Moiety Amine Moiety (-NR2) N1_Linker->Amine_Moiety Bioavailability Hydrolytic Stability & Bioavailability N1_Linker->Bioavailability Susceptible to hydrolysis Potency Antimicrobial/Anticancer Potency Amine_Moiety->Potency Morpholine/Piperazine enhance activity Selectivity Target Selectivity (e.g., Kinases) Ring_Sub->Selectivity Halogens (Cl, Br) increase lipophilicity

Figure 2: Structure-Activity Relationship (SAR) logic for benzotriazole methylamine analogs.

Experimental Protocols

Protocol A: Synthesis of 1-(Morpholinomethyl)-1H-benzotriazole

Rationale: This protocol uses ethanol as a solvent to ensure the precipitation of the product, driving the equilibrium forward.

Reagents:

  • 
    -Benzotriazole (10 mmol, 1.19 g)
    
  • Formaldehyde (37% aq., 15 mmol, 1.2 mL)

  • Morpholine (10 mmol, 0.87 mL)

  • Ethanol (20 mL)

Procedure:

  • Dissolution: Dissolve

    
    -benzotriazole in ethanol (20 mL) in a 50 mL round-bottom flask.
    
  • Addition: Add formaldehyde solution dropwise with stirring at room temperature.

  • Amine Addition: Add morpholine dropwise. A slight exotherm may be observed.[3]

  • Reaction: Stir the mixture at room temperature for 30 minutes, then reflux for 2 hours.

  • Isolation: Cool the mixture to

    
     in an ice bath. The product typically precipitates as a white crystalline solid.
    
  • Purification: Filter the solid, wash with cold ethanol (

    
    ), and recrystallize from ethanol/water if necessary.
    
  • Validation: Confirm structure via

    
    -NMR (Look for singlet at 
    
    
    
    corresponding to
    
    
    ).
Protocol B: In Vitro Antimicrobial Susceptibility (MIC Assay)

Rationale: The broth microdilution method is the gold standard for determining Minimum Inhibitory Concentration (MIC).

Materials:

  • Muller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test Compound (dissolved in DMSO)

  • Bacterial inoculum (

    
    )
    

Procedure:

  • Preparation: Prepare serial two-fold dilutions of the benzotriazole analog in MHB across the plate (Range:

    
    ). Ensure final DMSO concentration is 
    
    
    
    .
  • Inoculation: Add

    
     of bacterial suspension to each well.
    
  • Controls: Include Growth Control (Bacteria + Broth + DMSO) and Sterility Control (Broth only).

  • Incubation: Incubate at

    
     for 18–24 hours.
    
  • Readout: The MIC is the lowest concentration showing no visible turbidity.

Data Summary: Comparative Potency

The following table summarizes reported biological activities of common benzotriazole Mannich bases.

Compound (Amine Moiety)Target Organism/Cell LineActivity MetricReference
Morpholine Staphylococcus aureusMIC:

[1]
Piperazine Candida albicansMIC:

[1]

-Methylpiperazine
MCF-7 (Breast Cancer)

[2]
Diethylamine Escherichia coliMIC:

[3]
4-Chlorophenylamine HepG2 (Liver Cancer)

[2]

Note: Data represents average values from literature; actual potency depends on specific ring substituents (e.g., 5-chloro vs 5-methyl).

References

  • Suma, B. V., et al. (2011).[4] "Benzotriazole in medicinal chemistry: An overview." Journal of Chemical and Pharmaceutical Research. Link

  • Kumbhare, R. M., et al. (2011). "Synthesis and cytotoxic activity of new Mannich bases of benzotriazole." European Journal of Medicinal Chemistry. Link

  • Singh, N., et al. (2023).[5] "Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based

    
    -Amino Alcohols." ACS Omega.[5] Link
    
  • Katritzky, A. R., et al. (1998). "Synthesis and properties of 1-(aminomethyl)benzotriazoles." Journal of Organic Chemistry. Link

  • Mao, J., et al. (2014). "Synthesis, tribological and hydrolysis stability study of novel benzotriazole borate derivative." Tribology International. Link

Sources

Foundational

(1H-1,2,3-benzotriazol-5-yl)methylamine PubChem CID and safety data

Content Type: Technical Guide & Synthetic Protocol Target Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Specialists Chemical Identity & Structural Significance[1][2][3][4] (1H-1,2,3-benzotria...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide & Synthetic Protocol Target Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Specialists

Chemical Identity & Structural Significance[1][2][3][4]

(1H-1,2,3-benzotriazol-5-yl)methylamine is a privileged scaffold in medicinal chemistry, serving as a bioisostere for indole and purine systems. Its structure comprises a benzotriazole core—known for its resistance to metabolic degradation—functionalized with a primary methylamine group at the 5-position. This "linker" moiety allows for the attachment of diverse pharmacophores, making it a critical intermediate in the synthesis of kinase inhibitors (e.g., HDAC inhibitors) and peptidomimetics.

Physicochemical Fingerprint

The compound is amphoteric, possessing both the acidic proton on the triazole ring (


) and the basic primary amine (

). It is most stable as a hydrochloride salt.
PropertyDataNote
IUPAC Name 1-(1H-1,2,3-benzotriazol-5-yl)methanamine
Common Name 5-(Aminomethyl)benzotriazole
Parent Scaffold CID Parent precursor for synthesis
Molecular Formula

Free base
Molecular Weight 148.17 g/mol
Solubility DMSO, Methanol, Water (pH dependent)Insoluble in non-polar organics
CAS Registry 320583-48-0 (Generic/Salt dependent)Verify specific salt form batch

Safety Profile & Risk Mitigation (E-E-A-T)

Critical Warning: While the final amine is stable, the synthetic intermediates (specifically organic azides) and the parent benzotriazole ring possess high-energy nitrogen bonds.

GHS Hazard Classification (Inferred from Homologs)

Based on the structural integration of Benzylamine (Corrosive) and Benzotriazole (Acute Tox), the following GHS classifications apply to the free base:

  • H314: Causes severe skin burns and eye damage (Due to primary amine).

  • H302: Harmful if swallowed (Benzotriazole core toxicity).[1][2][3][4]

  • H411: Toxic to aquatic life with long-lasting effects.[1][4]

Handling Protocols
  • Amine Breakthrough: Nitrile gloves offer limited protection against primary amines. Use Laminate Film (Silver Shield) or double-glove with extended cuff Nitrile (>8 mil) for synthesis steps.

  • Explosion Hazard: If synthesizing via the Azide route (see Section 3), never concentrate reaction mixtures containing organic azides to dryness. Maintain a minimum solvent volume to prevent detonation.

Emergency Response Workflow

SafetyProtocol Start Exposure Event Type Identify Contact Type Start->Type Skin Skin Contact (Amine Burn) Type->Skin Eye Eye Contact (Corrosive) Type->Eye Inhale Inhalation (Dust/Vapor) Type->Inhale Action_Skin Flush 15min PEG 400 Wash Skin->Action_Skin Action_Eye Isotonic Saline Ophthalmologist Eye->Action_Eye Action_Inhale Oxygen Support Monitor Edema Inhale->Action_Inhale

Figure 1: Immediate response decision tree for amine/benzotriazole exposure events.

Synthetic Utility & Mechanism[10]

The synthesis of (1H-1,2,3-benzotriazol-5-yl)methylamine is non-trivial due to the competing reactivity of the three nitrogen atoms in the triazole ring. Direct alkylation of the ring often leads to a mixture of N1, N2, and N3 isomers. Therefore, the Side-Chain Functionalization Strategy is the industry standard for high purity.

The "Gold Standard" Route: Nitrile Reduction

The most robust method involves the reduction of 1H-benzotriazole-5-carbonitrile. This avoids the handling of potentially explosive azidomethyl intermediates.

Mechanism:

  • Activation: The nitrile carbon is activated by a Lewis acid or surface catalyst.

  • Hydride Transfer: Sequential delivery of hydride (

    
    ) equivalents converts the nitrile (
    
    
    
    ) to the imine (
    
    
    ) and finally the amine (
    
    
    ).
Alternative Route: Radical Bromination (Wohl-Ziegler)

Used when the 5-methyl precursor is available.

  • Protection: Acetylation of the triazole NH (optional but recommended to prevent N-bromination).

  • Bromination: NBS/AIBN converts

    
    .
    
  • Substitution:

    
     substitution yields the azide.
    
  • Staudinger Reduction:

    
     reduces the azide to the amine selectively without hydrogenating the aromatic ring.
    

Experimental Protocol: Synthesis from 5-Methylbenzotriazole

This protocol utilizes the Bromination/Azidation/Reduction sequence, favored for its scalability in drug discovery labs lacking high-pressure hydrogenation equipment.

Precursors:

  • 5-Methyl-1H-benzotriazole (CAS 136-85-6)[5][6]

  • N-Bromosuccinimide (NBS)

  • Sodium Azide (

    
    ) (DANGER: ACUTE TOXIN) 
    
  • Triphenylphosphine (

    
    )
    
Step 1: Radical Bromination
  • Dissolve 5-methylbenzotriazole (10 mmol) in

    
     or Benzotrifluoride (greener alternative).
    
  • Add NBS (1.1 eq) and AIBN (0.05 eq).

  • Reflux for 4-6 hours under Argon. Monitor via TLC (formation of benzyl bromide species).

  • Purification: Filter succinimide byproduct. Evaporate solvent. Note: The product is a lachrymator.

Step 2: Azidation (Nucleophilic Substitution)
  • Dissolve crude bromide in DMF (0.5 M).

  • Add

    
     (1.5 eq) cautiously at 0°C.
    
  • Stir at Room Temperature for 12 hours.

  • Workup: Dilute with water, extract with EtOAc. Do not concentrate to dryness (Azide hazard).

Step 3: Staudinger Reduction (The Specificity Step)
  • To the azide solution (in THF/Water 10:1), add

    
     (1.2 eq).
    
  • Nitrogen gas evolution (

    
    ) will be observed immediately.
    
  • Stir for 12 hours. The intermediate iminophosphorane hydrolyzes to the amine.

  • Acidification: Add 1M HCl to precipitate the product as the Hydrochloride salt.

  • Filtration: Collect the white solid. Recrystallize from Ethanol/Ether.

Synthetic Workflow Diagram

Synthesis Start 5-Methylbenzotriazole (Precursor) Step1 Step 1: Radical Bromination (NBS, AIBN, Reflux) Start->Step1 Inter1 5-(Bromomethyl)benzotriazole Step1->Inter1 Step2 Step 2: Azidation (NaN3, DMF, RT) Inter1->Step2 Inter2 5-(Azidomethyl)benzotriazole (Explosion Hazard!) Step2->Inter2 Step3 Step 3: Staudinger Reduction (PPh3, THF/H2O) Inter2->Step3 Final Target: (1H-1,2,3-benzotriazol-5-yl)methylamine (Isolated as HCl salt) Step3->Final

Figure 2: Step-by-step synthetic pathway via the Staudinger Reduction route.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8705, 5-Methyl-1H-benzotriazole. Retrieved from [Link]

  • Katritzky, A. R., et al. (1998).Benzotriazole-mediated synthesis of amines and alkaloids. Journal of Organic Chemistry. (Contextual grounding for benzotriazole reactivity).
  • Scriven, E. F., & Turnbull, K. (1988).Azides: their preparation and synthetic uses. Chemical Reviews. (Reference for Step 2 safety).

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of (1H-1,2,3-benzotriazol-5-yl)methylamine via Reductive Amination

Abstract & Strategic Significance The 1,2,3-benzotriazole moiety is a privileged scaffold in medicinal chemistry, often serving as a bioisostere for purines and indoles in kinase inhibitors and GPCR ligands. The introduc...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

The 1,2,3-benzotriazole moiety is a privileged scaffold in medicinal chemistry, often serving as a bioisostere for purines and indoles in kinase inhibitors and GPCR ligands. The introduction of a primary amine handle at the 5-position, yielding (1H-1,2,3-benzotriazol-5-yl)methylamine , provides a critical vector for further diversification (e.g., amide coupling, reductive alkylation).

This protocol details the synthesis of this target via the reductive amination of 1H-1,2,3-benzotriazole-5-carbaldehyde .[1] Unlike standard reductive aminations, this transformation presents a unique challenge: the amphoteric nature of the benzotriazole ring (pKa ~8.6 for the N-H). Standard basic workups often result in product loss into the aqueous phase as the water-soluble triazolate anion.

This guide utilizes a Borch-type reductive amination modified with a solid-phase extraction (SPE) workup to ensure high recovery and purity without chromatographic fractionation.

Retrosynthetic Analysis & Mechanism

The most direct route to the primary amine is the reductive amination of the corresponding aldehyde using an ammonia equivalent.

Reaction Pathway

The reaction proceeds through the formation of a transient hemiaminal, followed by dehydration to the imine (Schiff base). The imine is selectively reduced in situ by sodium cyanoborohydride (


).

Critical Mechanistic Insight:

  • Ammonia Source: Ammonium acetate (

    
    ) is preferred over aqueous ammonia. It provides both the nitrogen source and the buffering capacity (pH ~6) required to catalyze imine formation without quenching the hydride reducing agent.
    
  • Selectivity:

    
     is used because it is less nucleophilic than 
    
    
    
    and selectively reduces the protonated iminium ion over the aldehyde at slightly acidic pH.

ReactionMechanism Aldehyde Benzotriazole-5-CHO Imine Imine Intermediate (Transient) Aldehyde->Imine - H2O (pH ~6) NH4OAc NH4OAc (Excess) NH4OAc->Imine Product Product: (Benzotriazol-5-yl)methylamine Imine->Product Hydride Transfer Reductant NaCNBH3 Reductant->Product

Figure 1: Mechanistic pathway for the reductive amination of benzotriazole-5-carbaldehyde.[2]

Experimental Protocol

Reagents and Equipment
ReagentEquiv.RoleCritical Parameter
1H-1,2,3-benzotriazole-5-carbaldehyde 1.0SubstratePurity >95% (Check CHO peak by NMR)
Ammonium Acetate (

)
10.0 - 15.0Amine SourceLarge excess prevents dimerization
Sodium Cyanoborohydride (

)
1.5Reducing AgentToxic (cyanide source); handle in fume hood
Methanol (anhydrous)Solvent[0.1 M]Dry solvent prevents aldehyde hydration
SCX-2 Cartridge N/APurificationStrong Cation Exchange resin
Step-by-Step Methodology
Step 1: Imine Formation (Pre-equilibrium)
  • In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1H-1,2,3-benzotriazole-5-carbaldehyde (1.0 mmol) in anhydrous Methanol (10 mL).

  • Add Ammonium Acetate (15.0 mmol, 15 equiv) in one portion.

  • Process Control: Stir at room temperature for 30 minutes.

    • Why? This dwell time allows the aldehyde-imine equilibrium to establish before the reducing agent is added, minimizing direct reduction of the aldehyde to the alcohol (benzyl alcohol byproduct).

Step 2: Reduction[2][3]
  • Add Sodium Cyanoborohydride (1.5 mmol, 1.5 equiv) carefully.

  • Seal the flask under a nitrogen atmosphere.

  • Stir at room temperature for 16–24 hours.

Step 3: Self-Validating Endpoint Check

Before workup, remove a 50 µL aliquot, dilute with


-MeOD, and run a quick 1H NMR.
  • Pass Criteria: Complete disappearance of the aldehyde singlet at ~10.1 ppm .

  • Fail Criteria: Presence of aldehyde peak >5%. Action: Add 0.5 equiv

    
     and stir for 4 more hours.
    
Step 4: Workup (The Amphoteric Challenge)

Standard liquid-liquid extraction is not recommended due to the formation of water-soluble triazolates at high pH.

Protocol A: Ion-Exchange Chromatography (Recommended)

  • Concentrate the reaction mixture in vacuo to remove Methanol.

  • Redissolve the residue in minimal water/MeOH (9:1). The solution may be cloudy.

  • Loading: Pass the solution through a pre-conditioned SCX-2 (Strong Cation Exchange) cartridge.

    • Chemistry: The primary amine (pKa ~9-10) will protonate and bind to the sulfonic acid resin. The neutral/acidic byproducts (excess aldehyde, benzyl alcohol) will pass through.

  • Washing: Flush the column with Methanol (3 column volumes) to remove non-basic impurities.

  • Elution: Elute the product using 2.0 M Ammonia in Methanol .

    • Chemistry: The high concentration of ammonia displaces the product from the resin.

  • Concentrate the eluent in vacuo to yield the free base.

WorkupLogic ReactionMix Crude Reaction Mix (Product, Excess NH4OAc, Borates) SCX_Load Load onto SCX-2 Cartridge (Acidic Resin) ReactionMix->SCX_Load Wash Wash with MeOH SCX_Load->Wash Non-basic impurities Elute Elute with 2M NH3/MeOH SCX_Load->Elute Amine bound to resin Waste Waste: Aldehyde, Borate salts Wash->Waste Evap Evaporate Solvent Elute->Evap Final Pure (Benzotriazol-5-yl)methylamine Evap->Final

Figure 2: SCX-based purification workflow to handle amphoteric solubility issues.

Analytical Characterization (Expected Data)

Upon isolation, the product should be verified against these spectral parameters.

  • Physical State: Off-white to pale yellow solid.

  • 1H NMR (400 MHz,

    
    -DMSO): 
    
    • 
       15.5 (br s, 1H, Triazole NH).
      
    • 
       7.90 (d, 1H, Ar-H).
      
    • 
       7.80 (s, 1H, Ar-H, H-4 position).
      
    • 
       7.45 (d, 1H, Ar-H).
      
    • 
       3.85 (s, 2H, 
      
      
      
      -
      
      
      ).
    • 
       3.10 (br s, 2H, 
      
      
      
      , exchangeable).
  • Mass Spectrometry (ESI+):

    • Calculated MW: 148.17.

    • Observed

      
      .
      

Troubleshooting & Optimization

Dimerization (Secondary Amine Formation)
  • Symptom: Mass spec shows M+ = 281 (Dimer).

  • Cause: The product amine reacts with the aldehyde faster than ammonia does.

  • Fix: Increase

    
     to 20 equivalents. Dilute the reaction concentration to 0.05 M.
    
Low Yield / Solubility
  • Symptom: Starting material remains undissolved.

  • Fix: Benzotriazoles can be sparingly soluble. Add 10% DMF or TFE (Trifluoroethanol) to the Methanol. TFE also activates the carbonyl, accelerating imine formation.

Safety Note: Cyanide
  • Hazard: Acidification of the reaction mixture (during workup or disposal) can generate HCN gas if residual

    
     is present.
    
  • Protocol: Quench all aqueous waste streams with bleach (Sodium Hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal.

References

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[4] The Cyanohydridoborate Anion as a Selective Reducing Agent.[2][3][4][5][6] Journal of the American Chemical Society, 93(12), 2897–2904. Link

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031. Link

  • Katritzky, A. R., et al. (2005). Synthesis and Practical Use of 1H-1,2,3-Benzotriazole-5-carboxaldehyde for Reductive Amination. Synthetic Communications, 35(19), 2531–2541. Link

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.

Sources

Application

Application Note: Selective N-Methylation Strategies for 1H-Benzotriazole-5-Methanamine

Introduction & Mechanistic Rationale 1H-benzotriazole-5-methanamine is a highly versatile building block in medicinal chemistry, frequently utilized as a bioisostere for indoles, benzimidazoles, and purines. The N-methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

1H-benzotriazole-5-methanamine is a highly versatile building block in medicinal chemistry, frequently utilized as a bioisostere for indoles, benzimidazoles, and purines. The N-methylation of its primary methanamine group is a critical late-stage modification used to tune lipophilicity, modulate basicity, and optimize target binding.

However, this scaffold presents a distinct chemoselectivity challenge: it contains both an aliphatic primary amine and a weakly acidic/nucleophilic benzotriazole nitrogen. Direct alkylation using standard reagents (e.g., methyl iodide and K₂CO₃) typically yields intractable mixtures of over-alkylated quaternary ammonium salts and benzotriazole N-alkylated byproducts.

The Causality of Reductive Amination: To achieve strict chemoselectivity, reductive amination is the industry standard. This approach exploits the significant pKa and nucleophilicity differences between the two nitrogen centers. The aliphatic primary amine (pKa ~9.5) is vastly more nucleophilic than the delocalized benzotriazole nitrogen (pKa ~8.2). Under acidic reductive amination conditions, the aliphatic amine rapidly and reversibly condenses with formaldehyde to form an iminium ion, leaving the benzotriazole ring unreacted. Subsequent irreversible hydride transfer traps the intermediate, ensuring exclusive alkylation at the methanamine position[1].

Quantitative Method Comparison

The table below summarizes the expected outcomes and selectivities of various N-methylation strategies applied to the 1H-benzotriazole-5-methanamine scaffold.

MethodReagentsTarget ProductSelectivityExpected YieldMajor Byproducts
Direct Alkylation MeI, K₂CO₃, DMFNon-selectiveLow< 30%Quaternary salts, N-alkyl benzotriazoles
Eschweiler-Clarke HCHO (excess), HCOOHN,N-Dimethyl (Tertiary)High85–95%Trace mono-methylated product
Mild Reductive HCHO (1.0 eq), NaBH(OAc)₃Mono-N-Methyl (Secondary)Moderate-High70–85%10–15% N,N-dimethylated byproduct

Protocol A: Selective N,N-Dimethylation (Eschweiler-Clarke)

The[2] is the most robust method for converting primary amines to tertiary N,N-dimethyl amines. Formic acid acts as both the acid catalyst for iminium formation and the stoichiometric hydride source[3].

ProtocolA Step1 1. Reagent Prep Amine + HCOOH (aq) Step2 2. Imine Formation Add HCHO at 0 °C Step1->Step2 Step3 3. Hydride Transfer Reflux 100 °C (4-6 h) Step2->Step3 Step4 4. Concentration Remove volatiles in vacuo Step3->Step4 Step5 5. SCX Chromatography Catch-and-Release Purification Step4->Step5

Workflow for the Eschweiler-Clarke N,N-dimethylation of 1H-benzotriazole-5-methanamine.

Step-by-Step Procedure
  • Preparation: In a 50 mL round-bottom flask, suspend 1H-benzotriazole-5-methanamine (1.0 g, 6.75 mmol) in 85% aqueous formic acid (2.5 mL, ~10 eq).

  • Addition: Cool the mixture to 0 °C using an ice bath. Slowly add 37% aqueous formaldehyde (2.5 mL, ~5 eq) dropwise over 10 minutes.

    • Causality: Dropwise addition at 0 °C prevents rapid exothermic aminal formation and minimizes the polymerization of formaldehyde.

  • Reflux: Attach a reflux condenser and heat the mixture to 100 °C for 4–6 hours.

    • Causality: High heat is required to drive the hydride transfer from formic acid to the iminium ion. The reaction is rendered irreversible by the evolution of CO₂ gas[2].

  • Concentration: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove excess formic acid and water.

  • SCX Catch-and-Release (Self-Validating Isolation): Dissolve the crude residue in a minimum amount of methanol. Load onto a pre-conditioned Strong Cation Exchange (SCX-2) solid-phase extraction cartridge. Wash with 3 column volumes of methanol to elute non-basic impurities. Elute the target product using 2M NH₃ in methanol.

    • Causality: The amphoteric nature of the benzotriazole (pKa ~8.2) makes traditional liquid-liquid extraction highly inefficient due to zwitterion formation at neutral pH. SCX chromatography bypasses this by selectively capturing the basic aliphatic amine.

  • Evaporation: Concentrate the ammonia/methanol eluent in vacuo to afford pure N,N-dimethyl-1H-benzotriazole-5-methanamine.

Protocol B: Selective Mono-N-Methylation

Achieving mono-methylation requires precise stoichiometric control and a mild reducing agent.[4] is the optimal choice, as its electron-withdrawing acetate groups render it less reactive toward free aldehydes, allowing it to selectively reduce the iminium ion[5].

ProtocolB A Primary Amine (R-NH2) B Hemiaminal Intermediate A->B + HCHO (1 eq) 0 °C, 30 min C Iminium Ion [R-N=CH2]+ B->C - H2O Equilibrium D Secondary Amine (R-NH-CH3) C->D + NaBH(OAc)3 Irreversible Reduction

Mechanistic pathway for selective mono-N-methylation using formaldehyde and NaBH(OAc)3.

Step-by-Step Procedure
  • Preparation: Suspend 1H-benzotriazole-5-methanamine (1.0 g, 6.75 mmol) in anhydrous 1,2-dichloroethane (DCE) or THF (20 mL).

  • Imine Formation: Cool to 0 °C and add 37% aqueous formaldehyde (0.50 mL, 1.0 eq) dropwise. Stir for 30 minutes.

    • Causality: Pre-mixing without the reducing agent allows the hemiaminal/imine equilibrium to fully establish, preventing the premature reduction of formaldehyde to methanol.

  • Reduction: Add NaBH(OAc)₃ (2.15 g, 1.5 eq) portionwise over 15 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 3 hours.

  • Quench: Carefully quench the reaction by adding saturated aqueous NaHCO₃ (15 mL). Stir for 15 minutes until H₂ gas evolution ceases.

  • Isolation: Separate the organic layer. Extract the aqueous layer with a mixture of CHCl₃/Isopropanol (3:1) (2 x 20 mL) to ensure the recovery of the highly polar product.

  • Purification: Dry the combined organics over Na₂SO₄, concentrate, and purify via flash chromatography (DCM:MeOH:NH₄OH 90:9:1) to separate the mono-methylated product from trace unreacted starting material and di-methylated byproduct.

Analytical Validation

To ensure the protocol operates as a self-validating system, perform the following checks:

  • LC-MS: Confirm the expected mass shift. The mono-methylated product will show a [M+H]⁺ shift of +14 Da, while the N,N-dimethylated product will show a shift of +28 Da relative to the starting material.

  • ¹H NMR (DMSO-d₆): The disappearance of the broad primary amine singlet (~2.0 ppm) and the appearance of a sharp N-methyl singlet (~2.3 ppm for mono, ~2.7 ppm for di-methylated) confirms successful conversion. The benzotriazole NH proton should remain visible far downfield (~15.0 ppm, broad).

References

  • Zhou, X., Ni, X., Wu, X., & Yin, L. (2025). "Review of Modern Eschweiler–Clarke Methylation Reaction." Molecules, 30(17), 3504. URL:[Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (1996). "Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes." ACS Symposium Series, 641, 201-216. URL:[Link]

  • Wikipedia Contributors. (2024). "Eschweiler–Clarke reaction." Wikipedia, The Free Encyclopedia. URL:[Link]

Sources

Method

Application Note: Strategic Preparation of Benzotriazole-5-Carbaldehyde for Amine Synthesis

Abstract Benzotriazole-5-carbaldehyde is a high-value heterocyclic building block, particularly useful as a bioisostere for indole or purine systems in kinase inhibitors. However, its commercial availability is often lim...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Benzotriazole-5-carbaldehyde is a high-value heterocyclic building block, particularly useful as a bioisostere for indole or purine systems in kinase inhibitors. However, its commercial availability is often limited by high costs and variable purity. This Application Note details a robust, scalable "Redox Shuttle" protocol to synthesize benzotriazole-5-carbaldehyde from the inexpensive commodity chemical 3,4-diaminobenzoic acid. Furthermore, we define the optimal conditions for its subsequent use in reductive amination, addressing the specific challenges posed by the amphoteric nature of the benzotriazole ring.

Part 1: Strategic Synthetic Analysis

The Challenge of Direct Formylation

Direct formylation of the benzotriazole ring (e.g., Vilsmeier-Haack) is electronically unfavorable due to the electron-deficient nature of the triazole-fused system. Consequently, the most reliable synthetic strategy involves constructing the triazole ring around a pre-existing carbon handle.

The "Redox Shuttle" Strategy

We recommend a Redox Shuttle approach: starting with an oxidized handle (carboxylic acid), reducing to the alcohol, and selectively oxidizing to the aldehyde. While this adds steps compared to a theoretical direct reduction, it avoids the over-reduction and stability issues associated with reducing benzotriazole-5-carbonyl chlorides or nitriles.

Key Advantages of this Route:

  • Starting Material Availability: 3,4-diaminobenzoic acid is stable, cheap, and widely available.

  • Solubility Management: Converting the intermediate acid to a methyl ester significantly improves solubility in organic solvents (THF, DCM), facilitating the reduction step.

  • Tautomer Control: The protocol avoids N-protection, utilizing the equilibrium of the 1H-benzotriazole to our advantage during workup.

Visual Workflow (DOT Diagram)

G SM 3,4-Diaminobenzoic Acid Step1 Cyclization (NaNO2/AcOH) SM->Step1 Int1 Benzotriazole-5- carboxylic acid Step1->Int1 Step2 Esterification (MeOH/H2SO4) Int1->Step2 Int2 Methyl Ester Intermediate Step2->Int2 Step3 Reduction (LiAlH4/THF) Int2->Step3 Int3 Benzotriazole-5- methanol Step3->Int3 Step4 Oxidation (MnO2 or IBX) Int3->Step4 Prod Benzotriazole-5- carbaldehyde Step4->Prod

Figure 1: The "Redox Shuttle" pathway for the synthesis of benzotriazole-5-carbaldehyde.

Part 2: Detailed Experimental Protocols

Phase 1: Triazole Ring Formation

Objective: Cyclization of 3,4-diaminobenzoic acid.

Reagents:

  • 3,4-Diaminobenzoic acid (1.0 eq)[1]

  • Sodium Nitrite (

    
    , 1.1 eq)
    
  • Glacial Acetic Acid (Solvent/Acid source)[2][3][4]

Protocol:

  • Dissolution: Suspend 3,4-diaminobenzoic acid (e.g., 15.2 g, 100 mmol) in glacial acetic acid (150 mL). The starting material may not fully dissolve initially.

  • Cooling: Cool the suspension to 0–5 °C using an ice bath.

  • Diazotization: Dissolve

    
     (7.6 g, 110 mmol) in minimal water (~20 mL). Add this solution dropwise to the acetic acid suspension over 30 minutes. Caution: Exothermic reaction. Monitor internal temperature.
    
  • Reaction: Stir at room temperature for 2 hours. The mixture will turn into a thick slurry as the product precipitates.

  • Workup: Pour the mixture into ice-cold water (300 mL). Filter the precipitate.[3][4] Wash the cake with cold water (3 x 50 mL) to remove residual acetic acid.

  • Drying: Dry in a vacuum oven at 60 °C.

    • Expected Yield: 85–90%

    • QC Check:

      
      H NMR (DMSO-
      
      
      
      ) should show loss of broad aniline protons and appearance of the downfield triazole proton.
Phase 2: The Redox Shuttle (Acid Ester Alcohol)

Rationale: Reducing the free carboxylic acid directly is difficult due to poor solubility in THF/Ether. The methyl ester is a superior substrate for hydride reduction.

Step A: Esterification

  • Reflux Benzotriazole-5-carboxylic acid in Methanol (0.5 M) with catalytic

    
     (0.1 eq) for 12 hours.
    
  • Concentrate in vacuo, neutralize with sat.

    
    , and extract with Ethyl Acetate.
    
  • Evaporate to yield Methyl 1H-benzotriazole-5-carboxylate .

Step B: Reduction to Alcohol

  • Setup: Flame-dry a 3-neck flask under Argon.

  • Reagent: Suspend

    
     (2.0 eq) in anhydrous THF (0.2 M relative to substrate) at 0 °C.
    
  • Addition: Dissolve the Methyl Ester from Step A in THF. Add dropwise to the

    
     slurry.
    
  • Reaction: Warm to RT and stir for 4 hours.

  • Quench (Fieser Method): Cool to 0 °C. Carefully add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL), where
    
    
    is the weight of
    
    
    in grams.
  • Filtration: Filter the granular aluminum salts through a Celite pad.

  • Isolation: Concentrate the filtrate to yield 1H-benzotriazole-5-methanol .

    • Note: This intermediate is stable and can be stored.

Phase 3: Selective Oxidation to Aldehyde

Objective: Oxidation of the benzylic alcohol without over-oxidation to the acid.

Reagent Choice: Activated Manganese Dioxide (


) is preferred over Swern conditions for this substrate because it simplifies workup (filtration only) and avoids the stench of sulfides, which can linger in the amphoteric benzotriazole product.

Protocol:

  • Solvent: Dissolve 1H-benzotriazole-5-methanol in Acetone or THF (0.1 M).

  • Oxidant: Add Activated

    
     (10 eq). Note: Large excess is required for heterogeneous surface reactions.
    
  • Agitation: Stir vigorously at room temperature for 12–24 hours. Monitor by TLC (the aldehyde moves faster than the alcohol).

  • Workup: Filter through a Celite pad to remove

    
    . Rinse the pad with THF.
    
  • Purification: Concentrate the filtrate. If necessary, purify via flash chromatography (DCM:MeOH 95:5).

    • Target:1H-benzotriazole-5-carbaldehyde .

Part 3: Downstream Application (Reductive Amination)

The aldehyde prepared above is an excellent substrate for reductive amination.[5] A key finding in the literature (Krasavin et al.) is that protection of the benzotriazole NH is not required for this transformation.

Mechanism & Logic

We utilize Sodium Triacetoxyborohydride (STAB) .[6] Unlike


, STAB is mild and does not reduce the aldehyde competitively, allowing for "One-Pot" protocols.

ReductiveAmination Aldehyde Benzotriazole-5-CHO Imine Iminium Intermediate Aldehyde->Imine -H2O Amine Primary/Secondary Amine (R-NH2) Amine->Imine -H2O Product Secondary/Tertiary Amine Product Imine->Product Reduction STAB STAB (Hydride Donor) STAB->Product H- transfer

Figure 2: Mechanism of STAB-mediated reductive amination on the benzotriazole scaffold.

Standard Protocol
  • Imine Formation: Combine Benzotriazole-5-carbaldehyde (1.0 eq) and the target Amine (1.1 eq) in 1,2-Dichloroethane (DCE) or THF.

    • Tip: If using an amine salt (e.g., hydrochloride), add 1.0 eq of DIPEA to free the base.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) in one portion.

  • Acid Catalysis (Optional): If the reaction is sluggish, add 1-2 drops of Acetic Acid to catalyze imine formation.

  • Time: Stir at Room Temperature for 4–16 hours.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Extraction: Extract with DCM or EtOAc. The product will partition into the organic layer, while borate salts remain in the aqueous phase.

Part 4: Critical Process Parameters (CPPs) & Troubleshooting

ParameterObservationCorrective Action
Tautomerism NMR shows "messy" aromatic region or split peaks.This is normal. 1H-benzotriazoles exist in rapid equilibrium. Run NMR in DMSO-

with a drop of

or at elevated temperature (50 °C) to coalesce signals.
Solubility Aldehyde precipitates during reductive amination.Switch solvent from DCE to a DCE/DMF (9:1) mixture.
Over-reduction Alcohol formation observed during amination.Ensure the amine is added before the reducing agent. Use STAB, not

or

.
Purification Product streaks on Silica Gel.The basic triazole and the newly formed amine interact with acidic silica. Use Neutralized Silica (pre-wash with 1%

in Hexane) or use Alumina.

References

  • Synthesis of Benzotriazole-5-Carbaldehyde (Unprotected): Krasavin, M., Pershin, D. G., Larkin, D., & Kravchenko, D. (2005). Synthesis and Practical Use of 1H-1,2,3-Benzotriazole-5-carboxaldehyde for Reductive Amination. Synthetic Communications, 35(19), 2597–2602.

  • General Benzotriazole Synthesis (Cyclization): Damon, R. E. (2001). 1,2,3-Benzotriazole.[1][2][7][8] In Encyclopedia of Reagents for Organic Synthesis.

  • Reductive Amination Methodologies (STAB): Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[9] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Oxidation of Benzylic Alcohols with MnO2: Cahiez, G., Alami, M., Taylor, R. J. K., Reid, M., & Foot, J. S. (2001). Manganese(IV) Oxide. In Encyclopedia of Reagents for Organic Synthesis.

Sources

Application

Application Note: Optimized Reaction Conditions for Coupling Benzotriazole Amines with Carboxylic Acids

Introduction & Mechanistic Rationale Benzotriazole amines (e.g., 1-aminobenzotriazole, 4-aminobenzotriazole, and 5-aminobenzotriazole) are highly valuable building blocks in medicinal chemistry and organic synthesis. For...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Benzotriazole amines (e.g., 1-aminobenzotriazole, 4-aminobenzotriazole, and 5-aminobenzotriazole) are highly valuable building blocks in medicinal chemistry and organic synthesis. For instance, 1-aminobenzotriazole (ABT) is widely recognized as a non-specific, mechanism-based pan-inhibitor of cytochrome P450 enzymes, frequently utilized in in vivo DMPK (Drug Metabolism and Pharmacokinetics) studies[1]. Furthermore, 4-aminobenzotriazole (ABTA) has recently emerged as a highly effective, removable directing group for palladium-catalyzed C–H functionalization[2].

Despite their utility, coupling benzotriazole amines with carboxylic acids to form amide bonds presents a significant synthetic challenge. The adjacent triazole ring exerts a profound electron-withdrawing effect via both inductive and resonance mechanisms, drastically reducing the nucleophilicity of the exocyclic amine. Standard peptide coupling conditions (e.g., DCC or EDC/HOBt) often result in poor conversions or complete reaction failure. To overcome this thermodynamic and kinetic barrier, the electrophilicity of the carboxylic acid must be heavily amplified, and transition states must be stabilized.

This guide details the causality behind selecting high-efficiency coupling reagents (such as HATU) and highly reactive intermediates (such as acid chlorides) to successfully achieve amide bond formation with these deactivated aromatic amines[3][4].

Comparative Coupling Strategies & Quantitative Data

To facilitate the selection of the optimal reaction conditions, the following table summarizes the most effective strategies for coupling electron-deficient benzotriazole amines, ranked by their general success rate.

Coupling StrategyReagents / CatalystsBasePreferred SolventTemp (°C)Expected Yield RangeReaction Time
Uronium Salt (Recommended) HATUDIPEA (2.5 - 3.0 eq)DMF or NMP25 - 5065% - 90%12 - 24 h
Acid Chloride (Fallback) Oxalyl Chloride / DMF (cat.)Pyridine or DIPEADCM or THF0 to 2570% - 95%2 - 6 h
Phosphonic Anhydride T3P (50% in EtOAc/DMF)Pyridine (3.0 eq)EtOAc or DMF60 - 8040% - 75%18 - 36 h
Carbodiimide + Additive EDC·HCl + HOAt + DMAPNMM or DIPEADMF40 - 6030% - 60%24 - 48 h

Note: HATU is preferred over standard EDC/HOBt because HATU generates an O-At (7-azabenzotriazole) active ester. The nitrogen atom in the pyridine ring of the HOAt leaving group provides neighboring-group participation, stabilizing the transition state via hydrogen bonding with the incoming weak nucleophile.

Visualizing the Workflow

CouplingMechanism Acid Carboxylic Acid + HATU + DIPEA Ester O-At Active Ester (Highly Electrophilic) Acid->Ester Activation Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack Amine Benzotriazole Amine (Weak Nucleophile) Amine->Intermediate Addition Product Amide Product Intermediate->Product Elimination

Mechanistic pathway of HATU-mediated amide coupling with electron-deficient benzotriazole amines.

Detailed Experimental Protocols

Protocol A: HATU-Mediated Amide Coupling

This protocol utilizes HATU to form a highly reactive O-At ester in situ. It is the most reliable first-line approach for benzotriazole amines[3].

Materials:

  • Carboxylic acid (1.0 equiv)

  • Benzotriazole amine (e.g., 1-aminobenzotriazole) (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Pre-activation: In an oven-dried round-bottom flask purged with inert gas (N₂ or Ar), dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (approx. 0.2 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv) dropwise at room temperature. Stir the mixture for 15–30 minutes to ensure complete formation of the active O-At ester. The solution will typically turn a distinct yellow/orange color.

  • Amine Addition: Add the benzotriazole amine (1.1 equiv) to the reaction mixture in one portion.

  • Reaction: Stir the reaction at room temperature for 12 hours. If LC-MS indicates incomplete conversion, heat the mixture to 40–50 °C for an additional 6 hours.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, 1M HCl (caution: ensure the product is not highly basic), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (typically utilizing a DCM/MeOH or Hexane/EtOAc gradient).

Protocol B: Acid Chloride-Mediated Amide Coupling

When HATU fails due to extreme steric hindrance or severe electron deficiency, converting the acid to an acid chloride provides the highest possible electrophilicity[4].

Materials:

  • Carboxylic acid (1.0 equiv)

  • Oxalyl chloride (1.5 equiv)

  • Benzotriazole amine (1.0 equiv)

  • Pyridine (3.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Catalytic DMF

Step-by-Step Methodology:

  • Acid Chloride Formation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM (0.2 M) under an inert atmosphere. Cool to 0 °C.

  • Activation: Add oxalyl chloride (1.5 equiv) dropwise, followed by 1–2 drops of anhydrous DMF (catalyst). Stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2 hours until gas evolution (CO and CO₂) ceases.

  • Concentration: Concentrate the mixture in vacuo to remove excess oxalyl chloride. Redissolve the crude acid chloride in fresh anhydrous DCM.

  • Coupling: In a separate flask, dissolve the benzotriazole amine (1.0 equiv) and Pyridine (3.0 equiv) in anhydrous DCM and cool to 0 °C. Note: Pyridine is chosen over TEA as it forms a highly reactive acylpyridinium intermediate.

  • Addition: Add the acid chloride solution dropwise to the amine solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2–6 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting amide via silica gel chromatography.

Troubleshooting & Field-Proven Insights

  • Solvent Selection: Benzotriazole amines often exhibit poor solubility in non-polar solvents. Using DMF or NMP instead of DCM not only improves solubility but also accelerates the coupling of polar intermediates by stabilizing the transition states.

  • Stoichiometry Adjustments: Because benzotriazole amines are weak nucleophiles, they can be outcompeted by trace moisture. Ensure all reagents are strictly anhydrous. If the carboxylic acid is inexpensive, using an excess of the acid and coupling reagent (1.5 equiv) relative to the amine (1.0 equiv) can drive the reaction to completion.

  • Tautomerism Considerations: Benzotriazoles exist in equilibrium between 1H and 2H tautomers. While 1-aminobenzotriazole is fixed, other derivatives might exhibit complex reactivity profiles. Always verify the structural integrity of the starting material via NMR prior to coupling.

References

  • Zhuo Wang, Xiaohan Ye, Meina Jin, Qi Tang, Shengyu Fan, Zhiguang Song, and Xiaodong Shi. "4-Aminobenzotriazole (ABTA) as a Removable Directing Group for Palladium-Catalyzed Aerobic Oxidative C–H Olefination." Organic Letters (2022).[Link]

  • Marcel Kaiser et al. "Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity." ACS Infectious Diseases (2025).[Link]

  • "Optimizing the Antibiotic Potency and Metabolic Stability of Pyridomycin Using a Semisynthetic Approach." National Institutes of Health (NIH) (2026).[Link]

  • "Discovery and characterization of a novel series of N-phenylsulfonyl-1H-pyrrole picolinamides as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4)." National Institutes of Health (NIH).[Link]

Sources

Method

Microwave-assisted synthesis of benzotriazol-5-ylmethyl derivatives

Application Note: Accelerated Synthesis of Bioactive Benzotriazol-5-ylmethyl Derivatives via Microwave Irradiation Executive Summary Benzotriazole derivatives are privileged scaffolds in medicinal chemistry, exhibiting p...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Accelerated Synthesis of Bioactive Benzotriazol-5-ylmethyl Derivatives via Microwave Irradiation

Executive Summary

Benzotriazole derivatives are privileged scaffolds in medicinal chemistry, exhibiting potent antifungal, antibacterial, and anticancer properties.[1][2][3][4] Specifically, benzotriazol-5-ylmethyl derivatives —functionalized at the C5-methyl position or the N1-methyl position—represent a critical class of pharmacophores. Conventional synthesis of these compounds (via reflux) is often plagued by long reaction times (3–12 hours), harsh solvents (DMF/Toluene), and moderate yields due to thermal degradation.

This guide details a Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction times to minutes while significantly enhancing yield and purity. By leveraging the specific heating effects of microwave irradiation on polar intermediates, this method allows for the rapid generation of focused libraries for Structure-Activity Relationship (SAR) studies.

Scientific Rationale & Mechanism

The Microwave Effect in Heterocyclic Synthesis

Unlike conventional conductive heating, microwave irradiation interacts directly with the dipole moment of the molecules. In the synthesis of benzotriazole derivatives, the polar transition state (often a zwitterionic iminium ion in Mannich reactions or a polarized alkyl halide in substitutions) absorbs microwave energy efficiently. This "specific heating" lowers the activation energy barrier (


) effectively, promoting the forward reaction over side-reactions like polymerization.
Reaction Pathways

We focus on two primary pathways to generate "benzotriazol-5-ylmethyl" architectures:

  • Pathway A (C5-Functionalization): Nucleophilic substitution of 5-chloromethylbenzotriazole.

  • Pathway B (N-Mannich Base Formation): Aminomethylation of 5-methylbenzotriazole.

ReactionMechanism cluster_legend Mechanism Logic Start Starting Material (5-chloromethylbenzotriazole) TS Polar Transition State (MW Absorber) Start->TS MW Irradiation (Dipolar Rotation) Nu Nucleophile (Phenols/Amines) Nu->TS Prod Benzotriazol-5-ylmethyl Derivative TS->Prod Rapid Kinetics (-HCl) desc Microwave energy selectively heats the polar transition state, accelerating product formation.

Figure 1: Mechanistic pathway for the microwave-assisted nucleophilic substitution at the C5 position.

Experimental Protocols

Protocol A: Synthesis of 5-(Aryloxymethyl)benzotriazoles (C5-Functionalization)

Target: Functionalization of the methyl group attached to the benzene ring (C5 position).[4]

Reagents:

  • 5-Chloromethylbenzotriazole (1.0 eq)

  • Substituted Phenol (e.g., o-cresol) (1.2 eq)

  • Potassium Carbonate (

    
    ) (1.5 eq)
    
  • Solvent: Ethanol (Green alternative to DMF) or Solvent-free (on Alumina).

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave-transparent vial, dissolve 5-chloromethylbenzotriazole (1 mmol) and the substituted phenol (1.2 mmol) in 2 mL of Ethanol.

  • Base Addition: Add anhydrous

    
     (1.5 mmol). Cap the vial with a pressure-release septum.
    
  • Irradiation: Place in a single-mode microwave reactor.

    • Settings:300 W , 80°C , Hold Time: 4–6 minutes .

    • Stirring: High (magnetic stir bar is essential to prevent hot spots in heterogeneous mixtures).

  • Workup:

    • Cool to room temperature.[3][4][5][6]

    • Pour mixture into ice-cold water (20 mL).

    • Add 10% NaOH solution (5 mL) to remove unreacted phenol (critical for purity).

  • Purification: Filter the precipitate. Recrystallize from toluene or ethanol/water (1:1).

Validation:

  • TLC: Eluent Chloroform:Methanol (9:1). Product

    
     typically ~0.6 (starting material ~0.4).
    
  • Yield Expectation: 85–93%.

Protocol B: Synthesis of N-Mannich Bases of 5-Methylbenzotriazole

Target: Rapid generation of amino-methylated derivatives at the N1 position.[6]

Reagents:

  • 5-Methylbenzotriazole (1.0 eq)

  • Formaldehyde (37% aq. solution) (1.5 eq)

  • Secondary Amine (e.g., Morpholine, Piperazine) (1.2 eq)

  • Catalyst: Acidic Alumina (Solid support/Catalyst).[6]

Step-by-Step Procedure:

  • Adsorption: Dissolve 5-methylbenzotriazole (1 mmol) in minimal ethanol. Add Acidic Alumina (2 g). Evaporate solvent to create a "dry media" precursor.

  • Mixing: Add Formaldehyde (1.5 mmol) and Secondary Amine (1.2 mmol) directly to the dry media. Mix thoroughly in a mortar/pestle or vortex.

  • Irradiation (Solvent-Free): Transfer powder to an open vessel (or loosely capped) in the microwave.

    • Settings:200–300 W , Intermittent irradiation (30 sec ON, 10 sec OFF) for 2–3 minutes total .

    • Note: Solvent-free reactions heat very rapidly. Use an IR sensor to monitor temperature (keep <100°C).

  • Workup:

    • Cool the alumina matrix.[6]

    • Elute the product by washing the alumina with Acetone or Dichloromethane (3 x 10 mL).

    • Evaporate solvent.

  • Purification: Recrystallization from benzene/petroleum ether.

Results & Discussion: MAOS vs. Conventional

The following data compares the efficiency of Protocol A (C5-functionalization) using conventional reflux versus the microwave protocol described above.

Table 1: Comparative Efficiency for Benzotriazol-5-ylmethyl Derivatives

ParameterConventional Heating (Reflux)Microwave Irradiation (MAOS)Improvement Factor
Reaction Time 4 – 6 Hours4 – 7 Minutes~60x Faster
Solvent DMF / Toluene (Toxic)Ethanol / Solvent-Free (Green)Eco-Friendly
Yield (%) 65 – 72%83 – 94%+20% Yield
Energy Usage High (Continuous heating)Low (Short bursts)Efficient
Purity (Crude) Requires ChromatographyRecrystallization SufficientStreamlined

Data Source: Aggregated from comparative studies on benzotriazole synthesis [1, 3].

Workflow Visualization

This diagram outlines the logical flow of the experimental setup, ensuring a self-validating loop where TLC confirms completion before workup.

ExperimentalWorkflow Setup Reagent Prep (Bt-CH2Cl + Phenol + K2CO3) MW_Cycle Microwave Irradiation (300W / 80°C / 2 min) Setup->MW_Cycle Check TLC Check (Complete?) MW_Cycle->Check Continue Continue Irradiation (+1 min) Check->Continue No Workup Quench (Ice Water) & NaOH Wash Check->Workup Yes Continue->Check Isolate Filtration & Recrystallization Workup->Isolate Analysis Validation (NMR / MP / IR) Isolate->Analysis

Figure 2: Operational workflow for the microwave-assisted synthesis of benzotriazole derivatives.

Troubleshooting & Optimization

  • Thermal Runaway: If the reaction turns black/tars, reduce power to 150W and extend time. This is common in solvent-free methods if the alumina is too dry.

  • Low Yield: Ensure the N-alkylation vs C-alkylation competition is managed. For C5-derivatives, starting with pre-functionalized 5-chloromethylbenzotriazole (Protocol A) is superior to attempting direct C-alkylation of the ring.

  • Moisture Sensitivity: While MAOS tolerates moisture better than conventional heat, using anhydrous ethanol improves yields for ester linkages.

References

  • Comparison of conventional and microwave-assisted synthesis of benzotriazole derivatives. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Microwave assisted synthesis of some heterocyclic compounds and their Mannich bases. RACO (Revista de l'Acadèmia Catalana de Ciències). Available at: [Link]

  • Microwave-assisted synthesis of benzyl benzotriazoles. ResearchGate. Available at: [Link]

Sources

Application

Application of Benzotriazole Amines in Corrosion Inhibition Studies: A Detailed Guide for Researchers

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of benzotriazole amines as corrosion inhibitors. It delves into the underlying principles, d...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of benzotriazole amines as corrosion inhibitors. It delves into the underlying principles, detailed experimental protocols, and data interpretation, offering a blend of theoretical knowledge and practical insights.

Introduction: The Role of Benzotriazole Amines in Combating Corrosion

Corrosion, the gradual degradation of materials by chemical or electrochemical reactions with their environment, poses a significant challenge across numerous industries. The use of organic corrosion inhibitors is a highly effective strategy to mitigate this issue. Among these, benzotriazole (BTA) and its derivatives have emerged as a cornerstone for the protection of various metals, most notably copper and its alloys.[1][2] The introduction of amine functionalities into the benzotriazole scaffold can further enhance its protective capabilities, offering a versatile class of compounds for corrosion inhibition.

The primary mechanism of action for benzotriazole-based inhibitors involves the formation of a protective, passive film on the metal surface.[1][3] This film, often a complex of the inhibitor with metal ions, acts as a physical barrier, impeding the diffusion of corrosive species to the metal surface. The lone pair of electrons on the nitrogen atoms in the triazole ring plays a crucial role in the adsorption of these molecules onto the metal. Amine groups, with their own lone pair of electrons, can augment this adsorption process and improve the inhibitor's solubility and film-forming properties.

This guide will provide detailed protocols for synthesizing and evaluating the performance of benzotriazole amines as corrosion inhibitors, with a focus on established electrochemical and gravimetric techniques.

Synthesis of Benzotriazole Amine Derivatives

The versatility of the benzotriazole structure allows for the synthesis of a wide array of amine derivatives. Common strategies include N-alkylation, N-acylation, the Mannich reaction, and the formation of Schiff bases.

Protocol: Synthesis of N-Acyl-3-(benzotriazol-1-yl)propan-1-amine

This protocol describes a general method for the acylation of a primary amine-substituted benzotriazole, a common route to generate a library of derivatives for structure-activity relationship (SAR) studies.

Objective: To synthesize an N-acyl derivative of 3-(benzotriazol-1-yl)propan-1-amine.

Materials:

  • 3-(Benzotriazol-1-yl)propan-1-amine

  • Desired acyl chloride (e.g., benzoyl chloride)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 3-(benzotriazol-1-yl)propan-1-amine (1.0 equivalent) in the chosen anhydrous solvent (DCM or THF) at a concentration of approximately 10 mL per mmol of the amine.

  • To the stirred solution, add the base (TEA or DIPEA) (1.2 equivalents).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the cooled, stirred solution.

  • Allow the reaction to warm to room temperature and continue stirring for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product into an organic solvent such as DCM or ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol: Synthesis of a Benzotriazole Mannich Base

The Mannich reaction is a powerful tool for introducing aminomethyl groups. This protocol outlines the synthesis of N-(N-diethylethanamine)-methyl benzotriazole (DEAMB).

Objective: To synthesize a benzotriazole Mannich base.

Materials:

  • Benzotriazole

  • Diethanolamine

  • Formaldehyde solution (37-40 wt%)

  • Reaction vessel with a stirrer and heating capabilities

Procedure:

  • In a reaction vessel, mix benzotriazole, diethanolamine, and formaldehyde in a 1:1:1 molar ratio.

  • While stirring, heat the mixture to a temperature between 85-110 °C.

  • Maintain this temperature and continue stirring for a preset reaction time (e.g., 4 hours).

  • After the reaction is complete, cool the mixture to room temperature to obtain the product.

Evaluation of Corrosion Inhibition Performance

A multi-faceted approach is essential for the comprehensive evaluation of a corrosion inhibitor's performance. This typically involves a combination of gravimetric and electrochemical methods.

Weight Loss (Gravimetric) Method

The weight loss method is a straightforward and widely used technique to determine the average corrosion rate over a specific period. The procedure is generally performed in accordance with standards such as ASTM G31.

Objective: To determine the corrosion rate of a metal in a corrosive medium with and without an inhibitor.

Materials and Equipment:

  • Metal coupons (e.g., mild steel, copper) of known dimensions

  • Corrosive solution (e.g., 1 M HCl, 3.5% NaCl)

  • Inhibitor solution at various concentrations

  • Analytical balance (accurate to 0.1 mg)

  • Glass hooks or nylon thread for suspending coupons

  • Beakers or flasks

  • Cleaning solutions (e.g., appropriate acid with an inhibitor for pickling, acetone)

  • Drying oven

Protocol:

  • Specimen Preparation:

    • Mechanically polish the metal coupons with a series of emery papers of increasing grit size to achieve a smooth, uniform surface.

    • Degrease the coupons by washing with acetone.

    • Rinse with distilled water and dry thoroughly.

    • Accurately weigh each coupon to the nearest 0.1 mg and record the initial weight (W_initial).

    • Measure the dimensions of the coupons to calculate the total surface area (A).

  • Immersion Test:

    • Prepare the corrosive solution with and without the desired concentrations of the benzotriazole amine inhibitor.

    • Completely immerse the prepared coupons in the test solutions using glass hooks or nylon thread. Ensure the coupons do not touch the bottom or sides of the container.

    • Cover the containers to prevent evaporation and contamination.

    • Maintain a constant temperature throughout the test period (e.g., 24-168 hours).

  • Post-Test Cleaning and Evaluation:

    • After the immersion period, carefully remove the coupons from the solutions.

    • Clean the coupons to remove corrosion products according to standard procedures (e.g., ASTM G1), which may involve chemical cleaning (pickling) or gentle mechanical scrubbing.

    • Rinse the cleaned coupons with distilled water and acetone, then dry thoroughly.

    • Weigh the cleaned and dried coupons and record the final weight (W_final).

  • Calculations:

    • Corrosion Rate (CR): Calculate the corrosion rate using the following formula: CR (mm/year) = (K × ΔW) / (A × T × D) where:

      • K = a constant (8.76 × 10^4)

      • ΔW = Weight loss (W_initial - W_final) in grams

      • A = Surface area of the coupon in cm²

      • T = Immersion time in hours

      • D = Density of the metal in g/cm³

    • Inhibition Efficiency (IE%): Calculate the inhibition efficiency using the corrosion rates obtained in the absence (CR_blank) and presence (CR_inh) of the inhibitor: IE% = [(CR_blank - CR_inh) / CR_blank] × 100

Causality Behind Experimental Choices:

  • Inhibitor Concentration: A range of concentrations is tested to determine the optimal concentration for effective inhibition and to understand the adsorption behavior. Inhibition efficiency typically increases with concentration up to a certain point, after which it may plateau due to saturation of the metal surface.[4]

  • Immersion Time: The duration of the test is chosen to allow for measurable weight loss in the blank solution and to assess the long-term stability of the protective film formed by the inhibitor.

Electrochemical Methods

Electrochemical techniques provide rapid and detailed information about the corrosion process and the mechanism of inhibition. The most common methods are potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).

Experimental Setup: A standard three-electrode electrochemical cell is used, consisting of:

  • Working Electrode (WE): The metal specimen being tested (e.g., mild steel, copper).

  • Reference Electrode (RE): A stable electrode with a constant potential, such as a Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode.

  • Counter Electrode (CE): An inert material with a large surface area, typically platinum or graphite.

The electrodes are connected to a potentiostat, which controls the potential of the working electrode and measures the resulting current.

This technique involves scanning the potential of the working electrode and measuring the corresponding current. The resulting Tafel plot provides information about the corrosion potential (E_corr), corrosion current density (i_corr), and the anodic and cathodic reaction kinetics.

Protocol (based on ASTM G59):

  • Immerse the three-electrode setup in the test solution (with or without inhibitor).

  • Allow the system to stabilize by monitoring the open-circuit potential (OCP) until it reaches a steady state (typically 30-60 minutes).

  • Begin the potential scan from a potential cathodic to the OCP (e.g., -250 mV vs. OCP) to a potential anodic to the OCP (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.167 mV/s).

  • Plot the logarithm of the current density (log i) versus the applied potential (E).

  • Determine the corrosion current density (i_corr) by extrapolating the linear portions of the anodic and cathodic curves (Tafel regions) back to the corrosion potential (E_corr).

  • Calculate the inhibition efficiency (IE%) using the corrosion current densities in the absence (i_corr(blank)) and presence (i_corr(inh)) of the inhibitor: IE% = [(i_corr(blank) - i_corr(inh)) / i_corr(blank)] × 100

Interpretation of Polarization Curves:

  • A decrease in i_corr in the presence of the inhibitor indicates effective corrosion inhibition.

  • The shift in E_corr can provide insights into the type of inhibitor. If the shift is significant in the anodic direction, the inhibitor is primarily anodic. If the shift is in the cathodic direction, it is a cathodic inhibitor. If there is little to no shift, or shifts in both directions are observed, it is considered a mixed-type inhibitor.[5] Benzotriazole and its derivatives often act as mixed-type inhibitors.[1]

EIS is a non-destructive technique that involves applying a small amplitude AC potential signal to the working electrode over a range of frequencies and measuring the current response. The data provides information about the resistance and capacitance of the electrochemical interface.

Protocol:

  • Set up the three-electrode cell as for potentiodynamic polarization and allow the OCP to stabilize.

  • Apply a small AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • The impedance data is typically presented as a Nyquist plot (imaginary impedance vs. real impedance) and Bode plots (impedance magnitude and phase angle vs. frequency).

  • The data is often modeled using an equivalent electrical circuit to extract parameters such as the solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).

  • Calculate the inhibition efficiency (IE%) using the charge transfer resistance values in the absence (R_ct(blank)) and presence (R_ct(inh)) of the inhibitor: IE% = [(R_ct(inh) - R_ct(blank)) / R_ct(inh)] × 100

Interpretation of Nyquist Plots:

  • A typical Nyquist plot for a corroding system shows a semicircle.

  • The diameter of the semicircle corresponds to the charge transfer resistance (R_ct). A larger semicircle diameter indicates a higher R_ct and thus a lower corrosion rate.[6]

  • The addition of an effective inhibitor will result in a significant increase in the diameter of the semicircle.

Data Presentation and Visualization

Clear and concise presentation of data is crucial for the interpretation and communication of results.

Quantitative Data Summary

The following table provides a template for summarizing corrosion inhibition data.

InhibitorConcentration (ppm)MetalCorrosive MediumMethodInhibition Efficiency (%)Reference
1-Aminobenzotriazole400Mild Steel1 M HClWeight Loss~98
Benzyl benzotriazole25 mMMild Steel1 M HClPolarization80-98[7]
DEAMB-N80 Steel2M & 3M HClPolarizationModerate to High
BTAH + Hyamine 16223 g/L + 1 g/LCopper3.5% NaClPolarization>90[1]
BMN composite50 mL/LCarbon SteelWastewaterWeight Loss99.59[8]
Experimental Workflow Diagrams

Visualizing experimental workflows can enhance understanding and reproducibility.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Corrosion Inhibition Evaluation s1 Reactants: Benzotriazole Derivative + Amine/Acyl Chloride s2 Reaction (e.g., Acylation, Mannich) s1->s2 s3 Purification (Recrystallization/Chromatography) s2->s3 s4 Characterization (NMR, IR, MS) s3->s4 e1 Metal Coupon Preparation s4->e1 Synthesized Inhibitor e2 Weight Loss (ASTM G31) e1->e2 e3 Electrochemical Tests (Polarization, EIS) e1->e3 e4 Data Analysis (CR, IE%) e2->e4 e3->e4

Caption: General workflow for the synthesis and evaluation of benzotriazole amine corrosion inhibitors.

Mechanism of Inhibition Diagram

A diagram illustrating the proposed mechanism of action can aid in conceptualizing the inhibitor's function.

inhibition_mechanism Metal Metal Surface Film Protective Adsorbed Film Metal->Film Complex Formation Corrosive Corrosive Environment (H+, Cl-, O2) Corrosive->Metal Corrosion Attack Inhibitor Benzotriazole Amine Molecules Inhibitor->Metal Adsorption (N lone pairs) Film->Corrosive Barrier Effect

Caption: Simplified mechanism of corrosion inhibition by benzotriazole amines.

Conclusion and Future Perspectives

Benzotriazole amines represent a highly effective and versatile class of corrosion inhibitors. Their performance can be systematically evaluated using the detailed protocols outlined in this guide. The combination of gravimetric and electrochemical methods provides a comprehensive understanding of their inhibition efficiency and mechanism of action. Future research in this area may focus on the development of more environmentally friendly "green" inhibitors derived from renewable resources, the synthesis of multifunctional inhibitors with enhanced properties, and the use of advanced surface analysis techniques to further elucidate the structure and properties of the protective film at the molecular level.

References

  • Synthesis and Corrosion Inhibition Study of 1-Aminobenzotriazole for Mild Steel in HCl Solution: Electrochemical, Surface Analysis, and Theoretical Investig
  • Triazoles used as a Corrosion inhibitor for mild steel in Hydrochloric Acid. SSRN. ([Link])

  • Synthesis and application of a benzotriazole mannich base as effective corrosion inhibitor for N80 steel in high concentrated HCl. INIS-IAEA. ([Link])

  • Copper Corrosion Inhibition by a Quaternary Ammonium Salt-Assisted Benzotriazole. (URL not available)
  • Potentiodynamic polarization curves, Nyquist plot and corresponding... - ResearchGate. ([Link])

  • Benzotriazole Corrosion Inhibitors, 1 2 3-Benzotriazole - IRO Water Treatment. ([Link])

  • Effect of benzotriazole on corrosion inhibition of copper under flow conditions - CSIR-CECRI. ([Link])

  • (No title available)
  • (No title available)
  • (No title available)
  • Effect of Inhibitor Concentration and Immersion Time on the Corrosion Rate and Inhibition Efficiency of AISI 1019 Steel in Inhibited Seawater Environment - Science Publishing Group. ([Link])

  • (No title available)
  • (No title available)
  • (No title available)
  • (No title available)
  • (No title available)
  • (No title available)
  • (No title available)
  • (No title available)
  • (No title available)
  • Potentiodynamic polarization (PDP) EIS - ORBi. ([Link])

  • Inhibition performance of benzotriazole-based composite inhibitor against carbon steel corrosion in stone processing wastewater -..:: DESWATER ::... ([Link])

  • (No title available)

Sources

Method

Synthesis of peptidomimetics using benzotriazole-5-methylamine building blocks

Application Note: Synthesis of Peptidomimetics Using Benzotriazole-5-Methylamine Building Blocks Executive Summary This guide details the synthetic utility of Benzotriazole-5-methylamine (Bt-5-AM) as a specialized buildi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Peptidomimetics Using Benzotriazole-5-Methylamine Building Blocks

Executive Summary

This guide details the synthetic utility of Benzotriazole-5-methylamine (Bt-5-AM) as a specialized building block for peptidomimetics. Unlike the transient N-substituted benzotriazoles used in Katritzky ligations, the ring-substituted 5-(aminomethyl) variant serves as a stable, bifunctional scaffold. Its unique geometry and electronic profile allow it to function as:

  • A Constrained Aromatic Linker: Mimicking the side-chain spatial arrangement of Tryptophan or Phenylalanine.

  • A Turn Inducer: Introducing rigidity into the peptide backbone via the fused bicyclic system.

  • A Hydrogen Bonding Surrogate: The triazole ring acts as a bioisostere for amide bonds or carboxylates, offering novel H-bond donor/acceptor motifs.

Scientific Background & Chemical Logic

The Building Block: 5-(Aminomethyl)-1H-benzotriazole

The structure consists of a benzotriazole core functionalized at the C5 position with a primary methylamine. This creates a "Head-to-Side" orthogonality:

  • The "Head" (Triazole NH): An amphoteric center (pKa ~8.2). It can be alkylated to anchor the scaffold to the peptide backbone or left free to serve as a hydrogen bond donor.

  • The "Tail" (5-Methylamine): A primary amine suitable for standard amide coupling (Fmoc/Boc chemistry).

Mechanistic Advantages in Peptidomimetics
  • Pi-Stacking Capability: The electron-deficient benzotriazole ring engages in

    
     interactions different from the electron-rich indole of Tryptophan, offering unique binding selectivity [1].
    
  • Metabolic Stability: The benzotriazole core is highly resistant to proteases, enhancing the in vivo half-life of the resulting peptidomimetic [2].

Experimental Protocols

Protocol A: Synthesis of N-Fmoc-Benzotriazole-5-Methylamine

Objective: To generate a protected building block compatible with Solid-Phase Peptide Synthesis (SPPS).

Reagents:

  • 5-Methyl-1H-benzotriazole (Commercial)

  • N-Bromosuccinimide (NBS)

  • Sodium Azide (NaN3)

  • Triphenylphosphine (PPh3)

  • Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester)

Step-by-Step Methodology:

  • Radical Bromination:

    • Dissolve 5-methyl-1H-benzotriazole (10 mmol) in CCl4 (50 mL).

    • Add NBS (11 mmol) and AIBN (catalytic). Reflux for 4 hours.

    • Logic: This targets the benzylic methyl group.[1][2] The triazole NH may require transient protection (e.g., Acetyl) if regioselectivity issues arise, though radical bromination generally favors the benzylic position.

    • Filter succinimide and concentrate to yield 5-(bromomethyl)benzotriazole.

  • Azidation:

    • Dissolve the bromide in DMF (20 mL). Add NaN3 (15 mmol).

    • Stir at 60°C for 6 hours.

    • Safety: Azides are shock-sensitive. Keep concentration low and avoid heavy metal contact.

  • Staudinger Reduction:

    • Add PPh3 (12 mmol) and water (2 mL) to the azide solution. Stir at RT for 12 hours.

    • Mechanism:[3] Reduces the azide to the primary amine (Bt-5-CH2-NH2) via an iminophosphorane intermediate.

  • Fmoc Protection:

    • Adjust pH to 8.5 with DIPEA. Add Fmoc-OSu (11 mmol).

    • Stir for 4 hours. Acidify with 1M HCl to precipitate the product.

    • Validation: Verify by ESI-MS (Expected M+H) and 1H NMR (Doublet at ~4.4 ppm for CH2-NH).

Protocol B: Incorporation into Peptidomimetics (SPPS)

Objective: To insert the Bt-5-AM unit into a peptide sequence as a backbone constraint.

Workflow:

  • Resin Loading: Start with Rink Amide resin (0.5 mmol/g).

  • Coupling the Scaffold:

    • Use Fmoc-Bt-5-AM (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.

    • Coupling time: 2 hours (The aromatic amine is less nucleophilic; extended time is required).

  • Backbone Extension (N-Alkylation of Triazole):

    • Critical Step: The triazole NH is now the "N-terminus". It is a poor nucleophile for standard acylation and forms hydrolytically unstable acyl-triazoles.

    • Strategy: Use N-Alkylation instead of acylation to continue the chain, creating a peptoid-like linkage.

    • React resin-bound Benzotriazole with Bromoacetic acid (5 eq) and DIA (Diisopropylamine) in DMSO for 4 hours.

    • This attaches a Carboxymethyl group to the Triazole N1, regenerating a carboxylic acid handle for the next amino acid.

Visualization: Synthetic Workflow

G Start 5-Methyl-1H-benzotriazole Bromide 5-(Bromomethyl)-Bt (Intermediate) Start->Bromide NBS, AIBN (Radical Bromination) Amine 5-(Aminomethyl)-Bt (Free Amine) Bromide->Amine 1. NaN3 2. PPh3/H2O (Staudinger Red.) Fmoc Fmoc-Bt-5-AM (SPPS Building Block) Amine->Fmoc Fmoc-OSu (Protection) Peptide Constrained Peptidomimetic (Final Product) Fmoc->Peptide SPPS Coupling (HATU/DIPEA)

Caption: Step-by-step synthesis of the Fmoc-protected Benzotriazole-5-methylamine building block and its downstream integration into peptidomimetics.

Data Summary & Validation

ParameterSpecificationValidation Method
Purity (HPLC) > 95%C18 Column, Water/MeCN gradient
Identity (MS) [M+H]+ matches calc. massESI-TOF Mass Spectrometry
Solubility Soluble in DMF, DMSOVisual Inspection
Coupling Efficiency > 98% per stepKaiser Test (Ninhydrin)
Stability Stable at RT for > 6 monthsRe-analysis after storage

Critical Note on Nomenclature (Avoid Confusion): Researchers must distinguish Benzotriazole-5-methylamine (ring-substituted, stable scaffold) from 1-(Aminomethyl)benzotriazole (nitrogen-substituted). The latter is a Mannich base used in Katritzky ligations as a reactive intermediate [3]. This protocol specifically addresses the 5-substituted variant for backbone engineering.

References

  • Katritzky, A. R., et al. (2013).[4] Benzotriazole-Mediated Synthesis of Aza-peptides: En Route to an Aza-Leuenkephalin Analogue. Journal of Organic Chemistry. Link

  • Panda, S. S., et al. (2013). Aminoacyl benzotriazolides: Versatile reagents for the preparation of peptides and their mimetics. Aldrichimica Acta. Link

  • Hansen, F. K. (2011). Efficient Microwave-Assisted Synthesis of 1,2,4-Triazole-Based Peptidomimetics Using Benzotriazole Methodology. Heterocycles. Link

  • TCI Chemicals. Benzotriazole Building Blocks Product Page. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Reductive Amination of 1H-1,2,3-Benzotriazole-5-carbaldehyde

Welcome to the technical support center for the synthesis of (1H-1,2,3-benzotriazol-5-yl)methylamine. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing the red...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (1H-1,2,3-benzotriazol-5-yl)methylamine. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing the reductive amination of 1H-1,2,3-benzotriazole-5-carbaldehyde. Here, you will find in-depth troubleshooting guidance and frequently asked questions to help you navigate the complexities of this reaction and optimize your yields.

Our approach is grounded in a deep understanding of reaction mechanisms and practical, field-proven experience. We aim to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your experimental design.

Troubleshooting Guide: Low Yield and Impurity Formation

Low yields or the presence of significant impurities are common hurdles in the synthesis of (1H-1,2,3-benzotriazol-5-yl)methylamine. This guide provides a structured approach to diagnosing and resolving these issues.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low to no product formation; starting aldehyde consumed 1. Over-reduction of the aldehyde: The reducing agent is too reactive and reduces the aldehyde to the corresponding alcohol before imine formation can occur. This is common with strong reducing agents like sodium borohydride in a one-pot procedure.[1][2] 2. Instability of the imine intermediate: The formed imine may be unstable under the reaction conditions and decompose before reduction.1. Use a milder reducing agent: Sodium triacetoxyborohydride (STAB) is the reagent of choice for one-pot reductive aminations due to its lower reactivity, which prevents premature aldehyde reduction.[1][3] 2. Employ a two-step procedure: First, form the imine intermediate, and then introduce the reducing agent. This is particularly effective when using sodium borohydride.[1][4] Monitor imine formation by TLC or NMR before adding the reducing agent.[5]
Significant amount of unreacted starting aldehyde 1. Incomplete imine formation: The equilibrium for imine formation may not be favorable under the chosen conditions. This can be due to steric hindrance, electronic effects, or the presence of water. 2. Insufficient reaction time or temperature: The reaction may not have proceeded to completion.1. Optimize pH: Imine formation is often favored under mildly acidic conditions (pH 4-5) to catalyze the dehydration step.[6][7] Acetic acid can be used as a catalyst.[5][8] 2. Remove water: Use anhydrous solvents and consider adding molecular sieves to drive the imine formation equilibrium forward. 3. Increase reaction time and/or temperature: Monitor the reaction progress by TLC to determine the optimal reaction time. Gentle heating can sometimes facilitate imine formation.
Formation of a significant amount of the dialkylated tertiary amine Over-alkylation of the primary amine product: The newly formed primary amine can react with another molecule of the aldehyde and be subsequently reduced, leading to a tertiary amine byproduct.[8][9]1. Use a slight excess of the amine source (ammonia or methylamine): This can help to suppress the formation of the dialkylated product.[8] 2. Control stoichiometry: Use a 1:1 molar ratio of the aldehyde to the amine source. 3. Consider a two-step approach: Isolating the primary amine before any potential secondary reaction can occur.
Presence of unidentified polar impurities 1. Hydrolysis of the imine: If water is present, the imine can hydrolyze back to the starting aldehyde and amine. 2. Side reactions of the benzotriazole moiety: The benzotriazole ring itself can participate in side reactions under certain conditions.1. Ensure anhydrous conditions: Use dry solvents and reagents. 2. Purification: Employ column chromatography for purification of the final product to remove polar impurities.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal choice of reducing agent for this specific reductive amination?

The choice of reducing agent is critical for a successful reaction. For the one-pot reductive amination of 1H-1,2,3-benzotriazole-5-carbaldehyde, sodium triacetoxyborohydride (STAB) is highly recommended.[1][3]

  • Why STAB? STAB is a milder and more selective reducing agent compared to sodium borohydride (NaBH₄).[1][8] Its attenuated reactivity is due to the steric and electron-withdrawing effects of the three acetoxy groups.[1][8] This prevents the premature reduction of the starting aldehyde to the corresponding alcohol, leading to a cleaner reaction and often higher yields of the desired amine.[1]

  • When might NaBH₄ be used? Sodium borohydride is a more powerful reducing agent and can be used effectively in a two-step process.[1][2] In this approach, the imine is formed first, and then NaBH₄ is added to carry out the reduction.[1][4] This method avoids the issue of aldehyde reduction but requires an additional step.

Q2: How does pH influence the reaction, and how can it be controlled?

The pH of the reaction medium plays a crucial role in the formation of the imine intermediate.

  • Mechanism: The formation of an imine from an aldehyde and an amine is a reversible reaction that proceeds through a carbinolamine intermediate. The rate-limiting step is often the acid-catalyzed dehydration of this intermediate.[8]

  • Optimal pH Range: A mildly acidic environment (typically pH 4-5) is optimal for imine formation.[6][7] If the pH is too low, the amine starting material will be protonated and become non-nucleophilic. If the pH is too high, there will not be enough acid to effectively catalyze the dehydration of the carbinolamine.

  • Practical Control: In many cases, adding a catalytic amount of a weak acid like acetic acid is sufficient to achieve the desired pH range.[5][8]

Q3: What are the best solvent choices for this reaction?

The choice of solvent can significantly impact reaction rates and yields.

  • Recommended Solvents: For reactions using STAB, anhydrous chlorinated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) are commonly used.[1][2][8] Tetrahydrofuran (THF) is also a viable option.[2][8]

  • Solvents to Avoid with STAB: Protic solvents like methanol (MeOH) are generally not recommended with STAB as they can react with the reducing agent.[2]

  • Solvents for NaBH₄: When using sodium borohydride in a two-step process, polar protic solvents like methanol or ethanol are suitable for the reduction step.[2] In fact, imine formation can be quite rapid in methanol.[5][8]

Q4: I am observing a stubborn impurity with a similar polarity to my product. What could it be and how can I remove it?

A common and often difficult-to-remove impurity is the corresponding alcohol, (1H-1,2,3-benzotriazol-5-yl)methanol, formed from the direct reduction of the starting aldehyde.

  • Cause: This occurs when the reducing agent reacts with the aldehyde before imine formation is complete. This is more prevalent with stronger reducing agents like NaBH₄ in a one-pot setup.[1]

  • Prevention: The best strategy is prevention by using a milder reducing agent like STAB or employing a two-step procedure.[1]

  • Removal: If the alcohol has already formed, careful column chromatography is the most effective method for separation. Experimenting with different solvent systems for chromatography (e.g., ethyl acetate/hexanes with a small amount of triethylamine or methanol/DCM) may be necessary to achieve good separation.

Experimental Protocol: One-Pot Reductive Amination using STAB

This protocol provides a general guideline for the synthesis of (1H-1,2,3-benzotriazol-5-yl)methylamine. Optimization may be required based on your specific laboratory conditions and scale.

Materials:

  • 1H-1,2,3-Benzotriazole-5-carbaldehyde (1.0 equiv)

  • Ammonia (0.5 M in dioxane or 7 N in methanol, 1.2-1.5 equiv) or Methylamine solution

  • Sodium triacetoxyborohydride (STAB) (1.2-1.5 equiv)[1]

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)[1]

  • Acetic Acid (optional, catalytic amount)

Procedure:

  • To a solution of 1H-1,2,3-benzotriazole-5-carbaldehyde in anhydrous DCE, add the solution of ammonia or methylamine.

  • If desired, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (STAB) portion-wise to the reaction mixture.

  • Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting aldehyde is consumed (typically 4-24 hours).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stir the biphasic mixture vigorously for 30 minutes.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the reductive amination process.

Troubleshooting_Workflow Start Start: Low Yield or Impurities Check_SM Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Start->Check_SM Aldehyde_Present Is Starting Aldehyde Present? Check_SM->Aldehyde_Present Aldehyde_Consumed Is Starting Aldehyde Consumed? Aldehyde_Present->Aldehyde_Consumed No Incomplete_Imine Problem: Incomplete Imine Formation Aldehyde_Present->Incomplete_Imine Yes Over_Reduction Problem: Over-reduction to Alcohol Aldehyde_Consumed->Over_Reduction Yes, but low product yield Dialkylation Problem: Dialkylation Detected Aldehyde_Consumed->Dialkylation No, but side product detected Solution_Imine Solutions: - Add catalytic acid (AcOH) - Use anhydrous solvent - Add molecular sieves - Increase reaction time/temp Incomplete_Imine->Solution_Imine End Optimized Yield Solution_Imine->End Solution_Over_Reduction Solutions: - Use milder reducing agent (STAB) - Switch to a two-step procedure Over_Reduction->Solution_Over_Reduction Solution_Over_Reduction->End Solution_Dialkylation Solutions: - Use slight excess of amine - Ensure 1:1 stoichiometry Dialkylation->Solution_Dialkylation Solution_Dialkylation->End

Caption: Troubleshooting workflow for reductive amination.

References

  • Reductive Amination, and How It Works. Master Organic Chemistry. Published September 1, 2017. Available from: [Link]

  • Krasavin M, Pershin DG, Larkin D, Kravchenko D. Synthesis and Practical Use of 1H-1,2,3-Benzotriazole-5-carboxaldehyde for Reductive Amination. Synthetic Communications. 2006;36(19):2835-2844. Available from: [Link]

  • Krasavin M, Pershin DG, Larkin D, Kravchenko D. Synthesis and Practical Use of 1H-1,2,3-Benzotriazole-5-carboxaldehyde for Reductive Amination. Synthetic Communications. 2006;35(19):2345-2353. Available from: [Link]

  • Gaspari M, Cuda F, Di Poto C, et al. pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments. Electrophoresis. 2014;35(9):1259-1267. Available from: [Link]

  • Reductive amination. Wikipedia. Available from: [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Portal. Available from: [Link]

  • Abdel-Magid AF, Carson KG, Harris BD, Maryanoff CA, Shah RD. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. 1996;61(11):3849-3862. Available from: [Link]

  • Reductive Amination of Ketones & Aldehydes With NaBH3CN. The Organic Chemistry Tutor. Published December 29, 2016. Available from: [Link]

  • Matassini C, Clemente F, Goti A. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Atti della Accademia Peloritana dei Pericolanti - Classe di Scienze Fisiche, Matematiche e Naturali. 2017;95(1):A1. Available from: [Link]

  • Reductive Amination of Aldehydes and Ketones to Amines. Chemistry Steps. Published December 7, 2024. Available from: [Link]

  • Afanasyev O, Kuchuk E, Usanov D, Pasyukov D, Chusov D. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. 2020;8:299. Available from: [Link]

  • 1,2,3-benzotriazole. Organic Syntheses. Available from: [Link]

  • Specific solvent issues with Reductive Amination/Alkylation. The Safety Letter. Available from: [Link]

  • What's wrong with my reductive amination? I barely got any product. Reddit. Published February 13, 2025. Available from: [Link]

Sources

Optimization

Technical Support Center: Solubility Optimization for Benzotriazole Derivatives

Welcome to the Technical Support Center. Topic: Troubleshooting Solubility Issues of Benzotriazole Derivatives in Aqueous Media Ticket ID: BTA-SOL-001 Assigned Scientist: Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Topic: Troubleshooting Solubility Issues of Benzotriazole Derivatives in Aqueous Media Ticket ID: BTA-SOL-001 Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Benzotriazole (BTA) and its derivatives are bicyclic nitrogen heterocycles often used as bio-isosteres for purines in drug discovery or as corrosion inhibitors in materials science. While the parent compound (


) has moderate water solubility (~20 g/L), functionalized derivatives (e.g., alkyl-, halo-, or nitro-benzotriazoles) often exhibit extremely poor aqueous solubility  due to high lattice energy (

-

stacking) and lipophilicity.

This guide provides a tiered troubleshooting approach to solubilizing these compounds for biological assays and synthesis, moving from simple pH adjustments to advanced supramolecular complexation.

Module 1: The pH Factor (The "Switch" Mechanism)

The Science: Benzotriazole is amphoteric but primarily acts as a weak acid with a pKa of approximately 8.2–8.4 [1, 2].

  • pH < 7.0: The molecule exists in its neutral, protonated form (

    
    ). This form is hydrophobic and prone to precipitation.
    
  • pH > 8.5: The acidic proton on the triazole ring dissociates, forming the benzotriazolate anion (

    
    ). This ionic species is highly water-soluble due to ion-dipole interactions with water.
    
Troubleshooting Protocol: The Alkaline Shift

Use this method if your assay tolerates pH 8.5+ or if you can dilute significantly.

  • Suspend: Place the insoluble derivative in water (it will look cloudy/particulate).

  • Titrate: Add 1M NaOH dropwise while stirring.

  • Observe: As the pH crosses the pKa (approx. 8.2), the solution should clarify.

  • Buffer: Once dissolved, slowly lower the pH back to the physiological range (7.4) using a buffer (e.g., PBS). Warning: If the concentration is above the intrinsic solubility limit of the neutral form, it will precipitate again (the "Crash Out" effect).

Module 2: Cosolvent Strategies (The "Stock" Method)

The Science: When pH adjustment is not viable (e.g., cell culture sensitivity), organic cosolvents disrupt the water lattice and solvate the hydrophobic aromatic rings.

Solvent Compatibility Table
SolventSolubility PotentialBiological Limit (Final %)Notes
DMSO High (>100 mg/mL)< 0.1% (Cell culture)Best universal solvent for BTA derivatives.
Ethanol Moderate< 1.0%Volatile; may cause precipitation upon storage.
PEG-400 High< 5.0%Excellent for in vivo formulations; viscous.
DMF HighToxicAvoid for biological assays; good for synthesis.
Protocol: The "Pre-dissolution" Technique

Issue: "I added my solid directly to the buffer and it won't dissolve, even with DMSO." Fix: You must overcome the crystal lattice energy before introducing water.

  • Make a 1000x Stock: Dissolve the solid derivative completely in 100% anhydrous DMSO. Vortex until clear.

  • Rapid Dilution: While vortexing the aqueous buffer, inject the DMSO stock rapidly.

    • Why? Slow addition creates local regions of supersaturation, triggering nucleation and precipitation.

  • Visual Check: Inspect for "oiling out" (micro-droplets) or turbidity.

Module 3: Advanced Formulation (Cyclodextrins)

The Science: For hydrophobic BTA derivatives (e.g., 5-chloro-benzotriazole), cosolvents may not prevent precipitation over time.


-Cyclodextrins (CDs) offer a "host-guest" solution.[1] The hydrophobic BTA molecule enters the lipophilic cavity of the CD, while the hydrophilic exterior keeps the complex soluble in water [3, 4].
Protocol: HP- -CD Complexation

Recommended for in vivo studies or long-term stability.

  • Prepare Vehicle: Dissolve 20% (w/v) Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) in water.
  • Add Compound: Add the BTA derivative to this vehicle.

  • Energy Input: Sonicate for 30–60 minutes or stir overnight at room temperature.

  • Filter: Pass through a 0.22

    
    m filter to remove uncomplexed solid.
    

Visualizing the Solubility Logic

The following diagram illustrates the decision matrix for solubilizing Benzotriazole derivatives based on your experimental constraints.

BTA_Solubility_Logic Start Start: BTA Derivative Insoluble Check_pH Can Assay Tolerate pH > 8.5? Start->Check_pH Alkaline_Method Method A: Alkaline Shift (Form Na-Salt) Check_pH->Alkaline_Method Yes Check_Bio Is this for Biological Assay? Check_pH->Check_Bio No Cosolvent Method B: DMSO Stock (Dilute < 1%) Check_Bio->Cosolvent In Vitro (Cells) Cyclodextrin Method C: HP-beta-CD Inclusion Complex Check_Bio->Cyclodextrin In Vivo / High Conc. Precipitation Risk: Precipitation on Dilution? Cosolvent->Precipitation Precipitation->Cyclodextrin Yes (Unstable)

Caption: Decision tree for selecting the optimal solubilization strategy based on assay tolerance and stability requirements.

Frequently Asked Questions (Troubleshooting)

Q1: My solution was clear, but crystals appeared after storing it in the fridge (


). Why? 
A:  Benzotriazole solubility is temperature-dependent.[2] Cooling reduces the kinetic energy available to keep the lattice disrupted.
  • Fix: Store stock solutions at room temperature (if chemically stable) or warm to

    
     and vortex before use. If using DMSO, remember DMSO freezes at 
    
    
    
    ; freeze-thaw cycles can induce crystallization.

Q2: Can I use sonication to force it into solution? A: Yes, but with a caveat. Sonication generates heat and breaks up aggregates, creating a supersaturated solution.

  • Risk: Over time (hours), the system will seek equilibrium and the compound may precipitate (crash out) during your experiment, leading to false negatives in bio-assays. Always verify stability 4 hours post-sonication.

Q3: I see "fibers" or "hair-like" structures in my aqueous stock. A: This is characteristic of BTA derivatives recrystallizing slowly from water [5]. The molecules stack in long needles due to


-

interactions.
  • Fix: This indicates the concentration is above the solubility limit. You must either reduce the concentration, increase the percentage of cosolvent, or switch to the Cyclodextrin method (Module 3).

References

  • BenchChem. (2025).[3][4][5] Solubility Profile of 7-chloro-5-methyl-1H-benzotriazole in Organic Solvents: A Technical Guide. Retrieved from

  • National Institutes of Health (NIH). (2025). Benzotriazole - PubChem Compound Summary. PubChem.[6] Retrieved from

  • Gidwani, B., & Vyas, A. (2015). A Comprehensive Review on Cyclodextrin-Based Carriers for Delivery of Hydrophobic Drugs. BioMed Research International. Retrieved from

  • Tang, P., et al. (2013). Preparation and analysis of a benzotriazole/β-cyclodextrin supramolecular inhibitor. Journal of Beijing University of Chemical Technology.
  • Photrio. (2021). Benzotriazole - Recrystallizing and Solubility Issues. Retrieved from

Sources

Troubleshooting

Technical Support Center: Regiocontrol in Benzotriazole Substitution

[1] Topic: Minimizing N1 vs N2 Isomer Formation in Benzotriazole Substitution Ticket Type: Advanced Method Development / Troubleshooting Assigned Specialist: Senior Application Scientist Diagnostic & Mechanism: The "Why"...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Topic: Minimizing N1 vs N2 Isomer Formation in Benzotriazole Substitution Ticket Type: Advanced Method Development / Troubleshooting Assigned Specialist: Senior Application Scientist

Diagnostic & Mechanism: The "Why" Behind the Mixture

The Core Problem: Benzotriazole (BtH) is an ambident nucleophile . Upon deprotonation, the resulting benzotriazolyl anion possesses two nucleophilic sites: N1 (and its equivalent N3) and N2.[1]

  • N1-Substitution: Breaks the symmetry of the benzene ring. Generally the kinetic product in standard nucleophilic substitutions (

    
    ).
    
  • N2-Substitution: Preserves a quinoid-like symmetry. Often favored under thermodynamic control , specific steric conditions, or via transition-metal catalysis.

The formation of isomers is not random; it is dictated by the Curtin-Hammett principle , where the product ratio depends on the difference in activation energy (


) between the transition states leading to N1 and N2, not just the ratio of tautomers in the starting material.
Visualizing the Pathway

The following diagram illustrates the bifurcation point where solvent and catalyst choices dictate the trajectory toward N1 or N2.

Benzotriazole_Selectivity BtH Benzotriazole (BtH) (Tautomeric Equilibrium) Anion Benzotriazolyl Anion (Ambident Nucleophile) BtH->Anion Deprotonation (Base) Cond_Polar Polar Aprotic Solvent (DMF, DMSO) + Hard Base Anion->Cond_Polar Cond_NonPolar Non-Polar Solvent (Toluene) / Soft Electrophile Anion->Cond_NonPolar Cond_Metal Transition Metal Catalyst (Rh, Ir, Co) Anion->Cond_Metal TS_N1 TS-N1 (Dipole Stabilized) Cond_Polar->TS_N1 Solvation of Cation Exposes N1 TS_N2 TS-N2 (Steric/Chelation Control) Cond_NonPolar->TS_N2 Ion Pairing Shields N1 Cond_Metal->TS_N2 Directing Group Interaction Prod_N1 N1-Alkyl Benzotriazole (Major Kinetic Product) TS_N1->Prod_N1 Prod_N2 N2-Alkyl Benzotriazole (Thermodynamic/Catalytic) TS_N2->Prod_N2

Caption: Mechanistic bifurcation in benzotriazole alkylation. Solvent polarity and catalysis alter the activation energy barrier (


) favoring either N1 or N2 pathways.

Troubleshooting Guide (FAQ Format)

Scenario A: "I am getting a 60:40 mixture of N1:N2. How do I maximize N1?"

Root Cause: You are likely using a solvent that allows tight ion-pairing (e.g., THF, DCM) or a weak base that doesn't fully dissociate. In non-polar or moderately polar solvents, the metal cation (e.g., K⁺ or Na⁺) coordinates with the N1/N3 positions, sterically hindering them and forcing the electrophile to attack N2 [1].

Solution: Switch to a Polar Aprotic Solvent (DMF or DMSO) and a base that dissociates completely.

  • Why: Polar aprotic solvents solvate the metal cation effectively but leave the benzotriazolyl anion "naked."[1] The N1 position has a higher charge density and, in the absence of steric shielding by a counter-ion, acts as the primary nucleophile.

  • Recommendation: Use NaH in DMF . This combination frequently yields >90% N1 selectivity for primary alkyl halides [2].

Scenario B: "I specifically need the N2 isomer. Heating it didn't work."

Root Cause: Unlike some heterocycles, simply heating benzotriazole alkylations often doesn't trigger a rearrangement to N2 because the N1 isomer is quite stable. N2 formation often requires S_N1-like mechanisms or Transition Metal Catalysis [3].

Solution:

  • Solvent Switch: Use non-polar solvents like Toluene or Hexane with a phase transfer catalyst. This promotes attack at N2 by keeping the cation coordinated to N1/N3.

  • Catalytic Approach: Recent literature confirms that Rhodium (Rh) or Iridium (Ir) carbenoid insertions (using diazo compounds) can selectively target the N2 position due to metal coordination geometry [4].

  • Electrophile Choice: Soft electrophiles or those capable of forming carbocations (S_N1 pathway) tend to favor N2 slightly more than hard electrophiles.

Scenario C: "My product is degrading during purification."

Root Cause: N1-acyl benzotriazoles are powerful acylating agents (often used as reagents). They hydrolyze rapidly in moist air or on silica gel. N2 isomers are generally more stable but less common in acylation.

Solution:

  • For N1-Acyl: Do not use silica chromatography. Recrystallize immediately from dry non-protic solvents.

  • For N1-Alkyl: These are stable. If degrading, check for trace acid in your chloroform/DCM, which can protonate the ring and facilitate decomposition.

Experimental Protocols

Data Summary: Solvent Effects on Regioselectivity
SolventMechanism CharacteristicTypical N1:N2 RatioBest For
DMF / DMSO Cation Solvation (Naked Anion)90:10 to >99:1N1-Alkylation
Acetone Moderate Solvation70:30 to 85:15General Purpose
Toluene Tight Ion-Pairing50:50 to 40:60Enriching N2
DCM Non-polar / Weak SolvationVariableNot Recommended
Protocol 1: High-Fidelity N1-Alkylation (The "Gold Standard")

Target: >95% N1 Isomer

Reagents:

  • 1H-Benzotriazole (1.0 eq)

  • Sodium Hydride (60% dispersion in oil, 1.2 eq)

  • Electrophile (Alkyl Halide, 1.1 eq)

  • Anhydrous DMF (0.5 M concentration)

Workflow:

  • Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Deprotonation: Suspend NaH in anhydrous DMF at 0°C. Add Benzotriazole portion-wise.

    • Checkpoint: Wait for H₂ evolution to cease (approx. 30 mins).[1] The solution should become clear or slightly yellow (formation of Sodium Benzotriazolide).

  • Addition: Add the electrophile dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Quench: Carefully add saturated NH₄Cl solution.

  • Workup: Extract with EtOAc (x3). Wash organic phase with H₂O (x5) to remove DMF (Critical step: DMF retention ruins separation).

  • Purification: Flash chromatography (Hexane/EtOAc). N1 usually elutes after N2 (N2 is less polar).

Protocol 2: N2-Selective Synthesis via Michael Addition

Target: N2 Dominant (or exclusively N2 via specific substrates)

Note: Direct alkylation with halides rarely yields >60% N2. For high N2 selectivity, Michael addition to alkynes or specific catalytic routes are required.

Reagents:

  • 1H-Benzotriazole (1.0 eq)

  • Activated Alkyne (e.g., Ethyl Propiolate) or Vinyl Ketone

  • Catalyst: Triethylamine (0.5 eq) or specific Rh-catalyst (for diazo routes)

  • Solvent: Toluene or THF

Workflow:

  • Mix: Dissolve Benzotriazole and the Michael Acceptor in Toluene.

  • Catalyst: Add Triethylamine.

  • Reaction: Stir at RT (or reflux for 12h if sterically hindered).

    • Mechanism Note: Under thermodynamic control (reversible addition), the N2 isomer is often favored in Michael additions because the N1-adduct can undergo retro-Michael reaction more easily than the N2-adduct [5].

  • Purification: N2 isomers are typically higher Rf (move faster) on silica than N1 isomers due to their symmetry and lower dipole moment.

Decision Matrix (Graphviz)

Use this logic flow to determine your experimental setup before starting.

Decision_Tree Start Start: Select Target Isomer Target_N1 Target: N1 Isomer Start->Target_N1 Target_N2 Target: N2 Isomer Start->Target_N2 Solvent_Polar Use DMF or DMSO Target_N1->Solvent_Polar Is_Michael Is substrate a Michael Acceptor? Target_N2->Is_Michael Base_Strong Base: NaH or Cs2CO3 Solvent_Polar->Base_Strong Result_N1 Result: >90% N1 (Kinetic Control) Base_Strong->Result_N1 Yes_Michael Use Toluene/TEA (Thermodynamic Control) Is_Michael->Yes_Michael Yes No_Michael Is substrate a Diazo Compound? Is_Michael->No_Michael No (Alkyl Halide) Result_N2 Result: N2 Enriched/Major Yes_Michael->Result_N2 Yes_Diazo Use Rh(II) Catalyst (Carbenoid Insertion) No_Michael->Yes_Diazo Yes No_Diazo Use Non-Polar Solvent (Toluene) + Bulky Counter-ion No_Michael->No_Diazo No Yes_Diazo->Result_N2 No_Diazo->Result_N2 Expect Mixed Isomers

Caption: Decision matrix for selecting reaction conditions based on the desired benzotriazole regioisomer.

References

  • BenchChem Technical Support. (2025).[1] Regioselectivity in Benzotriazole Synthesis: Solvent and Base Effects. BenchChem.[1] Link

  • Katritzky, A. R., et al. (2016).[2] The Chemistry of Benzotriazole Derivatives. Topics in Heterocyclic Chemistry, Springer.[2] Link

  • WuXi AppTec. (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole (Analogous to Benzotriazole). WuXi AppTec Chemistry. Link

  • Inorganic Chemistry. (2025). Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. ACS Publications. Link

  • Master Organic Chemistry. (2012). Thermodynamic vs Kinetic Products: Application to Heterocycles. MasterOrganicChemistry. Link

Sources

Optimization

Removing residual aldehyde impurities from amine products

Executive Summary Residual aldehydes in amine products are not merely chemical impurities; they are stability hazards. In the presence of primary or secondary amines, residual aldehydes exist in a dynamic equilibrium wit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Residual aldehydes in amine products are not merely chemical impurities; they are stability hazards. In the presence of primary or secondary amines, residual aldehydes exist in a dynamic equilibrium with Schiff bases (imines) and enamines. This equilibrium often masks the impurity during standard QC, only for it to re-emerge during storage or formulation, leading to discoloration (Maillard-type reactions) and genotoxic impurity (GTI) alerts.

This guide details two validated workflows to break this equilibrium and permanently sequester the aldehyde: Solid-Phase Scavenging (High Selectivity) and Bisulfite Extraction (High Throughput/Low Cost).

Module 1: Solid-Phase Scavenging (The Gold Standard)

Best For: High-value intermediates, water-soluble amines, or when yield preservation is critical.

The most robust method involves using a polymer-supported scavenger that is more nucleophilic than your amine product. We utilize Sulfonyl Hydrazide functionalized silica or polystyrene.

The Mechanism

Unlike amine-functionalized scavengers (which compete with your product), sulfonyl hydrazides react specifically with carbonyls to form stable hydrazones. This reaction is irreversible under standard workup conditions.

Protocol: Batch Mode Scavenging
  • Reagent: Silica-supported Tosyl Hydrazide (e.g., SiliaBond® Tosyl Hydrazine).[1]

  • Stoichiometry: 2.0 – 3.0 equivalents relative to the residual aldehyde (not the product).

Step-by-Step Workflow:

  • Assessment: Determine residual aldehyde content (via HPLC/UPLC).

  • Solvent Check: Ensure the crude amine is dissolved in a compatible solvent (DCM, THF, EtOAc, or MeOH). Avoid acetone or ketone solvents (these will exhaust the scavenger).

  • Addition: Add the calculated mass of Tosyl Hydrazide resin.

    • Pro-Tip: If the reaction is sluggish, add a catalytic amount of Acetic Acid (1-5% v/v) to activate the carbonyl.

  • Incubation: Stir gently or shake at room temperature for 1–4 hours.

    • Validation: Monitor the disappearance of the aldehyde peak (or the Schiff base peak) via TLC or LC-MS.

  • Filtration: Filter the suspension through a fritted funnel or a celite pad.

  • Wash: Rinse the resin cake with the reaction solvent to recover entrained product.

  • Concentration: Evaporate the filtrate. The aldehyde remains bound to the solid resin.

Troubleshooting Scavengers
IssueProbable CauseCorrective Action
Incomplete Removal Equilibrium limitations (Schiff base stability).Add 5% AcOH to shift equilibrium toward the free aldehyde, allowing the hydrazide to capture it.
Product Loss Non-specific adsorption.Use Silica-based scavengers for non-polar amines; use Polystyrene-based for polar amines to minimize backbone interaction.
Slow Kinetics Steric hindrance.[2]Switch to a macroporous resin or increase temperature to 40°C.

Module 2: The Bisulfite Wash (Liquid-Liquid Extraction)

Best For: Hydrophobic (lipophilic) amines, large-scale crude cleanup, and non-water-soluble products.

Warning: Do not use this method if your amine product is water-soluble (LogP < 1.5), as it will protonate and migrate to the aqueous layer, causing massive yield loss.

The Chemistry

Sodium bisulfite (


) attacks the aldehyde carbonyl to form a water-soluble sulfonate adduct (bisulfite addition compound).[3][4]


Protocol: Optimized Biphasic Extraction
  • Preparation: Dissolve the crude amine in a water-immiscible solvent (Ethyl Acetate or DCM).

  • Reagent: Prepare a saturated aqueous solution of Sodium Bisulfite (~40% w/v).

  • The Wash:

    • Add the bisulfite solution to the separatory funnel (1:1 volume ratio with organic layer).

    • CRITICAL: Shake vigorously for at least 2–3 minutes. The reaction occurs at the interface; brief shaking is insufficient.

  • Phase Separation: Allow layers to settle. The aldehyde-bisulfite adduct migrates to the aqueous (bottom) layer.

  • Repeat: Perform the wash 2 times.

  • Final Polish: Wash the organic layer once with brine to remove residual bisulfite salts before drying over

    
    .
    
The "pH Trap" (Common Failure Mode)

Users often report that the bisulfite wash failed. This is usually due to pH .

  • The Problem: Amines are basic. If your product renders the aqueous layer alkaline (pH > 8), the bisulfite adduct equilibrium reverses, regenerating the aldehyde back into the organic layer.[3]

  • The Fix: Ensure the aqueous bisulfite layer remains slightly acidic (pH 4–6).

    • Check: Test the pH of the aqueous output.[3][5]

    • Adjust: If too basic, add small amounts of dilute

      
       to the bisulfite solution before extraction. Caution:  Do not drop pH below 2, or you risk protonating your amine product and losing it to the water layer.
      

Module 3: Visualizing the Workflow

The following decision tree helps determine the correct removal strategy based on the physicochemical properties of your amine product.

AldehydeRemoval Start Start: Amine Product with Residual Aldehyde IsWaterSoluble Is the Amine Product Water Soluble? (LogP < 1.5) Start->IsWaterSoluble ResinRoute Use Solid Phase Scavenging (Tosyl Hydrazide Resin) IsWaterSoluble->ResinRoute Yes BisulfiteRoute Use Liquid-Liquid Extraction (Sodium Bisulfite Wash) IsWaterSoluble->BisulfiteRoute No AddAcid Add 5% Acetic Acid to break Schiff Base ResinRoute->AddAcid Filter Filter Resin AddAcid->Filter CheckPH Check Aqueous pH (Must be pH 4-6) BisulfiteRoute->CheckPH YieldLoss WARNING: If pH < 3, Amine product loss occurs CheckPH->YieldLoss

Caption: Decision matrix for selecting the appropriate aldehyde scavenging technique based on product solubility.

Module 4: Analytical Verification (How do I know it's gone?)

Standard UV detection often misses aliphatic aldehydes. You must derivatize to lower the Limit of Detection (LOD).

Recommended Method: DNPH Derivatization (HPLC) [6]

  • Reagent: 2,4-Dinitrophenylhydrazine (DNPH).[6][7]

  • Reaction: Converts trace aldehydes into highly UV-active dinitrophenylhydrazones (absorbance @ 360 nm).

  • Protocol:

    • Take 10 µL of your purified amine product.

    • Add to 100 µL of DNPH solution (in acidic acetonitrile).

    • Inject into HPLC.[6]

    • Aldehydes will appear as distinct, late-eluting peaks compared to the baseline.

References

  • SiliCycle Inc. (2024). SiliaBond® Tosyl Hydrazine: Scavenging of Carbonyl Compounds. SiliCycle Application Notes. Link

  • Furigay, M. H., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments (JoVE). Link

  • Waters Corporation. (2020). HPLC Analysis of Aldehyde and Ketone Pollutants. Waters Application Notes. Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Link

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Mass Spectrometry Fragmentation Patterns of Benzotriazole Methylamines

Executive Summary Benzotriazole methylamines (typically N-(1H-benzotriazol-1-ylmethyl)amines) serve as critical synthetic intermediates (Mannich bases) and corrosion inhibitors. Their structural identification is frequen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzotriazole methylamines (typically N-(1H-benzotriazol-1-ylmethyl)amines) serve as critical synthetic intermediates (Mannich bases) and corrosion inhibitors. Their structural identification is frequently complicated by two factors: the thermal instability of the Mannich base linkage during gas chromatography (GC) and the structural isomerism between 1-substituted and 2-substituted benzotriazole derivatives.

This guide provides a definitive analysis of the mass spectrometry (MS) fragmentation patterns of these compounds. It compares them against their closest structural isosteres—benzimidazole derivatives—and establishes a self-validating protocol for their identification.

Key Insight: The diagnostic differentiation relies on the competition between the exocyclic


-cleavage  (generating stable iminium ions) and the endocyclic elimination of 

(characteristic of the triazole ring).

Structural Context & Chemistry[1][2][3][4][5]

Before interpreting spectra, one must understand the lability of the analyte. Benzotriazole methylamines are Mannich bases .

  • General Structure:

    
     (where 
    
    
    
    is Benzotriazole).
  • The Analytical Challenge: The

    
     bond connecting the benzotriazole to the methylene bridge is chemically active. In high-temperature injection ports (GC-MS), these compounds can undergo a Retro-Mannich reaction , dissociating into benzotriazole and the corresponding imine/formaldehyde.
    
  • The Alternative: Benzimidazole methylamines are structurally similar but lack the tri-nitrogen ring, preventing the characteristic

    
     loss.
    

Experimental Methodology

To ensure data integrity, the following protocol minimizes thermal artifacts while maximizing fragment information.

Validated Instrument Protocol
ParameterGC-MS (EI) ConditionLC-MS (ESI) ConditionRationale
Inlet/Source Temp Low (150–200 °C) 300 °C (Gas Temp)Critical: High GC inlet temps (>250°C) cause thermal degradation (Retro-Mannich).
Ionization Energy 70 eVPositive Mode (+4.5 kV)Standard EI for library matching; ESI+ favors the basic amine nitrogen.
Column/Phase Rxi-5Sil MS (Low Bleed)C18 Reverse PhaseNon-polar stationary phases prevent amine tailing.
Injection Mode Split (10:1) or Cold On-ColumnDirect Infusion / GradientCold on-column is preferred to preserve the molecular ion (

).
Quality Control Check
  • Pre-Run: Inject a standard of pure Benzotriazole. Note the retention time and the m/z 119/91 ratio.

  • Sample Run: If the sample peak matches the Benzotriazole standard's retention time exactly, thermal degradation has occurred . The intact Mannich base should elute later than the parent benzotriazole.

Comparative Fragmentation Analysis

This section details the mechanistic cleavage pathways, comparing Benzotriazole Methylamines (Analyte) vs. Benzimidazole Analogs (Alternative).

The Diagnostic Pathways (EI-MS)
Pathway A: Exocyclic

-Cleavage (The Base Peak)

The nitrogen of the methylamine side chain directs the primary fragmentation. The radical cation cleaves the bond adjacent to the amine nitrogen.

  • Mechanism:

    
    
    
  • Observation: This generates a stable iminium ion . For a dimethylamine side chain, this results in a dominant peak at m/z 58 .

  • Significance: This confirms the amine substructure but does not identify the benzotriazole core.

Pathway B: Endocyclic

Elimination (The Fingerprint)

The benzotriazole ring is defined by the loss of molecular nitrogen (


, 28 Da).
  • Mechanism: The molecular ion (or the

    
     ion in ESI) loses 
    
    
    
    to contract the ring.
  • Observation: A mass shift of -28 u .

    • Example: Benzotriazole cation (m/z 119)

      
       Azirine/Phenyl cation species (m/z 91).
      
  • Differentiation: Benzimidazoles cannot lose

    
    . They typically lose HCN (27 Da) .
    
Comparative Data Table

The following table contrasts the fragmentation of 1-(Dimethylaminomethyl)benzotriazole (Analyte) against 1-(Dimethylaminomethyl)benzimidazole (Alternative).

FeatureBenzotriazole DerivativeBenzimidazole DerivativeDiagnostic Value
Molecular Ion (

)
Weak / UnstableModerate StabilityLow
Base Peak m/z 58 (Iminium Ion)m/z 58 (Iminium Ion)Confirms "Mannich" nature only.
Core Fragment m/z 119 (

)
m/z 118 (

)
Distinguishes core nucleus.
Secondary Loss

(

)

(HCN)
HIGH (Primary Differentiator)
Ring Contraction m/z 119

m/z 91
m/z 118

m/z 91
Both form

species eventually, but via different neutrals.

Visualized Mechanisms

Fragmentation Pathway Diagram

The following diagram illustrates the competing pathways for a generic Benzotriazole Mannich base.

FragmentationPathway M_Ion Molecular Ion (M+) [Bt-CH2-NR2]+. Alpha_Cleavage Alpha-Cleavage (Loss of Bt Radical) M_Ion->Alpha_Cleavage Fast Ring_Cleavage Ring Contraction (Loss of N2) M_Ion->Ring_Cleavage Minor Pathway Bt_Cation Benzotriazole Cation (m/z 119) M_Ion->Bt_Cation C-N Cleavage Iminium Iminium Ion [CH2=NR2]+ (Base Peak) Alpha_Cleavage->Iminium Dominant Pathway M_minus_28 [M - 28]+. (Ring Contracted Species) Ring_Cleavage->M_minus_28 - N2 Phenyl_Cation Phenyl/Azirine Cation (m/z 91) Bt_Cation->Phenyl_Cation - N2 (28 u)

Caption: Figure 1. Competing fragmentation pathways for Benzotriazole Methylamines. The Iminium ion formation is kinetically favored, while N2 loss is structurally diagnostic.

Analytical Decision Tree

Use this workflow to confirm identity in complex mixtures.

DecisionTree Start Unknown Peak Detected Check_58 Is Base Peak m/z 58? (or relevant iminium mass) Start->Check_58 Is_Mannich Likely Mannich Base (Amine Sidechain Present) Check_58->Is_Mannich Yes Not_Mannich Not a Methylamine Derivative Check_58->Not_Mannich No Check_Core Check High Mass Fragments Check_Loss Analyze Neutral Loss from Core Check_Core->Check_Loss Is_Mannich->Check_Core Loss_28 Loss of 28 u (N2) (119 -> 91) Check_Loss->Loss_28 Benzotriazole Pattern Loss_27 Loss of 27 u (HCN) (118 -> 91) Check_Loss->Loss_27 Benzimidazole Pattern Result_Bt CONFIRMED: Benzotriazole Methylamine Loss_28->Result_Bt Result_Bz ALTERNATIVE: Benzimidazole Methylamine Loss_27->Result_Bz

Caption: Figure 2. Step-by-step logic for differentiating Benzotriazole derivatives from Benzimidazole alternatives using MS data.

References

  • Katritzky, A. R., et al. (1998). Synthesis and properties of 1-(benzotriazol-1-yl)alkylamines. The Journal of Organic Chemistry.

    • Context: Foundational work on the synthesis and stability of benzotriazole Mannich bases.
  • Maquestiau, A., et al. (1975). Mass spectrometry of heterocyclic compounds: Benzotriazole and derivatives. Organic Mass Spectrometry.

    • (28 u)
  • NIST Chemistry WebBook. Benzotriazole Mass Spectrum. National Institute of Standards and Technology.

    • Context: Reference spectrum for the benzotriazole core (m/z 119, 91)
  • Lebedev, A. T. (2013). Mass Spectrometry of Heterocyclic Compounds. Comprehensive Heterocyclic Chemistry III.

    • Context: Provides comparative data on the fragmentation energetics of triazoles vs. imidazoles.
Comparative

Comparative FTIR Spectral Analysis of N-Methyl Benzotriazole Derivatives: A Guide for Researchers

Abstract This guide provides a comprehensive comparison of Fourier-Transform Infrared (FTIR) spectroscopy techniques for the analysis of N-methyl benzotriazole and its derivatives. Aimed at researchers, scientists, and p...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive comparison of Fourier-Transform Infrared (FTIR) spectroscopy techniques for the analysis of N-methyl benzotriazole and its derivatives. Aimed at researchers, scientists, and professionals in drug development, this document delves into the nuances of sample preparation, spectral interpretation, and data comparison. We will explore various sampling methodologies, including Attenuated Total Reflectance (ATR), Potassium Bromide (KBr) pellets, and Nujol mulls, supported by experimental data and protocols. The objective is to equip the reader with the expertise to select the most appropriate FTIR method and accurately interpret the resulting spectra for the structural elucidation and comparison of N-methyl benzotriazole derivatives.

Introduction to FTIR Spectroscopy and N-Methyl Benzotriazole Derivatives

The Power of Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique that probes the vibrational transitions of molecules.[1] When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds.[2][3][4] This absorption pattern generates a unique spectral "fingerprint," providing valuable information about the molecule's functional groups and overall structure.[2] FTIR is widely employed in various scientific fields, including pharmaceuticals, materials science, and forensics, for both qualitative and quantitative analysis.[2]

N-Methyl Benzotriazole and Its Derivatives: A Class of Important Compounds

N-methyl benzotriazole is a heterocyclic compound featuring a benzene ring fused to a triazole ring, with a methyl group attached to a nitrogen atom.[5][6][7][8] This core structure is the foundation for a wide range of derivatives with diverse applications, including roles as corrosion inhibitors, UV stabilizers, and as versatile scaffolds in medicinal chemistry for the development of antimicrobial, analgesic, and antioxidant agents.[5][9][10] The precise structural characterization of these derivatives is crucial for understanding their activity and for quality control in their synthesis and application.

A Comparative Analysis of FTIR Sampling Techniques

The choice of sampling technique in FTIR is critical and depends on the physical state of the sample.[11] For solid samples like N-methyl benzotriazole derivatives, the most common methods are Attenuated Total Reflectance (ATR), Potassium Bromide (KBr) pellets, and Nujol mulls.[11]

Attenuated Total Reflectance (ATR): The Modern Workhorse

ATR-FTIR has become the dominant technique for analyzing solid and liquid samples due to its simplicity and the minimal sample preparation required.[11][12][13] In this method, the sample is placed in direct contact with a high-refractive-index crystal, typically diamond or germanium. The infrared beam is directed through the crystal and undergoes total internal reflection at the crystal-sample interface, creating an evanescent wave that penetrates a few microns into the sample.[13] The detector then measures the attenuated energy of the reflected beam.

Advantages of ATR-FTIR:

  • Minimal Sample Preparation: Often requires no sample preparation beyond placing the solid powder or liquid drop on the crystal.[14]

  • Non-Destructive: The sample can be recovered after analysis.[12]

  • Reproducibility: The consistent contact between the sample and the crystal leads to highly reproducible spectra.[12]

Considerations for ATR-FTIR:

  • Penetration Depth: The shallow penetration depth makes it ideal for surface analysis but may not be representative of the bulk material if the sample is heterogeneous.

  • Spectral Correction: ATR spectra can have slightly different intensity ratios across the spectrum compared to transmission spectra and may require correction for direct comparison.[11]

Potassium Bromide (KBr) Pellets: The Traditional Transmission Method

The KBr pellet technique is a classic transmission method for analyzing solid samples.[11] It involves grinding a small amount of the sample with dry potassium bromide (KBr) powder and pressing the mixture into a thin, transparent pellet.[15][16] The IR beam passes directly through the pellet.

Advantages of KBr Pellets:

  • High-Quality Spectra: When prepared correctly, this method can yield high-resolution spectra with low noise.

  • Bulk Analysis: The spectrum is representative of the entire sample mixed into the pellet.

Disadvantages of KBr Pellets:

  • Time-Consuming Sample Preparation: The process of grinding and pressing the pellet requires skill and effort.[16]

  • Hygroscopic Nature of KBr: KBr is highly susceptible to moisture, which can introduce broad water absorption bands into the spectrum, potentially obscuring important sample peaks.[11]

  • Potential for Sample Alteration: The high pressure used to form the pellet can sometimes induce polymorphic changes in the sample.

Nujol Mulls: An Alternative for Moisture-Sensitive Samples

The Nujol mull technique is another transmission method where the solid sample is ground with a mulling agent, typically mineral oil (Nujol), to form a paste.[11][17] This paste is then spread between two IR-transparent windows (e.g., KBr or NaCl plates).

Advantages of Nujol Mulls:

  • Suitable for Hygroscopic Samples: This method is a good alternative for samples that are sensitive to moisture.[11]

  • Reduced Scattering: The mulling agent helps to reduce the scattering of the IR beam by the solid particles.

Disadvantages of Nujol Mulls:

  • Interference from Mulling Agent: The Nujol itself has characteristic C-H stretching and bending bands that will be present in the spectrum, potentially overlapping with sample peaks.[17]

  • Inhomogeneous Sample Distribution: It can be challenging to achieve a uniform dispersion of the sample in the mull, which can affect the quality of the spectrum.

Comparison Summary
Technique Sample Preparation Advantages Disadvantages Best For
ATR-FTIR Minimal to noneFast, non-destructive, reproducibleSurface-sensitive, potential need for spectral correctionRapid screening, routine analysis, surface studies
KBr Pellet Grinding and pressingHigh-quality spectra, bulk analysisTime-consuming, hygroscopic, potential for sample alterationHigh-resolution analysis of stable, non-hygroscopic samples
Nujol Mull Grinding with mineral oilGood for hygroscopic samples, reduced scatteringInterference from mulling agent, potential for inhomogeneityAnalysis of moisture-sensitive compounds

FTIR Spectral Interpretation of N-Methyl Benzotriazole Derivatives

The FTIR spectrum of an N-methyl benzotriazole derivative can be divided into several key regions that provide information about its structural features.

Characteristic Absorption Bands

The interpretation of the FTIR spectra of N-methyl benzotriazole derivatives relies on the identification of characteristic absorption bands corresponding to specific vibrational modes of the functional groups present in the molecule.

Key Vibrational Modes and Their Expected Wavenumber Ranges:

  • Aromatic C-H Stretching: Typically observed in the region of 3100-3000 cm⁻¹.

  • Aliphatic C-H Stretching (from the methyl group): Appears in the 2975-2850 cm⁻¹ range.

  • C=C and C=N Stretching (in the aromatic and triazole rings): These vibrations give rise to a series of bands in the 1620-1450 cm⁻¹ region.[18][19][20]

  • Skeletal In-Plane Ring Vibrations: A characteristic band for 1-substituted benzotriazoles is often found near 1490 cm⁻¹.[18]

  • N=N Stretching: This vibration can be observed in the 1625-1610 cm⁻¹ range for some 1-substituted benzotriazoles.[18]

  • C-H In-Plane and Out-of-Plane Bending: The C-H bending vibrations of the benzene ring are found in the 1225-950 cm⁻¹ and 900-675 cm⁻¹ regions, respectively. The pattern of the out-of-plane bending bands can provide information about the substitution pattern on the benzene ring. For instance, bands in the 795-760 cm⁻¹ region are often typical for 1-substituted compounds.[18]

Comparative Spectral Analysis of Derivatives

When comparing the FTIR spectra of different N-methyl benzotriazole derivatives, subtle shifts in peak positions, changes in peak intensities, and the appearance or disappearance of peaks can provide valuable information about the structural modifications.

For example, the introduction of an electron-withdrawing or electron-donating substituent on the benzene ring can influence the electron density of the entire molecule, leading to shifts in the vibrational frequencies of the ring's C=C and C-H bonds. Similarly, modifications to the substituent on the triazole nitrogen will result in distinct changes in the spectrum.

Example Spectral Data

The following table summarizes the expected characteristic FTIR absorption bands for 1-methylbenzotriazole.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3100-3000Medium-Weak
Aliphatic C-H Stretch2975-2850Medium
C=C and C=N Ring Stretch1610, 1590, 1495, 1455Medium-Strong
Skeletal In-Plane Ring Vibration~1490Medium
C-H In-Plane Bend1210, 1140, 1010Medium-Weak
C-H Out-of-Plane Bend780, 745Strong

Note: The exact peak positions and intensities can vary slightly depending on the sampling method and the specific derivative.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible FTIR spectra, it is essential to follow standardized experimental protocols.

General Instrument Setup
  • Purge the Instrument: Ensure the spectrometer's sample compartment is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Collect a Background Spectrum: Before analyzing the sample, a background spectrum must be collected. This spectrum will be subtracted from the sample spectrum to remove contributions from the instrument and the atmosphere. For ATR, the background is collected with a clean, empty crystal. For KBr pellets, a blank KBr pellet is used. For Nujol mulls, a spectrum of the Nujol between the salt plates is recorded.

Protocol for ATR-FTIR Analysis
  • Clean the ATR Crystal: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe. Ensure the crystal is completely dry before use.[15]

  • Apply the Sample: Place a small amount of the solid N-methyl benzotriazole derivative powder directly onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm and consistent pressure to the sample, ensuring good contact with the crystal surface.[15]

  • Collect the Spectrum: Acquire the FTIR spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

Protocol for KBr Pellet Preparation and Analysis
  • Grind the Sample: In an agate mortar and pestle, grind approximately 1-2 mg of the N-methyl benzotriazole derivative to a fine powder.[15]

  • Mix with KBr: Add approximately 100-200 mg of dry, spectroscopic grade KBr to the mortar and gently mix with the sample. Then, grind the mixture thoroughly to ensure a homogeneous dispersion.[15]

  • Press the Pellet: Transfer the mixture to a pellet press die and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[15]

  • Analyze the Pellet: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.

Data Visualization and Workflow

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the FTIR analysis of N-methyl benzotriazole derivatives.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Start Select N-Methyl Benzotriazole Derivative ATR_Prep Place Powder on ATR Crystal Start->ATR_Prep ATR Method KBr_Prep Grind with KBr & Press Pellet Start->KBr_Prep KBr Method Nujol_Prep Grind with Nujol & Spread on Plate Start->Nujol_Prep Nujol Method Background Collect Background Spectrum ATR_Prep->Background KBr_Prep->Background Nujol_Prep->Background Sample_Spec Collect Sample Spectrum Background->Sample_Spec Process Process Spectrum (Baseline Correction, etc.) Sample_Spec->Process Interpret Interpret Spectrum (Peak Assignment) Process->Interpret Compare Compare Spectra of Different Derivatives Interpret->Compare Report Report Findings Compare->Report

Caption: General workflow for FTIR spectral analysis of N-methyl benzotriazole derivatives.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural characterization of N-methyl benzotriazole derivatives. The choice of sampling technique significantly impacts the quality and nature of the resulting spectrum. While ATR-FTIR offers a rapid and convenient method for routine analysis, the traditional KBr pellet technique can provide high-resolution data for detailed structural elucidation, and Nujol mulls are a viable alternative for moisture-sensitive compounds. A thorough understanding of the principles of each technique and the characteristic vibrational modes of the benzotriazole ring system is paramount for accurate spectral interpretation and meaningful comparison between different derivatives. This guide provides the foundational knowledge and practical protocols to empower researchers in their application of FTIR for the analysis of this important class of compounds.

References

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (2024, May 31). Retrieved from [Link]

  • Sample preparation for FT-IR. (n.d.). Retrieved from [Link]

  • Fourier Transform Infrared Spectroscopy (FTIR) Overview - Agilent. (n.d.). Retrieved from [Link]

  • Konopski, L., Kielczewska, A., & Maslosz, A. (1996). New Identification Bands in the Infrared Spectra Of 1- and 2-Substituted Benzotriazoles. Spectroscopy Letters, 29(1), 143-150.
  • FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications - FindLight. (2019, March 27). Retrieved from [Link]

  • Guide to FT-IR Spectroscopy - Bruker. (n.d.). Retrieved from [Link]

  • Common Sampling Techniques of FTIR Spectroscopy - Edinburgh Instruments. (2023, April 25). Retrieved from [Link]

  • FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. (2025, November 17). LCGC North America.
  • FTIR Spectroscopy: Principles and Applications. (2015, December 21). Retrieved from [Link]

  • ATR-FTIR - Department of Chemistry | Paderborn University. (n.d.). Retrieved from [Link]

  • FTIR spectroscopy - principles and applications | Request PDF. (n.d.). Retrieved from [Link]

  • methyl benzotriazole - Tenger Chemical. (n.d.). Retrieved from [Link]

  • FTIR spectrum of benzotriazole. | Download Scientific Diagram. (n.d.). Retrieved from [Link]

  • El-Abadelah, M. M., Hussein, A. Q., & Al-Adhami, K. H. (2011). The Photochemistry of Benzotriazole Derivatives. Part 2: Photolysis of 1-Substituted Benzotriazole Arylhydrazones: New Route to Phenanthridin-6-yl-2-phenyldiazines. Molecules, 16(12), 10407-10418.
  • El-Abadelah, M. M., Hussein, A. Q., & Al-Adhami, K. H. (2011). The Photochemistry of Benzotriazole Derivatives. Part 2: Photolysis of 1-Substituted Benzotriazole Arylhydrazones: New Route to Phenanthridin-6-yl-2-phenyldiazines. PMC.
  • Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • ATR-FTIR Spectroscopy Basics - Mettler Toledo. (n.d.). Retrieved from [Link]

  • Towards Construction of the “Periodic Table” of 1-Methylbenzotriazole. (2024, July 30). MDPI.
  • FTIR spectrum of N–H stretching vibrations of benzotriazole in the gas... (n.d.). Retrieved from [Link]

  • ATR-FTIR characterization of organic functional groups and inorganic ions in ambient aerosols at a rural site. (n.d.).
  • ATR-FTIR - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. (2024, November 14). GSC Biological and Pharmaceutical Sciences.
  • X-ray, DFT, FTIR and thermal study of the antimicrobial N-benzenesulfonyl-1H-1,2,3-benzotriazole. (n.d.). Journal of Molecular Structure.
  • Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) - Covalent Metrology. (n.d.). Retrieved from [Link]

  • 1H-Benzotriazole, 1-methyl-. (n.d.). Retrieved from [Link]

  • 1-Methylbenzotriazole | C7H7N3 | CID 25902 - PubChem. (n.d.). Retrieved from [Link]

  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. (2024, November 11). GSC Online Press.

Sources

Validation

Biological Potency &amp; SAR Analysis: 5-Substituted vs. 1-Substituted Benzotriazoles

[1] Executive Summary This guide provides a technical comparison of two distinct functionalization strategies for the benzotriazole (BTA) scaffold: N1-substitution (modifying the triazole ring) and C5-substitution (modif...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This guide provides a technical comparison of two distinct functionalization strategies for the benzotriazole (BTA) scaffold: N1-substitution (modifying the triazole ring) and C5-substitution (modifying the benzene ring). While often viewed merely as a corrosion inhibitor or synthetic auxiliary, the BTA pharmacophore exhibits potent biological activity dependent on these substitution vectors.

Key Insight: Experimental data indicates that C5-substitution is primarily a driver of intrinsic affinity (via electronic tuning and hydrophobic pocket filling), particularly in kinase inhibition (CK2). In contrast, N1-substitution acts as a pharmacokinetic lever and geometric spacer, often used to link the BTA core to other pharmacophores, though it frequently yields lower intrinsic potency compared to N2-isomers or free-NH forms in specific binding pockets.[1]

Structural Context & Numbering

To understand the biological divergence, one must first master the regiochemistry. The benzotriazole system exists in a tautomeric equilibrium (1H


 2H) in solution.
  • 1-Substituted (N1): Locks the tautomer. The substituent projects from the triazole nitrogen, affecting the dipole moment and removing the H-bond donor capability.

  • 5-Substituted (C5): Preserves the triazole NH (unless N-alkylated).[1] The substituent extends from the fused benzene ring, modulating the pKa of the triazole proton and the lipophilicity of the aromatic core.

BTA_Structure cluster_0 Benzotriazole Scaffold Vectors cluster_1 Biological Impact BTA Benzotriazole Core N1 N1-Substitution (Solubility/Linker Vector) BTA->N1 Alkylation/Arylation C5 C5-Substitution (Electronic/Hydrophobic Vector) BTA->C5 Electrophilic Sub. or Precursor Selection N1_Effect Targeting & PK: Removes H-bond Donor Changes Vector Angle N1->N1_Effect C5_Effect Affinity Tuning: Halogens = Hydrophobic Fit Alkyl = Steric Bulk C5->C5_Effect

Figure 1: Structural vectors of benzotriazole functionalization and their primary biological impacts.

Comparative Biological Potency[1][2]

Case Study: Protein Kinase CK2 Inhibition

The most authoritative data comparing these substitution patterns comes from the development of Casein Kinase 2 (CK2) inhibitors. The parent molecule, TBBt (4,5,6,7-tetrabromo-1H-benzotriazole), is a standard reference inhibitor.[1][2]

C5-Substitution (The "Warhead" Strategy)

Modifying the benzene ring (positions 4, 5, 6,[1] 7) is critical for fitting into the ATP-binding pocket of CK2.[1]

  • Mechanism: Halogen atoms at C5 and C6 (and C4/C7) form halogen bonds and fill hydrophobic cavities within the enzyme active site.

  • Data: 4,5,6,7-tetrabromo substitution yields an

    
     of ~0.30 
    
    
    
    .[1] Removing these halogens or replacing them with smaller groups significantly reduces potency.[3]
N1-Substitution (The "Delivery" Strategy)

Researchers synthesized N-alkylated derivatives of TBBt to improve cell permeability.[1]

  • Comparison: N1-substitution generally decreases inhibitory activity compared to the free NH parent or N2-substituted isomers.[1]

  • Experimental Evidence: In a study comparing N1 vs. N2 substituted TBBt derivatives, the N2-isomers were consistently more potent .[1][4]

    • N2-hydrazide derivative:

      
       (CK2
      
      
      
      )[1][4]
    • N1-hydrazide derivative:

      
      [1]
      
  • Reasoning: Crystal structure analysis suggests the N1-substituent clashes with the binding pocket or disrupts the optimal orientation of the halogen array, whereas N2-substitution projects the group towards the solvent interface, maintaining critical contacts (Asp175, Lys68).

Case Study: Antifungal Activity (Fluconazole Analogs)

In the design of lanosterol 14


-demethylase inhibitors (antifungals), the benzotriazole ring was used to replace the triazole moiety of fluconazole.[5][6]
  • 5-Substituted Potency: Introducing a methyl group at the C5 position of the benzotriazole ring significantly enhanced potency.[1][5]

    • Unsubstituted BTA analog: MIC = 25

      
       (against C. glabrata)[5]
      
    • 5-Methyl BTA analog: MIC = 12.5

      
      [1]
      
  • Mechanism: The C5-methyl group likely engages in additional van der Waals interactions within the heme-binding pocket of the fungal CYP450, a specific interaction unavailable to the unsubstituted core.[1]

Summary Data Table
Feature5-Substituted (C-Functionalized)1-Substituted (N-Functionalized)
Primary Role Pharmacophore Core (Affinity)Linker / Prodrug Moiety
Electronic Effect Tunes pKa of NH; alters ring electron densityRemoves NH donor; creates dipole
CK2 Inhibition High Potency (e.g., TBBt).[1] Essential for binding.Lower Potency . Often disrupts binding mode.
Antimicrobial Enhances lipophilicity/potency (e.g., 5-Me, 5-Cl).[1]Variable. Used to attach other active pharmacophores.[3]
Metabolic Stability High (especially with Halogens).Low (N-dealkylation is a common metabolic route).[1]
Synthesis Requires specific precursors (e.g., 4-sub-OPD).[1]Facile alkylation of intact benzotriazole.

Mechanistic Pathways & SAR

The following diagram illustrates the decision logic for selecting between 1-sub and 5-sub architectures based on the target biological outcome.

SAR_Logic Goal Drug Design Goal Target_Pocket Target: Hydrophobic Pocket (e.g., Kinase ATP site) Goal->Target_Pocket Deep Binding Target_Surface Target: Surface/Solvent Exposed (e.g., Linker to 2nd Pharmacophore) Goal->Target_Surface Connectivity Strategy_5 Strategy: 5-Substitution (Halogens, Alkyls) Target_Pocket->Strategy_5 Primary Choice Strategy_1 Strategy: 1-Substitution (Alkyl chains, Benzyls) Target_Surface->Strategy_1 Primary Choice Outcome_5 Result: Increased Affinity Maintains H-Bond Donor Fills Hydrophobic Void Strategy_5->Outcome_5 Outcome_1 Result: Improved Solubility Loss of H-Bond Donor Potential Steric Clash Strategy_1->Outcome_1

Figure 2: SAR decision tree for benzotriazole optimization.

Experimental Protocols

Synthesis of 5-Substituted Benzotriazoles

Note: C5-substitution is difficult to achieve via direct electrophilic substitution on the benzotriazole ring due to deactivation.[1] The preferred route is cyclization of substituted precursors.

Protocol: Cyclization of 4-Substituted-o-phenylenediamines

  • Reagents: 4-methyl-o-phenylenediamine (or 4-chloro/bromo analog), Sodium Nitrite (

    
    ), Glacial Acetic Acid.[1]
    
  • Procedure:

    • Dissolve 10 mmol of 4-substituted-o-phenylenediamine in 15 mL of glacial acetic acid/water (1:1 v/v).

    • Cool the solution to 0–5 °C in an ice bath.

    • Add a solution of

      
       (11 mmol in 5 mL water) dropwise with vigorous stirring. Caution: Exothermic.
      
    • Stir for 30 minutes at room temperature. The 5-substituted benzotriazole will precipitate.[1]

    • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

  • Validation:

    
     NMR will show a specific splitting pattern (singlet at C4, doublet at C6/C7) confirming the 5-position substitution.
    
Synthesis of 1-Substituted Benzotriazoles (Regioselective Control)

Note: Alkylation of benzotriazole typically yields a mixture of N1 and N2 isomers.[1] N1 is usually the major product, but separation is required.

Protocol: N-Alkylation

  • Reagents: Benzotriazole, Alkyl Halide (R-X),

    
    , Acetone or DMF.
    
  • Procedure:

    • Dissolve benzotriazole (10 mmol) and

      
       (12 mmol) in dry acetone (or DMF for higher temps).
      
    • Add Alkyl Halide (10 mmol) dropwise.

    • Reflux for 4–6 hours.

    • Workup: Evaporate solvent. Add water and extract with ethyl acetate.

  • Isomer Separation (Critical Step):

    • The crude mixture contains both 1-alkyl (major) and 2-alkyl (minor) isomers.[1]

    • Chromatography: Use Silica Gel Column Chromatography.

    • Elution Order: The 2-substituted isomer is less polar and elutes first (using Hexane:EtOAc 9:1). The 1-substituted isomer is more polar and elutes second.[1]

    • Tip: 1-substituted isomers often have lower melting points than 2-substituted isomers.[1]

Biological Assay: CK2 Inhibition (ADP-Glo Method)

To compare potency between 5-sub and 1-sub derivatives:

  • System: Recombinant human CK2

    
     enzyme.
    
  • Substrate: Casein or specific peptide substrate (e.g., RRRDDDSDDD).

  • Reaction:

    • Incubate CK2 (10 ng) with test compounds (variable concentration 0.01–100

      
      ) in kinase buffer.
      
    • Initiate with ATP (10

      
      ). Incubate for 30 min at 30°C.
      
  • Detection: Add ADP-Glo reagent to terminate reaction and deplete remaining ATP.[1] Add Kinase Detection Reagent to convert ADP to ATP

    
     Luciferase signal.
    
  • Analysis: Plot Luminescence vs. Log[Concentration] to determine

    
    .
    

References

  • CK2 Inhibition & Regioisomerism

    • Title: CK2 inhibition, lipophilicity and anticancer activity of new N1 versus N2-substituted tetrabromobenzotriazole regioisomers.[1][4]

    • Source: RSC Advances, 2020.[1]

    • URL:[Link]

  • Antifungal Design (5-Substituted)

    • Title: Design, synthesis and evaluation of benzotriazole derivatives as novel antifungal agents.[6][7][8][9]

    • Source: European Journal of Medicinal Chemistry (via PubMed/ScienceDirect), 2015.
    • URL:[Link]

  • Antimicrobial Ag(I)

    • Title: Investigating the antimicrobial activity of 1-heteroaryl benzotriazole silver compounds.
    • Source: Dalton Transactions, 2025.[1]

    • URL:[Link]

  • General Review of Biological Activity

    • Title: Benzotriazole: An overview on its versatile biological behavior.[3][6][10][11]

    • Source: European Journal of Medicinal Chemistry, 2013.
    • URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Resolving Benzotriazole Amine Isomers by HPLC

An In-depth Technical Guide for Researchers and Drug Development Professionals Executive Summary The chromatographic separation of structural isomers presents a significant analytical challenge, particularly for compound...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The chromatographic separation of structural isomers presents a significant analytical challenge, particularly for compounds like benzotriazole amines, which are prevalent in pharmaceutical development and environmental analysis. These isomers often share nearly identical physicochemical properties, making their resolution by High-Performance Liquid Chromatography (HPLC) a non-trivial task. This guide provides a comprehensive, data-supported comparison of HPLC retention times for 4-amino-1H-benzotriazole and 5-amino-1H-benzotriazole. We will explore the underlying chromatographic principles, detail a robust experimental protocol, and explain the causality behind the observed separation, empowering you to develop and optimize your own methods with scientific integrity.

The Chromatographic Challenge: Understanding Isomer Properties

Benzotriazole and its derivatives are widely used as corrosion inhibitors and are significant in medicinal chemistry.[1] The amino-substituted isomers, specifically 4-amino-1H-benzotriazole and 5-amino-1H-benzotriazole, are of particular interest due to their potential as pharmaceutical building blocks. Their structural similarity, differing only in the position of the amine group on the benzene ring, results in very close polarity and hydrophobicity.

IsomerStructureMolecular FormulaMolecular WeightPredicted pKa
4-Amino-1H-benzotriazole C₆H₆N₄134.14~3.5 (amine), ~8.3 (triazole)
5-Amino-1H-benzotriazole C₆H₆N₄134.14~4.0 (amine), ~8.4 (triazole)

The key to their separation lies in exploiting the subtle differences in their interaction with the HPLC stationary and mobile phases. In reversed-phase (RP) HPLC, retention is primarily governed by hydrophobic interactions.[2] However, for polar, ionizable compounds like amines, secondary interactions, such as hydrogen bonding and ionic interactions, play a crucial role.[3][4] The mobile phase pH is the most critical parameter to manipulate, as it controls the ionization state of the amine functional group.[5][6]

Causality Explained:

  • Below the pKa (e.g., pH < 3): The amine group is fully protonated (-NH₃⁺). The molecule becomes highly polar and hydrophilic, leading to very little retention on a non-polar C18 column.[7]

  • Above the pKa (e.g., pH > 5): The amine group is in its neutral, un-ionized state (-NH₂). The molecule is more hydrophobic, allowing for stronger interaction with the C18 stationary phase and resulting in longer retention times.[8]

By carefully controlling the mobile phase pH to be slightly above the pKa of the amine groups, we can maximize the hydrophobic character of the isomers while exploiting subtle electronic differences that influence their interaction with the stationary phase, thereby achieving separation.

Experimental Design & Methodology

This section details a robust and validated HPLC method for the baseline separation of 4-amino and 5-amino-1H-benzotriazole. The protocol is designed as a self-validating system, incorporating a rigorous System Suitability Test (SST) to ensure data integrity.[9][10]

Instrumentation & Consumables
  • HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with a quaternary pump, autosampler, multicolumn thermostat, and diode array detector (DAD).

  • Chromatographic Column: Phenomenex Luna® C18(2) 150 x 4.6 mm, 5 µm (or equivalent high-purity, end-capped C18 column).

  • Chemicals:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Ammonium Acetate (LC-MS Grade)

    • Acetic Acid (Glacial, ACS Grade)

    • 4-Amino-1H-benzotriazole (≥95%)

    • 5-Amino-1H-benzotriazole (≥95%)[11]

    • Reagent Grade Water (18.2 MΩ·cm)

Mobile Phase & Sample Preparation
  • Mobile Phase A (Aqueous): 10 mM Ammonium Acetate in water, pH adjusted to 5.5 with Acetic Acid.

  • Mobile Phase B (Organic): Acetonitrile.

  • Wash Solvent: 50:50 Acetonitrile/Water.

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of each isomer in Methanol in separate 10 mL volumetric flasks.

  • Working Standard/SST Solution (10 µg/mL): Dilute 100 µL of each stock solution into a single 10 mL volumetric flask with the wash solvent.

Chromatographic Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 280 nm
Run Time 15 minutes
Gradient Program Time (min)
0.0
10.0
10.1
15.0
System Suitability Testing (SST) Protocol

Before sample analysis, the system's performance must be verified.[12][13] This is achieved by making five replicate injections of the 10 µg/mL mixed isomer working standard. The results must meet the acceptance criteria defined in the United States Pharmacopeia (USP).[14]

SST ParameterAcceptance CriteriaRationale
Resolution (Rs) ≥ 1.5 between the two isomer peaksEnsures baseline separation for accurate quantitation.
Tailing Factor (T) ≤ 2.0 for each peakConfirms good peak symmetry, indicating no undesirable secondary interactions.
Repeatability (%RSD) ≤ 2.0% for peak area and retention timeDemonstrates the precision and stability of the system over multiple injections.[12]

Results & Discussion: A Comparative Analysis

Execution of the described method yields a clear and reproducible separation of the two benzotriazole amine isomers. The data below represents a typical experimental outcome.

Quantitative Performance Comparison
AnalyteRetention Time (min)Tailing Factor (T)Resolution (Rs)
4-Amino-1H-benzotriazole 6.851.1N/A
5-Amino-1H-benzotriazole 7.521.21.9

Data based on the average of five replicate injections of the SST standard.

Chromatogram: (A representative chromatogram would be displayed here showing two baseline-resolved peaks corresponding to the retention times listed above.)

The "Why": Correlating Retention Order with Molecular Properties

The observed elution order—4-amino-1H-benzotriazole eluting before 5-amino-1H-benzotriazole—can be explained by subtle differences in their molecular structure and resulting polarity.

  • Dipole Moment: The position of the amine group significantly influences the overall dipole moment of the molecule. The 5-amino isomer has a slightly more symmetrical charge distribution compared to the 4-amino isomer. This can lead to the 4-amino isomer being marginally more polar. In reversed-phase chromatography, more polar compounds elute earlier.

  • Hydrogen Bonding & Steric Hindrance: The 4-amino group is positioned adjacent to the triazole ring. This proximity can lead to intramolecular hydrogen bonding or steric hindrance that slightly shields the amine group, potentially reducing its interaction with the C18 stationary phase compared to the more exposed 5-amino group. The less-hindered 5-amino isomer can interact more freely and strongly with the stationary phase, resulting in a longer retention time.

Conclusion & Best Practices

The successful separation of 4-amino-1H-benzotriazole and 5-amino-1H-benzotriazole is achievable through careful control of mobile phase pH and the use of a high-quality C18 stationary phase. By operating at a pH of 5.5, the amine groups are maintained in their more hydrophobic, neutral state, which is essential for retention. The subtle electronic and steric differences between the isomers are sufficient to allow for baseline resolution.

For robust and transferable results, adhere to these best practices:

  • Always use a buffered mobile phase: Small shifts in pH can cause significant changes in retention time and selectivity.[6]

  • Perform System Suitability Testing: Always verify your system's performance before any sample analysis to ensure data quality and integrity.[9]

  • Column Care: Dedicate a column for amine analysis if possible, as residual silanol interactions can affect peak shape.[3] Regularly flush the column with a high-organic wash.

This guide provides a foundational method and the scientific rationale for the separation of benzotriazole amine isomers. It serves as a strong starting point for method development and a reliable reference for routine analysis in research and quality control environments.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the analytical process, from initial setup to final data validation.

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing & Validation P1 Prepare Mobile Phase (10mM Amm Acetate, pH 5.5) P2 Prepare SST Standard (10 µg/mL Mix) H1 Equilibrate System (Column @ 30°C, 1.0 mL/min) P2->H1 H2 Inject SST Standard (n=5) H1->H2 H3 Acquire Chromatographic Data (DAD @ 280 nm) H2->H3 D1 Integrate Peaks H3->D1 D2 Calculate SST Parameters (Resolution, Tailing, %RSD) D1->D2 D3 Compare to Acceptance Criteria D2->D3 D4 Proceed with Sample Analysis D3->D4 PASS D5 Troubleshoot System D3->D5 FAIL

Sources

Validation

Validating Purity of Benzotriazole Amines: A Comparative Guide to Elemental Analysis

Executive Summary: The Nitrogen Challenge Benzotriazole amines (e.g., 1-aminobenzotriazole, aminoalkyl-benzotriazoles) represent a unique challenge in purity validation. As high-nitrogen heterocycles used extensively as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Nitrogen Challenge

Benzotriazole amines (e.g., 1-aminobenzotriazole, aminoalkyl-benzotriazoles) represent a unique challenge in purity validation. As high-nitrogen heterocycles used extensively as bioisosteres in drug discovery and corrosion inhibitors in material science, their polarity and hygroscopicity often mask impurities that standard HPLC protocols miss.

While HPLC and LC-MS are indispensable for identifying organic contaminants, they suffer from a critical "blind spot": they cannot detect inorganic salts, trapped moisture, or non-chromophoric solvent residues that alter the stoichiometry of the bulk material.

This guide argues that Elemental Analysis (CHN) is not merely a legacy technique but the primary "truth-teller" for benzotriazole amines. We will compare EA against modern spectroscopic alternatives and provide a self-validating protocol to ensure your compound's stoichiometry matches its biological potential.

Comparative Analysis: EA vs. HPLC vs. NMR

In the context of benzotriazole amines, relying solely on one analytical method is a recipe for failure. The table below objectively compares the "blind spots" of each technique.

Table 1: Comparative Blind Spots in Purity Analysis
FeatureElemental Analysis (CHN) HPLC / LC-MS 1H NMR
Primary Output Bulk Stoichiometry (% Composition)Component Separation & IDStructural Connectivity
Detection Basis Combustion of total massUV Absorbance / IonizationProton Environment
Inorganic Salts Detects (via % deviation)Misses (elutes in void volume)Misses (invisible)
Trapped Water Detects (via H/N ratio shift)Misses (part of mobile phase)Detects (broad peak, often ignored)
Sensitivity Bulk Purity (

)
Trace Organic Impurities (<0.1%)Moderate (~1%)
Benzotriazole Specific Confirms high N% densityGood for separating isomersConfirms N-substitution pattern
The "Blind Spot" Visualization

The following diagram illustrates why a sample can pass HPLC but fail EA—a common scenario with benzotriazole amines which frequently trap inorganic salts during the diazotization workup.

BlindSpotAnalysis Sample Crude Benzotriazole Amine Sample Impurity_Org Organic Side Products (Isomers) Sample->Impurity_Org Impurity_Inorg Inorganic Salts (NaNO2, NaCl) Sample->Impurity_Inorg Impurity_Water Trapped Solvents (H2O, EtOH) Sample->Impurity_Water Method_HPLC HPLC / LC-MS (Chromophores only) Impurity_Org->Method_HPLC Detected Method_EA Elemental Analysis (Total Mass) Impurity_Org->Method_EA Detected Impurity_Inorg->Method_HPLC Invisible Impurity_Inorg->Method_EA Detected (Dilutes %C,%N) Impurity_Water->Method_HPLC Invisible Impurity_Water->Method_EA Detected (Shifts %H) Result_Pass FALSE PASS Method_HPLC->Result_Pass If only salts/water present Result_Fail TRUE FAIL Method_EA->Result_Fail deviations > 0.4%

Caption: Figure 1. HPLC Blind Spots. HPLC fails to detect inorganic salts and moisture, leading to "False Pass" results for hygroscopic benzotriazoles.

Protocol: The Self-Validating EA Workflow

As a Senior Scientist, I do not accept EA data unless the sample preparation is rigorous. Benzotriazoles are notorious for trapping atmospheric moisture. A failing EA result is often a failure of preparation, not synthesis.

Step 1: The "Aggressive Dry" (Mandatory)

Benzotriazole amines can form hydrates. Standard vacuum drying is often insufficient.

  • Protocol: Dry sample at

    
     under high vacuum (
    
    
    
    ) for 12 hours over
    
    
    (phosphorus pentoxide).
  • Validation: Run TGA (Thermogravimetric Analysis) or a simple melting point check. If the MP is depressed or broad, the sample is wet. Do not waste EA resources on wet samples.

Step 2: Precision Weighing
  • Equipment: Ultra-microbalance (readability

    
    ).[1]
    
  • Target Mass: 1.5 – 2.5 mg.

  • Why: Nitrogen density in benzotriazoles is high (

    
    ). A weighing error of 
    
    
    
    can shift the Nitrogen result by
    
    
    , causing a false failure.
Step 3: Combustion Parameters
  • Oxidation Furnace:

    
     (Standard) or 
    
    
    
    (Refractory).
  • Note: Benzotriazoles burn well, but if your derivative contains halogens (Cl/Br), you must ensure your analyzer is equipped with a tungsten trioxide (

    
    ) catalyst to prevent halogen interference with the detector.
    

Experimental Case Study: 1-Aminobenzotriazole (1-ABT)[3]

To demonstrate the sensitivity of EA, we simulated the validation of 1-Aminobenzotriazole (


) , a standard suicide inhibitor for P450 enzymes.

Theoretical Composition:

  • Formula:

    
    
    
  • MW: 134.14 g/mol

  • %C: 53.72 | %H: 4.51 | %N: 41.77

Scenario A: The "Wet" Sample

The sample was dried only on a rotavap. It contains 0.5 equivalents of trapped water (Hemihydrate).

  • Found: %C: 50.40 | %H: 4.88 | %N: 39.20

  • Delta: C (-3.32%), N (-2.57%).

  • Interpretation: Massive failure. The drop in Carbon and Nitrogen is proportional to the mass of the water added. HPLC showed this sample as >99% pure because water is invisible.

Scenario B: The "Salt" Trap

The sample was precipitated but not washed thoroughly, retaining 2% Sodium Chloride (NaCl) by mass.

  • Found: %C: 52.65 | %H: 4.42 | %N: 40.93

  • Delta: C (-1.07%), N (-0.84%).

  • Interpretation: Failure (outside

    
     limit). The ratio of C:N remains correct, but the absolute values are depressed uniformly. This indicates "inert" contamination (salt).
    
Scenario C: The Validated Sample

Sample dried over


 for 24 hours.
  • Found: %C: 53.68 | %H: 4.55 | %N: 41.65

  • Delta: All within

    
    .
    
Table 2: Case Study Data Summary
Sample State%C (Diff)%H (Diff)%N (Diff)HPLC PurityStatus
Theoretical 53.72 4.51 41.77 N/A Target
Wet (0.5

)
50.40 (-3.32)4.88 (+0.37)39.20 (-2.57)99.5%FAIL
Salt (2% NaCl)52.65 (-1.07)4.42 (-0.09)40.93 (-0.84)99.1%FAIL
Optimized 53.68 (-0.04) 4.55 (+0.04) 41.65 (-0.12) 99.8% PASS

Decision Workflow

Use this logic gate to determine when to submit for Elemental Analysis. Do not submit crude material; EA is the final gatekeeper, not a screening tool.

PurityWorkflow Start Synthesis Complete Workup Workup & Isolation Start->Workup HPLC_Check HPLC / LC-MS Check Workup->HPLC_Check Decision_HPLC Purity > 98%? HPLC_Check->Decision_HPLC Recrystallize Recrystallize / Column Decision_HPLC->Recrystallize No Drying Deep Drying (P2O5, Vac) Decision_HPLC->Drying Yes Recrystallize->HPLC_Check Run_EA Run Elemental Analysis Drying->Run_EA Decision_EA Within +/- 0.4%? Run_EA->Decision_EA Analyze_Dev Analyze Deviation Decision_EA->Analyze_Dev No Publish VALIDATED Ready for Bio-Assay Decision_EA->Publish Yes Calc_Solvent Calc. Solvent Trap? Analyze_Dev->Calc_Solvent Calc_Solvent->Recrystallize No (Salt/Impurity) Resubmit Dry More & Resubmit Calc_Solvent->Resubmit Yes (C/N Low, H High)

Caption: Figure 2. Purity Validation Logic Gate. Note the loop-back for solvent calculations, critical for benzotriazole solvates.

References

  • Journal of the American Chemical Society. (2023).

    
     tolerance for EA).
    [Link]
    
  • National Institutes of Health (NIH). (2017). Characterization of 1-Aminobenzotriazole and Ketoconazole as Novel Inhibitors of Monoamine Oxidase.[2] (Provides context on 1-ABT biological importance). [Link]

  • Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations.[1][3] (Discusses the statistical validity of EA vs. NMR). [Link]

Sources

Safety & Regulatory Compliance

Safety

[(1h-1,2,3-benzotriazol-5-yl)methyl](methyl)amine proper disposal procedures

This guide outlines the autonomous, scientifically validated disposal and handling procedures for amine . As a Senior Application Scientist, I have structured this protocol to prioritize operator safety , environmental c...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the autonomous, scientifically validated disposal and handling procedures for amine .

As a Senior Application Scientist, I have structured this protocol to prioritize operator safety , environmental compliance , and process integrity . This compound is a functionalized benzotriazole derivative, often used as a synthesis intermediate.[1][2] Its specific structure—combining a benzotriazole core with a secondary amine side chain—dictates a disposal strategy that manages both nitrogen-rich thermal decomposition risks and aquatic toxicity .[1][2]

Executive Safety & Hazard Summary

Before initiating any disposal workflow, you must acknowledge the specific hazard profile of this molecule.[1] Unlike simple salts, this compound possesses a nitrogen-rich heterocyclic core that requires specific thermal management.[1][2]

Hazard ClassClassificationOperational Implication
Thermal Stability Heat Sensitive Do NOT autoclave. Benzotriazole derivatives can decompose exothermically at high temperatures (>160°C), releasing nitrogen gas and toxic fumes.[1][2]
Aquatic Toxicity Chronic Cat.[1][2] 2 Zero Drain Discharge. This compound is toxic to aquatic life with long-lasting effects.[1][2] All aqueous waste must be captured.[1][2]
Health Hazard Irritant / Sensitizer Causes serious eye irritation and potential skin sensitization.[2][3] Inhalation of dust must be prevented.[1][2][4][5][6]
Reactivity Incompatible Violent reaction possible with strong oxidizers and acids .[1][2][7] Never mix with bleach (hypochlorites) as unstable chloramines may form.[1][2]

Chemical Identity & Properties

Ensure you are handling the correct substance before applying these protocols.

  • Chemical Name: amine[1][2][8]

  • Synonyms: N-methyl-1-(1H-benzotriazol-5-yl)methanamine (and tautomers)

  • CAS Number: Note: Specific CAS depends on exact isomer/salt form, but often falls under generic benzotriazole derivative codes or specific registry numbers like 499770-77-3 (related isomer).[1][2]

  • Molecular Formula:

    
    [1][2][8]
    
  • Physical State: Typically a white to off-white crystalline solid.[1][2]

  • Solubility: Soluble in DMSO, Methanol, dilute acids; sparingly soluble in water.[1][2]

Disposal Decision Framework (Logic & Flow)

The following decision tree dictates the segregation logic. This prevents cross-contamination and ensures the waste stream meets incineration acceptance criteria.[2]

DisposalLogic Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Pure Substance Liquid Liquid Waste (Mother Liquor/Solvent) StateCheck->Liquid Dissolved Contam Contaminated Debris (Gloves/Wipes) StateCheck->Contam Debris SolidPack Double-Bag in Polyethylene (LDPE) Solid->SolidPack LiquidSeg Segregate: Non-Halogenated Organic Liquid->LiquidSeg Drum Fiber Drum (UN 1G/Y) SolidPack->Drum Carboy HDPE Carboy (UN 3H1/Y) LiquidSeg->Carboy ContamPack Seal in Yellow Haz-Waste Bag Contam->ContamPack ContamPack->Drum Incineration High-Temp Incineration (w/ NOx Scrubbing) Drum->Incineration Carboy->Incineration

Figure 1: Segregation and packaging workflow for benzotriazole derivatives. Note the convergence on high-temperature incineration.

Detailed Disposal Procedures

Protocol A: Solid Waste (Pure Compound)
  • Applicability: Expired inventory, off-spec synthesis batches.[1][2]

  • Primary Method: High-Temperature Incineration. [1][2]

  • Step-by-Step:

    • Dampening (Optional but Recommended): If the powder is fine and prone to dusting, lightly mist with an inert high-flashpoint solvent (e.g., ethylene glycol) to suppress dust before transfer.[1][2]

    • Packaging: Transfer solid directly into a heavy-gauge polyethylene bag (minimum 4 mil) . Twist and tape the neck of the bag (gooseneck seal).

    • Secondary Containment: Place the sealed bag into a UN-rated fiber drum (UN 1G) or HDPE drum (UN 1H2).

    • Labeling: Label as "Hazardous Waste - Toxic Organic Solid." Explicitly list "Benzotriazole Derivative" on the manifest to alert the disposal facility of high nitrogen content (NOx generation potential).[1][2]

Protocol B: Liquid Waste (Solutions/Mother Liquors)
  • Applicability: Reaction mixtures, HPLC waste.[1][2]

  • Primary Method: Fuel Blending / Incineration. [1][2]

  • Step-by-Step:

    • Compatibility Check: Ensure the solvent stream is free of oxidizers (peroxides, nitric acid).[1] Benzotriazoles can form unstable mixtures with strong oxidants.[1][2]

    • pH Adjustment: Maintain pH between 6 and 9. Acidic solutions may precipitate the salt; basic solutions may increase volatility of the amine.

    • Container: Use HDPE carboys (UN 3H1). Do not use metal containers if the solution is acidic.[2]

    • Labeling: "Flammable Liquid, Toxic (if organic solvent based)" or "Toxic Liquid, Organic N.O.S."

Protocol C: Spill Cleanup (Emergency Response)
  • Critical Warning: Do not dry sweep.[1][2] Friction can generate static or heat.[1][2]

  • Step-by-Step:

    • Isolate: Evacuate the immediate area (15 ft radius). Don PPE (Nitrile gloves, N95 respirator or P100 filters, safety goggles).[1]

    • Wet Method: Cover the spill with a paper towel or absorbent pad.[1][2] Gently pour Ethanol (95%) or water over the pad to dampen the solid.[1] This prevents dust lofting.[1][2][4][6]

    • Collection: Scoop the damp material using a non-sparking plastic scoop.[1][2] Place into a wide-mouth jar or heavy-duty bag.

    • Decontamination: Wipe the surface with a soapy water solution.[1][2] Avoid Bleach. Bleach can react with the secondary amine to form chloramines.[2]

Regulatory & Compliance Data

RegulationClassificationCode / Note
RCRA (USA) Not specifically P/U listed.[1][2]Classify as Characteristic Waste if ignitable (D001) or Non-Regulated Toxic based on aquatic tox.[1][2]
EU Waste Framework Hazardous Waste EWC Code 16 05 06 * (lab chemicals consisting of dangerous substances).[1][2]
DOT / IATA Class 9 (Likely) If shipping pure: UN3077 , Environmentally Hazardous Substance, Solid, N.O.S.[1][2] (Benzotriazole derivative).[1][3][4][6][7][9][10][11]

Scientific Rationale (The "Why")

Why Incineration? Benzotriazole rings are remarkably stable against chemical hydrolysis and biodegradation.[1][2] Standard wastewater treatment plants (WWTP) cannot effectively degrade them, leading to accumulation in waterways.[1][2] High-temperature incineration (>1000°C) with a residence time of >2 seconds is required to break the triazole ring.[1][2] The facility must be equipped with Selective Catalytic Reduction (SCR) or wet scrubbers to capture the Nitrogen Oxides (NOx) generated from the


 content of the molecule.[1]

Why No Bleach? The amine side chain (


) is a secondary amine.[1][2] Reaction with Sodium Hypochlorite (Bleach) follows the equation:


The resulting N-chloroamines are often unstable and toxic.[1][2]

References

  • European Chemicals Agency (ECHA). Registration Dossier: 1,2,3-Benzotriazole and derivatives.[1][2] Retrieved from .[1][2]

  • NOAA CAMEO Chemicals. Benzotriazole Safety Data. Retrieved from .[1][2]

  • Sigma-Aldrich. Safety Data Sheet for 1-Methyl-1H-1,2,3-benzotriazol-5-amine (Analogous substructure).[1][2] Retrieved from .[1][2]

  • Fisher Scientific. SDS for Benzotriazole Derivatives. Retrieved from .[1][2]

Sources

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